molecular formula C24H25N5O2 B10861679 STC-15

STC-15

Cat. No.: B10861679
M. Wt: 415.5 g/mol
InChI Key: MFQFZLWCFZZHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

STC-15 is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C24H25N5O2/c30-23-12-21(28-22-6-1-2-9-29(22)23)24(31)26-14-17-7-8-18-11-19(27-20(18)10-17)15-25-13-16-4-3-5-16/h1-2,6-12,16,25,27H,3-5,13-15H2,(H,26,31)

InChI Key

MFQFZLWCFZZHAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNCC2=CC3=C(N2)C=C(C=C3)CNC(=O)C4=CC(=O)N5C=CC=CC5=N4

Origin of Product

United States

Foundational & Exploratory

STC-15: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3 (Methyltransferase-like 3).[1][2] Its mechanism of action in cancer cells centers on the induction of a cell-intrinsic interferon response, leading to the activation of anti-tumor immunity and a reshaping of the tumor microenvironment.[3][4] Preclinical and early-phase clinical studies have demonstrated its potential as both a monotherapy and in combination with other anti-cancer agents, particularly immune checkpoint inhibitors.[4][5] This guide provides an in-depth technical overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: METTL3 Inhibition and Immune Activation

The primary target of this compound is METTL3, the catalytic subunit of the m6A methyltransferase complex, which is responsible for the most prevalent internal modification of messenger RNA (mRNA) in eukaryotic cells.[6][7] In many cancers, METTL3 is overexpressed and plays a crucial role in the initiation and progression of the disease by regulating the stability, splicing, and translation of oncogenic transcripts.[7]

This compound binds to and blocks the catalytic activity of METTL3, leading to a global reduction in m6A levels on mRNA.[1] This disruption of the m6A epitranscriptome results in the accumulation of double-stranded RNA (dsRNA) within the cancer cells.[4] The accumulation of dsRNA is a key molecular pattern associated with viral infections, and it is detected by innate pattern recognition receptors (PRRs) within the cell. This triggers a signaling cascade that culminates in the production of type I and type III interferons (IFNs).[4][7]

The secreted interferons then act in an autocrine and paracrine manner, binding to their receptors on cancer cells and immune cells within the tumor microenvironment.[4] This leads to the upregulation of a large number of interferon-stimulated genes (ISGs), which have a range of anti-proliferative, pro-apoptotic, and immunomodulatory functions.[1] Ultimately, this cascade of events enhances the immunogenicity of cancer cells, promoting their recognition and elimination by the immune system, particularly by cytotoxic T lymphocytes.[1][4]

Signaling Pathway

The signaling pathway initiated by this compound-mediated METTL3 inhibition can be visualized as a multi-step process leading from the primary pharmacological action to the ultimate anti-tumor immune response.

STC15_Mechanism This compound Signaling Pathway in Cancer Cells cluster_cell Cancer Cell cluster_tme Tumor Microenvironment STC15 This compound METTL3 METTL3 (m6A Methyltransferase) STC15->METTL3 Inhibits m6A m6A on mRNA METTL3->m6A Catalyzes dsRNA dsRNA Accumulation m6A->dsRNA Reduction leads to PRR Pattern Recognition Receptors (e.g., RIG-I/MDA5) dsRNA->PRR Sensed by IFN_Signal Interferon Signaling (IRF3/7 Activation) PRR->IFN_Signal Activates IFN Type I/III Interferons (IFN-α/β, IFN-λ) IFN_Signal->IFN Induces Production ISG Interferon-Stimulated Genes (ISGs) Upregulation IFN->ISG Upregulates Antigen Increased Antigen Presentation (MHC Class I) ISG->Antigen Apoptosis Apoptosis ISG->Apoptosis CTL Cytotoxic T Lymphocyte (CTL) Antigen->CTL Recognized by Immune_Activation CTL Activation & Cancer Cell Killing CTL->Immune_Activation Mediates

Caption: this compound inhibits METTL3, leading to dsRNA accumulation and interferon pathway activation.

Quantitative Preclinical and Clinical Data

The anti-tumor activity of this compound and its tool compound counterparts (e.g., STM2457) has been quantified in a range of preclinical models and in early-phase human clinical trials.

Table 1: In Vitro Anti-proliferative Activity of METTL3 Inhibitors
CompoundCell LineCancer TypeIC50Reference
This compoundMOLM-13Acute Myeloid LeukemiaSub-micromolar[8]
This compoundVarious AML cell linesAcute Myeloid LeukemiaSub-micromolar[9]
This compound12 patient-derived AML samplesAcute Myeloid Leukemia~1 µM (mean)[8]
STM2457MOLM-13Acute Myeloid Leukemia3.5 µM[6]
This compoundCaov3Ovarian Cancer38.17 nM (for m6A inhibition)[2]
Table 2: Summary of Phase 1 Clinical Trial of this compound in Advanced Malignancies (NCT05584111)
ParameterDataReference
Patient Population 42 patients with advanced solid tumors[10]
Dose Escalation Cohorts 60 mg to 200 mg (daily and three times weekly)[10]
Safety and Tolerability Well-tolerated; manageable adverse events (thrombocytopenia, rash, pruritus)[10][11]
Target Engagement Robust and sustained inhibition of m6A RNA methylation[10]
Pharmacodynamics Upregulation of interferon signaling and innate immune response pathways[10][11]
Clinical Activity Tumor regressions observed at all dose levels (60-200 mg three times a week)[10]
Partial Responses (PRs) Sustained PRs in multiple tumor types at 60 mg, 100 mg, and 200 mg (three times weekly)[10]
Overall Response Rate (ORR) 11% (as of April 15, 2024)[12]
Disease Control Rate (DCR) 63% (as of April 15, 2024)[12]

Key Experimental Protocols

This section provides an overview of the methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assays
  • Objective: To determine the effect of this compound on the growth and survival of cancer cells.

  • Methodology:

    • Cancer cell lines are seeded in 96-well plates at a predetermined density.

    • Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as CellTiter-Glo® (Promega) or a sulforhodamine B (SRB) assay.

    • Absorbance or luminescence is measured using a plate reader.

    • IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated using non-linear regression analysis.

Cell_Viability_Workflow Cell Viability Assay Workflow Start Seed cancer cells in 96-well plates Treat Treat with serial dilutions of this compound/vehicle Start->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Add viability reagent (e.g., CellTiter-Glo®) Incubate->Assay Read Measure luminescence/ absorbance Assay->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for determining the IC50 of this compound in cancer cell lines.

Western Blotting for Protein Expression
  • Objective: To assess the levels of specific proteins involved in the this compound signaling pathway (e.g., METTL3, BCL2, interferon-stimulated genes).

  • Methodology:

    • Cancer cells are treated with this compound or vehicle control for a specified time.

    • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies against the proteins of interest overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression
  • Objective: To measure the mRNA expression levels of interferon-stimulated genes (ISGs) and other target genes following this compound treatment.

  • Methodology:

    • RNA is extracted from this compound or vehicle-treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • RNA is reverse transcribed into cDNA using a reverse transcription kit.

    • qPCR is performed using a SYBR Green or TaqMan-based assay with primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • The relative expression of target genes is calculated using the delta-delta Ct method.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Immunocompromised or syngeneic mice are subcutaneously injected with cancer cells.

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally at a specified dose and schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, RNA sequencing).

In_Vivo_Workflow In Vivo Xenograft Study Workflow Start Inject cancer cells subcutaneously in mice Tumor_Growth Allow tumors to reach palpable size Start->Tumor_Growth Randomize Randomize mice into treatment & control groups Tumor_Growth->Randomize Treat Administer this compound (oral) or vehicle Randomize->Treat Monitor Measure tumor volume and body weight Treat->Monitor Analyze Excise and analyze tumors at endpoint Monitor->Analyze

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound represents a novel therapeutic approach in oncology by targeting the epitranscriptional regulation of gene expression. Its mechanism of action, centered on the inhibition of METTL3 and the subsequent activation of an anti-tumor immune response via the interferon pathway, provides a strong rationale for its continued development. The preclinical and early clinical data are promising, demonstrating target engagement, a manageable safety profile, and signs of clinical activity in patients with advanced cancers. Further investigation, particularly in combination with immune checkpoint inhibitors, will be crucial in defining the full therapeutic potential of this compound.

References

The Role of METTL3 in the Tumor Microenvironment: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, playing a pivotal role in RNA metabolism. The m6A methyltransferase complex, with Methyltransferase-like 3 (METTL3) as its core catalytic subunit, is a critical regulator of this process.[1] Emerging evidence highlights the multifaceted roles of METTL3 in shaping the tumor microenvironment (TME), a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular components that collectively governs tumor progression and therapeutic response.[2][3] METTL3 dysregulation within the TME impacts both innate and adaptive immunity, modulates stromal cell functions like angiogenesis and fibroblast activation, and consequently influences tumor growth, metastasis, and sensitivity to immunotherapies.[4][5] This guide provides an in-depth technical overview of METTL3's function within the TME, detailing its influence on various cell types, the molecular pathways it regulates, and its potential as a therapeutic target for cancer treatment.

METTL3's Role in Modulating Immune Cells of the TME

METTL3 plays a critical, often context-dependent, role in the differentiation, maturation, and function of virtually all immune cell populations that infiltrate the tumor.[6]

Innate Immunity

1.1.1. Tumor-Associated Macrophages (TAMs) METTL3 is a key regulator of TAM polarization and function. In some contexts, it facilitates M1 macrophage polarization by regulating the expression of STAT proteins.[2] However, more frequently, it is associated with an immunosuppressive M2-like phenotype.[2] In the lactate-rich TME of colon cancer, lactate induces METTL3 expression in TAMs, which then enhances JAK1-STAT3 signaling, promoting their immunosuppressive activity.[4][7] In liver cancer associated with a high-fat diet, METTL3 stabilizes Cpt1a mRNA, promoting fatty acid metabolism and M2 differentiation, which exacerbates tumor growth.[8][9] Furthermore, M2-polarized TAMs can confer oxaliplatin resistance in colorectal cancer through METTL3-mediated mechanisms.[10]

1.1.2. Dendritic Cells (DCs) The proper function of DCs is essential for initiating anti-tumor T-cell responses.[4] METTL3 is crucial for DC maturation and activation.[11] It mediates m6A modification on the transcripts of co-stimulatory molecules CD40 and CD80, as well as the Toll/IL-1 receptor domain-containing adaptor protein (TIRAP), promoting their translation.[4][12] This enhances the DC's ability to produce cytokines like IL-12 and stimulate T-cell activation.[4] Consequently, loss of METTL3 in DCs impairs their capacity to prime T cells.[11]

1.1.3. Natural Killer (NK) Cells METTL3 is essential for the homeostasis, tumor infiltration, and anti-tumor effector functions of NK cells.[13][14] A key mechanism involves the m6A-dependent stabilization of SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2) mRNA.[13][15] SHP-2 is critical for signaling downstream of the IL-15 receptor, which activates the AKT and MAPK pathways to promote NK cell survival and function.[13][15] Within the TME, the immunosuppressive cytokine TGF-β can downregulate METTL3 expression in NK cells, impairing their cytotoxicity.[14]

1.1.4. Myeloid-Derived Suppressor Cells (MDSCs) MDSCs are potent immunosuppressive cells that accumulate in the TME. Studies have shown a positive correlation between METTL3 expression and the density of CD33+ MDSCs in cervical and colorectal cancer.[4][5] METTL3 promotes the migration of MDSCs into the tumor, contributing to the establishment of an immunosuppressive microenvironment.[5]

Adaptive Immunity

1.2.1. T Cells METTL3 has a profound impact on T-cell biology. It is involved in T-cell maturation, differentiation, and homeostasis by modulating the IL-7/STAT5/SOCS signaling pathway.[16] In regulatory T cells (Tregs), METTL3 can suppress the expression of SOCS family proteins, thereby activating IL-2/STAT5 signaling and bolstering their immunosuppressive function.[16] Conversely, inhibiting METTL3 in effector T cells can reverse T-cell exhaustion and enhance cytotoxicity by increasing the expression of IFNγ and granzyme B (GzmB).[17] This positions METTL3 as an "epigenetic checkpoint" that can be targeted to reinvigorate anti-tumor T-cell responses.[17]

METTL3's Role in Modulating Stromal Cells of the TME

2.1. Cancer-Associated Fibroblasts (CAFs) CAFs are a major component of the tumor stroma and actively promote cancer progression. METTL3 is deeply involved in their function and communication with cancer cells. In osteosarcoma, METTL3 in cancer cells enhances the stability of TGF-β1 mRNA, promoting the secretion of TGF-β1, which in turn induces the differentiation of mesenchymal stem cells (MSCs) into CAFs.[18] Furthermore, CAFs can package and deliver METTL3 to non-small cell lung cancer (NSCLC) cells via exosomes.[19][20] This exosomal METTL3 increases m6A modification on SLC7A5 mRNA in cancer cells, promoting glutamine metabolism, proliferation, and invasion.[19][20]

2.2. Vascular Endothelial Cells (VECs) and Angiogenesis Tumor angiogenesis is critical for supplying nutrients and oxygen to growing tumors. METTL3 generally acts as a pro-angiogenic factor.[21][22] It promotes angiogenesis in gastric cancer by epigenetically suppressing the anti-angiogenic gene ADAMTS9 in a YTHDF2-dependent manner.[23] In bladder cancer, METTL3 facilitates angiogenesis by modulating TEK/PI3K/VEGF signaling cascades.[24] Studies in endothelial cells have shown that METTL3 regulates their angiogenic capacity by controlling the maturation of specific pro-angiogenic microRNAs.[25]

Data Summary Tables

Table 1: Role of METTL3 in Immune Cells of the Tumor Microenvironment

Cell TypeMETTL3 FunctionKey m6A TargetsDownstream Signaling PathwayOutcome in TMECitations
TAMs Promotes M2 polarizationSTAT1, IRAKM, Cpt1a, Jak1JAK/STAT, NF-kBImmunosuppression, Chemoresistance[2][4][7][8]
Dendritic Cells Promotes maturation & activationCD40, CD80, TIRAPTLR4/MyD88/NF-κBEnhanced T-cell priming, Anti-tumor immunity[4][11][12]
NK Cells Maintains homeostasis & functionPTPN11 (SHP-2)IL-15/AKT/MAPKEnhanced tumor immunosurveillance[13][14][15]
MDSCs Promotes migration & accumulationBHLHE41CXCL1/CXCR2Immunosuppression[4][5]
T Cells Regulates differentiation & functionSOCS family, TCF7IL-7/STAT5, IL-2/STAT5Context-dependent: Treg suppression or Effector T-cell activation[16][26][17]

Table 2: Role of METTL3 in Stromal Cells of the Tumor Microenvironment

Cell TypeMETTL3 FunctionKey m6A TargetsDownstream Signaling PathwayOutcome in TMECitations
CAFs Promotes differentiation from MSCsTGF-β1TGF-β SignalingIncreased stromal support for tumor[18]
CAFs (Exosomal) Transfers METTL3 to cancer cellsSLC7A5 (in cancer cell)GlutaminolysisEnhanced cancer cell proliferation, invasion, stemness[19][20]
VECs Promotes angiogenesisVEGFA, ADAMTS9, pri-miRNAsPI3K/AKT, MEK/ERKIncreased blood supply to tumor[21][23][24][25]

Signaling Pathways and Visualizations

METTL3 modulates a complex network of signaling pathways within the TME. Below are diagrams illustrating some of the key mechanisms.

METTL3_in_TAMs METTL3 Function in Tumor-Associated Macrophages (TAMs) Lactate Lactate (in TME) METTL3 METTL3 Expression ↑ Lactate->METTL3 induces m6A_mod m6A Modification METTL3->m6A_mod catalyzes Jak1_mRNA Jak1 mRNA Jak1_mRNA->m6A_mod YTHDF1 YTHDF1 (Reader) m6A_mod->YTHDF1 recruits Jak1_protein JAK1 Protein Translation ↑ YTHDF1->Jak1_protein enhances STAT3 STAT3 Phosphorylation ↑ Jak1_protein->STAT3 activates Immunosuppression Immunosuppressive Function ↑ (M2-like Phenotype) STAT3->Immunosuppression promotes

METTL3-driven immunosuppression in TAMs.[4][7]

METTL3_in_NK_Cells METTL3 Function in Natural Killer (NK) Cells METTL3 METTL3 m6A_mod m6A Modification METTL3->m6A_mod catalyzes SHP2_mRNA PTPN11 (SHP-2) mRNA SHP2_mRNA->m6A_mod SHP2_protein SHP-2 Protein Stability ↑ m6A_mod->SHP2_protein promotes AKT_MAPK AKT / MAPK Activation SHP2_protein->AKT_MAPK activates IL15 IL-15 Signaling IL15->SHP2_protein requires NK_Function NK Cell Homeostasis, Infiltration & Function ↑ AKT_MAPK->NK_Function promotes TGFb TGF-β (in TME) TGFb->METTL3 inhibits

METTL3 regulation of NK cell anti-tumor immunity.[13][14][15]

METTL3_CAF_Cancer_Crosstalk METTL3 in CAF-Cancer Cell Crosstalk cluster_0 Cancer-Associated Fibroblast (CAF) cluster_1 Cancer Cell CAF_METTL3 METTL3 Exosome Exosome CAF_METTL3->Exosome packaged into Cancer_METTL3 Exosomal METTL3 Exosome->Cancer_METTL3 delivers m6A_mod m6A Cancer_METTL3->m6A_mod adds to SLC7A5_mRNA SLC7A5 mRNA SLC7A5_mRNA->m6A_mod SLC7A5_protein SLC7A5 Protein Stability ↑ m6A_mod->SLC7A5_protein promotes Glutaminolysis Glutaminolysis & Invasion ↑ SLC7A5_protein->Glutaminolysis enables

Exosomal METTL3 transfer from CAFs to cancer cells.[19][20]

Experimental Protocols

Investigating the role of METTL3 in the TME requires a combination of specialized molecular biology and immunology techniques.

m6A-Seq / MeRIP-Seq (m6A Sequencing)

This is the cornerstone technique for identifying m6A-modified transcripts on a transcriptome-wide scale.

  • Objective: To identify all RNAs that are m6A-modified and quantify changes in modification levels between different conditions (e.g., METTL3 knockdown vs. control).

  • Methodology:

    • RNA Isolation: Extract total RNA from the cells or tissues of interest (e.g., sorted TAMs from a tumor).

    • RNA Fragmentation: Fragment the RNA into smaller pieces (approx. 100-200 nucleotides).

    • Immunoprecipitation (IP): Incubate the fragmented RNA with an antibody specific to the m6A modification. The antibody is typically coupled to magnetic beads.

    • Washing & Elution: Wash the beads to remove non-specifically bound RNA fragments. Elute the m6A-containing fragments.

    • Library Preparation: Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and an input control (a sample of the fragmented RNA that did not undergo IP).

    • High-Throughput Sequencing: Sequence the libraries.

    • Data Analysis: Align reads to the genome. Identify "peaks" where the IP sample is significantly enriched for reads compared to the input control. These peaks represent m6A modification sites.

MeRIP_Seq_Workflow Workflow for m6A-Seq (MeRIP-Seq) rna_iso 1. Total RNA Isolation rna_frag 2. RNA Fragmentation rna_iso->rna_frag ip 3. Immunoprecipitation with anti-m6A antibody rna_frag->ip lib_prep 4. Library Preparation (IP and Input) ip->lib_prep seq 5. High-Throughput Sequencing lib_prep->seq analysis 6. Bioinformatic Analysis (Peak Calling) seq->analysis result Genome-wide m6A map analysis->result

A simplified workflow for m6A-Seq experiments.
RNA Immunoprecipitation (RIP)-qPCR

This technique is used to validate the interaction between METTL3 (or an m6A reader protein) and a specific target RNA identified from m6A-Seq or hypothesized.

  • Objective: To confirm that a specific RNA transcript is a direct target of METTL3-mediated methylation.

  • Methodology:

    • Cell Lysis: Lyse cells with a gentle buffer that preserves protein-RNA complexes.

    • Immunoprecipitation: Incubate the cell lysate with an antibody targeting METTL3.

    • Complex Pulldown: Use protein A/G beads to pull down the antibody-METTL3-RNA complexes.

    • Washing: Wash the beads to remove non-specific binding.

    • RNA Extraction: Elute and purify the RNA from the immunoprecipitated complexes.

    • RT-qPCR: Perform reverse transcription followed by quantitative PCR (qPCR) to measure the abundance of the specific target RNA. The enrichment is calculated relative to an input control and a negative control (e.g., IgG antibody).

In Vivo Tumor Models

Syngeneic mouse models (e.g., MC38 colorectal cancer or B16 melanoma in C57BL/6 mice) are crucial for studying the interaction between METTL3 and a competent immune system.[27] Cell-type-specific knockout of Mettl3 (e.g., in myeloid cells or NK cells) allows for precise dissection of its role in different TME compartments.[7][15] Tumor growth, metastasis, and the immune cell infiltrate (analyzed by flow cytometry or immunohistochemistry) are key readouts.

Therapeutic Implications

The central role of METTL3 in shaping an immunosuppressive TME makes it a compelling target for cancer therapy.[1]

  • Synergy with Immune Checkpoint Blockade (ICB): The TME is a major driver of resistance to ICB therapies like anti-PD-1.[3] By inhibiting METTL3, it is possible to reprogram the TME to be more "inflamed" and responsive to immunotherapy.[3] METTL3 inhibition can trigger a tumor cell-intrinsic interferon response, enhance T-cell cytotoxicity, and increase the efficacy of anti-PD-1 treatment.[17][27][28] In some cancers, METTL3 inhibition can restore PD-L1 expression, further sensitizing tumors to ICB.[29]

  • METTL3 Inhibitors: The development of small molecule inhibitors targeting the catalytic activity of METTL3 is an active area of research.[2] Preclinical studies using inhibitors like STM2457 have shown promising results in reducing tumor growth and enhancing anti-tumor immunity, providing a strong rationale for their clinical development.[27][29]

Conclusion

METTL3 is far more than a housekeeping enzyme; it is a master regulator of the tumor microenvironment. Through m6A-dependent mechanisms, it directs the function of key immune cells, controls the behavior of stromal cells, and ultimately orchestrates a complex network of interactions that can either promote or suppress tumor growth. Its role in fostering immunosuppression and resistance to therapy has positioned it as a high-value target for the next generation of cancer treatments. A deeper understanding of its context-specific functions will be critical for designing effective therapeutic strategies that combine METTL3 inhibition with immunotherapy to overcome resistance and improve patient outcomes.

References

STC-15: A First-in-Class METTL3 Inhibitor and its Role in Modulating RNA Methylation for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The field of epitranscriptomics, particularly the study of RNA methylation, has unveiled a new frontier in therapeutic intervention. The N6-methyladenosine (m6A) modification is the most prevalent internal modification on eukaryotic mRNA, playing a pivotal role in RNA metabolism and function. The enzyme responsible for depositing the majority of m6A modifications is the methyltransferase-like 3 (METTL3) protein.[1][2][3] Dysregulation of METTL3 has been implicated in the progression of various cancers, making it a compelling target for novel oncology drugs.[3][4] STC-15, developed by STORM Therapeutics, is a first-in-class, orally bioavailable, small-molecule inhibitor of METTL3.[5][6][7] It represents the first RNA methyltransferase inhibitor to enter human clinical trials.[5][6][8][9] This document provides a comprehensive overview of this compound, its mechanism of action, its effects on RNA methylation, and a summary of key preclinical and clinical data.

The Role of METTL3 in RNA Methylation and Cancer

METTL3 is the catalytic subunit of the m6A methyltransferase complex, which installs methyl groups on adenosine residues of RNA.[2] This m6A modification influences nearly every aspect of the RNA life cycle, including splicing, nuclear export, stability, and translation into proteins.[2][4] In various cancers, including acute myeloid leukemia (AML) and solid tumors, METTL3 is overexpressed and contributes to oncogenesis by regulating the expression of key cancer-driving proteins, such as BCL2.[3][4] By inhibiting METTL3, it is possible to alter the m6A landscape of cancer cells, thereby disrupting their growth and survival pathways.

This compound: Mechanism of Action

This compound is a potent and highly selective inhibitor of METTL3's catalytic activity.[1][4][6] Its primary mechanism of action is not based on direct cytotoxicity but on the activation of an anti-cancer immune response.[6][10][11]

The proposed signaling pathway is as follows:

  • METTL3 Inhibition : this compound directly inhibits the enzymatic activity of METTL3, leading to a global reduction of m6A levels in cellular RNA.[1][8]

  • dsRNA Accumulation : This disruption in RNA processing causes an accumulation of endogenous double-stranded RNA (dsRNA) within the cancer cells.[2][4]

  • Innate Immune Activation : The accumulated dsRNA is recognized by innate pattern recognition sensors, triggering a profound cell-intrinsic interferon (IFN) response.[2][4]

  • Upregulation of IFN Pathways : Treatment with this compound leads to the prominent upregulation of genes associated with Type I and Type III interferon signaling and the expression of numerous Interferon Stimulated Genes (ISGs).[2][12]

  • Enhanced Tumor Recognition : This activation of innate immunity shifts the tumor microenvironment to an immunostimulatory state, enhancing the ability of the immune system, particularly T-cells, to recognize and kill cancer cells.[4][11][13]

This mechanism provides a strong rationale for combining this compound with other immunotherapies, such as T-cell checkpoint inhibitors.[2][10]

STC15_MoA cluster_cell Cancer Cell cluster_tme Tumor Microenvironment STC15 This compound METTL3 METTL3 (RNA Methyltransferase) STC15->METTL3 Inhibits m6A Reduced m6A RNA Methylation METTL3->m6A Leads to dsRNA dsRNA Accumulation m6A->dsRNA Sensors Innate Pattern Recognition Sensors dsRNA->Sensors Activates IFN Interferon (IFN) Signaling Activated Sensors->IFN ISG ISG Expression IFN->ISG Immunity Anti-Tumor Immunity ISG->Immunity Promotes Killing Tumor Cell Killing Immunity->Killing

Caption: this compound Mechanism of Action Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency and Activity
ParameterValueCell Line / ConditionSource
METTL3 Inhibition IC₅₀ < 6 nMBiochemical Assay[1]
m6A Inhibition IC₅₀ 38.17 nMCaov3 Ovarian Cancer Cells[1]
Proliferation IC₅₀ Sub-µMVarious AML Cell Lines[14][15]
Growth Inhibition IC₅₀ ~1 µM (mean)12 Patient-Derived AML Samples[9][14][15]
m6A Level Reduction SignificantPBMCs from healthy donors (0.1-1µM)[1]
Table 2: Preclinical Pharmacokinetics
SpeciesDose (Oral)BioavailabilityT₁/₂ (Half-life)CₘₐₓSource
Rat 3 mg/kg34%3.6 h241 nM[1]
Beagle Dog 3 mg/kg48%5.6 h414 nM[1]
Table 3: Phase 1 Clinical Trial (NCT05584111) Interim Results
ParameterValuePatient PopulationSource
Dose Range 60 mg - 200 mgPatients with Advanced Malignancies[8][16]
Overall Response Rate (ORR) 11% (3 partial responses)27 evaluable patients[16]
Disease Control Rate (DCR) 63% (14 stable disease + 3 PR)27 evaluable patients[16]

Experimental Protocols and Methodologies

Detailed proprietary protocols are not publicly available. However, conference abstracts and publications describe the experimental approaches used to characterize this compound.[2][3]

In Vitro Characterization
  • Transcriptomic Analysis : RNA sequencing was performed on panels of cancer cell lines treated with this compound to identify global changes in gene expression, particularly the upregulation of innate immune and interferon pathway genes.[2]

  • Target Validation : Gene induction observed in RNAseq was validated using quantitative PCR (qPCR) and Western Blots for protein expression.[2]

  • Cell Viability Assays : The effect of this compound on cancer cell proliferation and viability was assessed using Sulforhodamine B (SRB) and CellTiter-Glo™ assays in both cancer cell lines and patient-derived AML cells.[3]

  • Immune Co-culture System : To measure immune-mediated killing, a co-culture system was established using cancer cells (e.g., SKOV3 ovarian cancer) and human peripheral blood mononuclear cells (PBMCs). The enhancement of PBMC-mediated cancer cell killing by this compound was then quantified.[2]

In Vivo Animal Studies
  • Syngeneic Mouse Models : Immune-competent mice bearing MC38 colorectal or A20 lymphoma tumors were treated orally with this compound to evaluate its single-agent anti-tumor activity.[2]

  • Combination Therapy Models : The synergistic effect of this compound was tested in syngeneic models by combining oral this compound treatment with an anti-PD1 checkpoint inhibitor antibody. These studies demonstrated significant tumor regression and durable anti-tumor responses.[1][2]

  • AML Patient-Derived Xenograft (PDX) Models : To assess efficacy in a leukemia context, human AML cells were implanted in NSG mice. These models were used to test this compound as a monotherapy and in combination with the BCL2 inhibitor Venetoclax, measuring survival extension and reduction in leukemia markers.[3]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro In Vitro Assays (IC50, RNAseq, Co-culture) invivo In Vivo Animal Models (Syngeneic & PDX) invitro->invivo Confirm Activity combo Combination Studies (e.g., with anti-PD1) invivo->combo Test Synergy phase1 Phase 1 Trial (NCT05584111) Safety, PK/PD, Efficacy combo->phase1 Advance to Clinic phase2 Phase 2 Studies (Future) phase1->phase2 Logical_Synergy cluster_effect STC15 This compound (METTL3 Inhibition) Immune_Activation Activates Innate Immunity (IFN↑) STC15->Immune_Activation CPI Checkpoint Inhibitor (e.g., anti-PD1) TCell_Rescue Releases 'Brake' on Activated T-Cells CPI->TCell_Rescue Synergy Synergistic Anti-Tumor Effect Immune_Activation->Synergy TCell_Rescue->Synergy

References

STC-15: A Preclinical Technical Guide to a First-in-Class METTL3 Inhibitor for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for STC-15, a first-in-class, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3, for the treatment of solid tumors. The information presented is collated from press releases, conference presentations, and peer-reviewed publications from STORM Therapeutics, the developer of this compound.

Core Mechanism of Action: Inducing a Viral Mimicry State

This compound exerts its anti-tumor effects by inhibiting METTL3, the primary enzyme responsible for N6-methyladenosine (m6A) modification of RNA. This inhibition leads to a global decrease in m6A levels, resulting in the accumulation of double-stranded RNA (dsRNA) within cancer cells.[1][2][3] This accumulation triggers a cell-intrinsic interferon response, effectively creating a state of "viral mimicry" that activates innate and adaptive immune responses against the tumor.[1][4][5]

Signaling Pathway: METTL3 Inhibition to Immune Activation

The inhibition of METTL3 by this compound initiates a signaling cascade that transforms an immunologically "cold" tumor microenvironment into a "hot" one, more susceptible to immune-mediated killing.

METTL3_Inhibition_Pathway This compound Mechanism of Action cluster_cell Cancer Cell cluster_sensing dsRNA Sensing cluster_signaling Interferon Signaling cluster_tme Tumor Microenvironment STC15 This compound METTL3 METTL3 (RNA Methyltransferase) STC15->METTL3 Inhibits m6A m6A RNA Methylation METTL3->m6A Catalyzes dsRNA dsRNA Accumulation m6A->dsRNA Prevents Accumulation Of dsRNA_sensors PKR, MDA5, RIG-I dsRNA->dsRNA_sensors Activates JAK_STAT JAK/STAT Pathway dsRNA_sensors->JAK_STAT ISGs Interferon-Stimulated Genes (ISGs) (e.g., IFIH1, IFIT1, OAS2, ISG15) JAK_STAT->ISGs Upregulates IFNb_CXCL10 IFN-β & CXCL10 Secretion JAK_STAT->IFNb_CXCL10 Induces CD8_T_Cell CD8+ T-Cell IFNb_CXCL10->CD8_T_Cell Recruits & Activates Tumor_Cell_Killing Tumor Cell Killing CD8_T_Cell->Tumor_Cell_Killing Mediates CoCulture_Workflow PBMC-mediated Killing Assay Workflow Cancer_Cells 1. Seed SKOV3 Ovarian Cancer Cells Treatment 2. Treat with this compound (various concentrations) Cancer_Cells->Treatment PBMC_Addition 3. Add Human PBMCs (or purified CD8+ T-cells) Treatment->PBMC_Addition Incubation 4. Co-culture Incubation PBMC_Addition->Incubation Assessment 5. Assess Cancer Cell Viability (e.g., using a cytotoxicity assay) Incubation->Assessment InVivo_Workflow Syngeneic Mouse Model Workflow Tumor_Implantation 1. Subcutaneous Implantation of MC38 or A20 tumor cells into immune-competent mice Tumor_Growth 2. Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Treatment_Initiation 3. Initiate Oral Treatment: - Vehicle - this compound - anti-PD1 - this compound + anti-PD1 Tumor_Growth->Treatment_Initiation Monitoring 4. Monitor Tumor Growth and Animal Well-being Treatment_Initiation->Monitoring Endpoint 5. Endpoint Analysis: - Tumor Volume/Weight - Immune Cell Infiltration - Survival Monitoring->Endpoint

References

STC-15: A Technical Guide to its Impact on Innate Immunity Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3.[1][2] Emerging preclinical and clinical data have positioned this compound as a novel immuno-oncology agent that functions by activating cell-intrinsic innate immune pathways.[3] Inhibition of METTL3 by this compound leads to the accumulation of double-stranded RNA (dsRNA), triggering a robust anti-viral-like interferon (IFN) response.[1] This response remodels the tumor microenvironment from an immunosuppressive to an immunostimulatory state, enhances anti-tumor immunity, and shows synergy with checkpoint inhibitors.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on innate immune signaling, and a summary of the key experimental data and methodologies used in its evaluation.

Mechanism of Action: METTL3 Inhibition and Innate Immune Activation

The primary mechanism of this compound involves the catalytic inhibition of METTL3, a key enzyme responsible for m6A modification on mRNA.[1] This inhibition sets off a cascade of events that culminates in the activation of innate immune signaling.

The proposed pathway is as follows:

  • METTL3 Inhibition : this compound selectively binds to and inhibits the catalytic activity of METTL3.[5]

  • dsRNA Accumulation : Inhibition of m6A modification leads to the formation and accumulation of endogenous double-stranded RNA (dsRNA) within cancer cells.[1][6]

  • Innate Immune Sensing : The accumulated dsRNA is recognized by cytosolic pattern recognition receptors (PRRs) such as RIG-I and MDA5, which are key sensors of viral RNA.[7][8]

  • Interferon Pathway Activation : This sensing event triggers downstream signaling cascades, leading to the activation of transcription factors like IRF3/7.[7] This results in the transcription and secretion of Type I and Type III interferons (IFNs).[1]

  • Upregulation of ISGs : Secreted IFNs act in an autocrine and paracrine manner to induce the expression of a wide array of interferon-stimulated genes (ISGs), which have anti-proliferative and pro-apoptotic effects and play a crucial role in orchestrating an anti-tumor immune response.[1][6]

STC15_Mechanism cluster_cell Cancer Cell STC15 This compound METTL3 METTL3 (RNA Methyltransferase) STC15->METTL3 Inhibits m6A m6A RNA Modification METTL3->m6A Catalyzes dsRNA dsRNA Accumulation m6A->dsRNA Prevents Accumulation Sensors dsRNA Sensors (RIG-I, MDA5) dsRNA->Sensors Activates IFN_Signal Interferon Signaling (via IRF3/7) Sensors->IFN_Signal Initiates IFNs Type I & III Interferons (IFNs) IFN_Signal->IFNs Induces Transcription ISGs Interferon-Stimulated Genes (ISGs) Upregulation IFNs->ISGs Induces Expression (Autocrine/Paracrine) Response Anti-Tumor Response (e.g., Apoptosis, Immune Cell Recruitment) ISGs->Response

Caption: this compound inhibits METTL3, leading to dsRNA accumulation and IFN pathway activation.

Preclinical Evidence and Quantitative Data

Preclinical studies have demonstrated the potent immuno-stimulatory and anti-tumor effects of this compound across various models.

In Vitro Studies

Inhibition of METTL3 by this compound in cancer cell lines results in a significant upregulation of genes associated with innate immunity, particularly the interferon signaling pathway.[1]

Model SystemKey FindingsReference
Cancer Cell LinesProminent upregulation of innate immunity and Interferon (IFN) signaling genes.[1]
Cancer Cell LinesActivation of Type-I and Type-III IFN transcription.[1]
Cancer Cell LinesAccumulation of intracellular double-stranded RNA (dsRNA).[1]
SKOV3 Ovarian Cancer Cells + Human PBMCs (Co-culture)Strong, dose-dependent enhancement of PBMC-mediated killing of cancer cells.[1]
In Vivo Studies

Oral administration of this compound has shown significant anti-tumor activity in immunocompetent mouse models. A key finding is the remodeling of the tumor microenvironment (TME) to a more pro-inflammatory state.[4]

Animal ModelTreatmentKey FindingsReference
MC38 Colorectal & A20 Lymphoma Syngeneic ModelsThis compound MonotherapySignificant inhibition of tumor growth.[1]
MC38 Colorectal & A20 Lymphoma Syngeneic ModelsThis compound + anti-PD1Significant tumor regression and durable, long-term anti-tumor immunity.[1]
MC38 Colorectal Syngeneic ModelThis compoundMajor TME remodeling, including reduction of Tregs and M2 macrophages.[4]
MC38 Colorectal Syngeneic ModelThis compound + RadiationClear benefit of combination over single agents; enhanced IFN pathway activation.[4]

Clinical Trial Data (Phase 1 - NCT05584111)

The first-in-human Phase 1 study of this compound has enrolled patients with advanced solid tumors to evaluate its safety, pharmacokinetics (PK), and pharmacodynamics (PD).[6][9]

Patient Demographics and Dosing
ParameterDataReference
Study Identifier NCT05584111[9]
Patients Enrolled (as of Nov 2024) 42[9]
Dose Escalation Cohorts 60mg to 200mg[9]
Dosing Regimens Daily and Three times a week (TIW)[9]
Recommended Phase 2 Dose (RP2D) Between 60mg and 200mg TIW[2]
Clinical Activity and Biomarker Data

The trial has shown encouraging signs of clinical activity and robust target engagement.[10] Biomarker analyses confirm the activation of innate immune pathways seen in preclinical models.[2]

ParameterKey FindingsReference
Clinical Response (as of Apr 2024, n=27) 11% Overall Response Rate (Partial Response); 63% Disease Control Rate.[2]
Target Engagement Significant reduction in methylated polyA-RNA in peripheral blood across all cohorts.[2]
Pharmacodynamic Biomarkers Upregulation of innate immune pathways (Type 1 & 2 IFN activation, anti-viral responses) in whole blood as early as 8h post-dose.[6]
Gene Expression (Patients with longer treatment) Enrichment of pathways related to IFN signaling, response to virus, and dsRNA binding.[9][10]
Tumor Microenvironment Evidence of M1 macrophages in the TME, consistent with preclinical findings.[10]

Experimental Protocols and Methodologies

Detailed, step-by-step protocols are proprietary; however, the methodologies employed in the preclinical and clinical evaluation of this compound have been described in publications and presentations.

Preclinical Methodologies
  • Transcriptomic Analysis : RNA sequencing was performed on a panel of cancer cell lines treated with this compound to characterize global changes in gene expression following METTL3 inhibition.[1]

  • Gene and Protein Validation : Quantitative PCR (qPCR) and Western Blots were used to validate the induction of specific genes and proteins identified in transcriptomic studies, such as those in the IFN pathway.[1]

  • In Vitro Functional Assays : A co-culture system of SKOV3 ovarian cancer cells and human peripheral blood mononuclear cells (PBMCs) was used to investigate the functional consequence of immune pathway upregulation by measuring PBMC-mediated cancer cell killing.[1]

  • Syngeneic Mouse Models : Subcutaneous MC38 (colorectal) and A20 (lymphoma) tumor models in immunocompetent mice were used to assess in vivo efficacy, TME changes, and synergy with checkpoint inhibitors like anti-PD1.[1]

  • TME Characterization : Flow cytometry was employed on dissociated tumors from animal models to characterize the immune cell populations, including regulatory T cells (Tregs) and macrophages.[4]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation (Phase 1) A In Vitro Studies (Cancer Cell Lines) B Transcriptomics (RNA-seq) A->B Analyze D Functional Immune Assay (Co-culture with PBMCs) A->D Assess C Target Validation (qPCR, Western Blot) B->C Validate E In Vivo Studies (Syngeneic Mouse Models) C->E Informs D->E Informs F Efficacy Assessment (Tumor Growth Inhibition) E->F G TME Analysis (Flow Cytometry) E->G H Combination Studies (e.g., + anti-PD1) E->H I First-in-Human Trial (Advanced Solid Tumors) H->I Provides Rationale For J Safety & PK/PD (Dose Escalation) I->J K Biomarker Analysis (Whole Blood Gene Expression) J->K L Target Engagement (m6A Reduction Assay) J->L M Clinical Activity (Tumor Response) J->M

Caption: Logical workflow for the evaluation of this compound from preclinical to clinical stages.
Clinical Trial Methodologies

  • Study Design : A multi-center, open-label, 3+3 modified Fibonacci dose-escalation Phase 1 trial (NCT05584111).[6]

  • Pharmacodynamic (PD) Analysis : Target engagement was confirmed by measuring the reduction of m6A on mRNA in peripheral blood.[6]

  • Immune Activation Biomarkers : Whole blood Nanostring and pathway analysis of gene expression were used to confirm the upregulation of innate immune pathways (e.g., IFN activation and anti-viral responses) in patients receiving this compound.[6]

Conclusion

This compound represents a novel therapeutic strategy that leverages the inhibition of an RNA modifying enzyme to stimulate the innate immune system. By blocking METTL3, this compound induces a cell-intrinsic interferon response that can convert "cold," or non-immunogenic, tumors into "hot" tumors that are more susceptible to immune-mediated killing. Preclinical data robustly support this mechanism, demonstrating TME remodeling and synergy with checkpoint inhibitors.[1][4] Early clinical data are promising, showing that the mechanism of action translates to humans with an acceptable safety profile and encouraging signs of anti-tumor activity.[9][10] The continued development of this compound, both as a monotherapy and in combination, holds significant potential for the treatment of advanced malignancies.

References

STC-15: A First-in-Class METTL3 Inhibitor for the Treatment of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a high unmet medical need. Recent advances in our understanding of the epigenetic regulation of cancer have unveiled novel therapeutic targets. One such target is the RNA methyltransferase METTL3, which is highly expressed in AML and plays a crucial role in leukemogenesis. STC-15, a potent and selective, orally bioavailable small molecule inhibitor of METTL3, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical data supporting the development of this compound for the treatment of AML. We detail its mechanism of action, summarize key in vitro and in vivo efficacy data, and outline the experimental protocols utilized in its evaluation.

Introduction to METTL3 and its Role in AML

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, influencing mRNA localization, stability, translation, and splicing.[1] The primary catalytic enzyme responsible for this modification is the METTL3-METTL14 methyltransferase complex.[2] In AML, METTL3 is overexpressed and has been implicated in the initiation and progression of the disease.[1] It exerts its oncogenic effects by modulating the expression of key leukemia-associated genes. Therefore, the pharmacological inhibition of METTL3 presents a novel therapeutic strategy for AML.[2][3]

This compound is a first-in-class, orally administered small molecule inhibitor of METTL3.[4] It is currently being evaluated in a Phase 1 clinical trial for solid tumors, with plans for future clinical studies in AML.[3][5] This document synthesizes the publicly available preclinical data on this compound in the context of AML.

Mechanism of Action of this compound

This compound exerts its anti-leukemic effects by directly inhibiting the catalytic activity of METTL3.[2] This inhibition leads to a reduction in global m6A levels in AML cells. A key downstream effector of this compound's action in AML is the B-cell lymphoma 2 (BCL2) protein, a critical anti-apoptotic factor that is often overexpressed in leukemia cells.[1][6] The m6A modification of the BCL2 transcript by METTL3 is believed to enhance its stability and translation. By inhibiting METTL3, this compound reduces the m6A modification of BCL2 mRNA, leading to decreased BCL2 protein levels and subsequent induction of apoptosis in AML cells.[5]

Furthermore, preclinical studies suggest that METTL3 inhibition can induce differentiation and apoptosis in AML cells and may also modulate the tumor microenvironment by activating anti-cancer immune responses through changes in interferon signaling.[4]

Below is a diagram illustrating the proposed signaling pathway of this compound in AML.

STC15_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3 METTL3 BCL2_mRNA BCL2 mRNA METTL3->BCL2_mRNA m6A methylation BCL2_mRNA_cytoplasm BCL2 mRNA BCL2_mRNA->BCL2_mRNA_cytoplasm Export BCL2_protein BCL2 Protein Apoptosis Apoptosis BCL2_protein->Apoptosis Inhibition BCL2_mRNA_cytoplasm->BCL2_protein Translation STC15 This compound STC15->METTL3 Inhibition

Figure 1: Proposed Mechanism of Action of this compound in AML.

Preclinical Efficacy of this compound in AML Models

In Vitro Studies

Preclinical evaluations have demonstrated the potent anti-leukemic activity of this compound in various in vitro models of AML.

Table 1: Summary of In Vitro Activity of this compound in AML

Assay TypeCell TypeKey FindingsCitation(s)
Cell Proliferation Various AML cell linesInhibition of proliferation with sub-micromolar IC50 values.[4][7]
Cell Growth 12 patient-derived AML samplesInhibition of growth with a mean IC50 of approximately 1 micromolar.[4][7]
Protein Expression Majority of AML cell lines testedDose-dependent reduction of BCL2 protein levels.[5][7]
Synergy with Venetoclax THP-1 and MOLM-13 cell linesSynergistic inhibition of tumor cell growth. High degree of synergy with a score >10. In MOLM-13 cells, the most synergistic area had a score of 51.[1][6]
In Vivo Studies

The anti-tumor efficacy of this compound has also been confirmed in patient-derived xenograft (PDX) models of AML.

Table 2: Summary of In Vivo Efficacy of this compound in an AML PDX Model

Treatment GroupMedian Survival (days)Key FindingsCitation(s)
Vehicle 51.5-[1][6]
Venetoclax 58Modest increase in survival.[1][6]
This compound Monotherapy 68Outperformed venetoclax in extending survival.[1][6]
This compound + Venetoclax 85Combination therapy significantly extended survival.[1][6]

In addition to survival benefits, in vivo studies also demonstrated that this compound treatment, both as a monotherapy and in combination with venetoclax, led to a significant reduction in spleen weight and a decrease in circulating human CD45+ cells in 2 out of 3 AML-PDX models, indicating a reduction in leukemic burden.[1][6]

Experimental Protocols

The following section outlines the methodologies employed in the preclinical evaluation of this compound, as described in the available literature.

In Vitro Assays

A general workflow for the in vitro evaluation of this compound is depicted below.

In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays start AML Cell Lines or Patient-Derived Samples treatment Incubate with this compound (various concentrations) start->treatment viability Cell Viability Assays (Sulforhodamine B, CellTiter-Glo™) treatment->viability western Western Blotting (for BCL2 protein levels) treatment->western synergy Synergy Analysis (with Venetoclax using SynergyFinder) treatment->synergy

Figure 2: Generalized Workflow for In Vitro Experiments.
  • Cell Viability Assays: The anti-proliferative effects of this compound were assessed using Sulforhodamine B and CellTiter-Glo™ assays.[1][6] These assays measure cell density and viability, respectively, allowing for the determination of IC50 values.

  • Western Blotting: To confirm the mechanism of action, Western blotting was employed to evaluate the protein levels of BCL2 in AML cell lines following treatment with this compound.[1][6] This technique allows for the quantification of protein expression changes in a dose-dependent manner.

  • Synergy Analysis: The synergistic effects of this compound in combination with venetoclax were evaluated using matrix-combination experiments, and the data were analyzed with SynergyFinder software to determine the degree of synergy.[1][6]

In Vivo Models

The in vivo efficacy of this compound was evaluated using AML patient-derived xenograft (PDX) models.

In_Vivo_Workflow cluster_implantation Model Generation cluster_treatment Treatment Groups cluster_endpoints Efficacy Endpoints implant Intra-tibial Implantation of Human-Derived AML Cells into NSG Mice groups Vehicle Control This compound Monotherapy Venetoclax Monotherapy This compound + Venetoclax Combination implant->groups survival Median Survival groups->survival biomarkers Circulating hCD45+ Cells Spleen Weight groups->biomarkers

Figure 3: Generalized Workflow for In Vivo PDX Studies.
  • Animal Model: Immunocompromised NSG mice were used for the intra-tibial implantation of human-derived AML cells to establish the PDX models.[1][6]

  • Treatment Regimen: Following engraftment, mice were randomized into different treatment groups: vehicle control, this compound monotherapy, venetoclax monotherapy, and this compound in combination with venetoclax.

  • Efficacy Evaluation: The primary endpoint for efficacy was overall survival. Secondary endpoints included the assessment of leukemic burden by measuring the percentage of circulating human CD45+ cells and spleen weight at the end of the study.[1][6]

Conclusion and Future Directions

The preclinical data strongly support the potential of this compound as a novel therapeutic agent for the treatment of AML. Its targeted inhibition of METTL3, leading to the downregulation of the key anti-apoptotic protein BCL2, provides a clear mechanism of action. The demonstrated single-agent efficacy and synergistic activity with the standard-of-care agent venetoclax in both in vitro and in vivo models are highly encouraging.[1][6]

The ongoing Phase 1 clinical trial of this compound in solid tumors will provide crucial safety and pharmacokinetic data that will inform the design of future clinical trials in AML patients.[5] Further investigation into the role of this compound in modulating the tumor microenvironment and its potential combination with other anti-leukemic agents will be of significant interest. The development of this compound represents a promising advancement in the field of RNA epigenetics and offers a potential new treatment paradigm for patients with AML.

References

molecular targets of STC-15 beyond METTL3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Targets of STC-15 Beyond METTL3

Executive Summary

This compound is a first-in-class, orally bioavailable small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3 (Methyltransferase-like 3).[1][2][3] Developed by Storm Therapeutics, it is currently in clinical development for the treatment of solid tumors.[2][3] This document provides a comprehensive overview of the known molecular targets of this compound, with a specific focus on identifying any targets beyond METTL3.

Extensive review of publicly available preclinical data, including studies on the closely related precursor compound STM2457, indicates that this compound is a highly selective inhibitor of METTL3.[1][4][5] To date, there is no published evidence to suggest that this compound has any significant off-target molecular interactions at therapeutic concentrations. This high selectivity is a key attribute of the molecule, minimizing the potential for off-target toxicities and complex pharmacological effects.

This guide will present the selectivity data for the precursor STM2457, detail the experimental protocols used to establish this selectivity, and illustrate the known downstream signaling consequences of potent and specific METTL3 inhibition.

This compound: A Highly Selective METTL3 Inhibitor

This compound was developed from the potent and selective METTL3 inhibitor, STM2457.[1] The preclinical data available for STM2457 provides the most detailed insight into the selectivity profile that can be expected for this compound.

Quantitative Selectivity Data

The selectivity of STM2457, the precursor to this compound, has been rigorously evaluated against broad panels of related and unrelated protein targets. The following tables summarize the key quantitative data demonstrating its high specificity for METTL3.

Table 1: Potency and Binding Affinity of STM2457 for METTL3

ParameterValueAssay Type
IC50 16.9 nMMETTL3/14 RF/MS methyltransferase assay
Kd 1.4 nMSurface Plasmon Resonance (SPR)

Data sourced from the Chemical Probes Portal and a foundational study on STM2457.[1][6]

Table 2: Selectivity of STM2457 Against Other Enzymes

Enzyme PanelNumber of Enzymes TestedConcentration of STM2457Result
Methyltransferases 45 (RNA, DNA, and protein)Not specified>1,000-fold selectivity for METTL3
Kinases 46810 µMNo significant inhibitory effect

This data indicates that STM2457 does not significantly interact with a wide array of other methyltransferases or kinases, underscoring its specificity for METTL3.[1][6]

Experimental Protocols for Selectivity Assessment

The high selectivity of STM2457 was established using a variety of industry-standard experimental protocols. These methods are crucial for characterizing the interaction profile of any small molecule inhibitor intended for clinical development.

Methyltransferase Selectivity Panel

Objective: To determine the selectivity of an inhibitor against a panel of related enzymes.

Methodology:

  • A panel of 45 different methyltransferases, including RNA, DNA, and protein methyltransferases, is utilized.

  • The enzymatic activity of each methyltransferase is measured in the presence of a fixed concentration of the inhibitor (e.g., STM2457).

  • The percentage of remaining activity for each enzyme is calculated relative to a control (e.g., DMSO).

  • A significant reduction in activity (typically >50%) indicates an interaction. For STM2457, only METTL3 showed significant inhibition.[1]

KinomeScan™ Profiling

Objective: To assess the off-target activity of an inhibitor against a broad range of human kinases.

Methodology:

  • The KINOMEscan™ technology utilizes a competition binding assay.[7][8]

  • A test compound (e.g., STM2457 at 10 µM) is incubated with a panel of DNA-tagged kinases.

  • The mixture is passed over an immobilized, broad-spectrum kinase inhibitor.

  • The amount of each kinase that binds to the immobilized inhibitor is quantified using qPCR of the DNA tag.

  • A low amount of bound kinase indicates that the test compound is competing for the binding site.

  • Results are often expressed as a percentage of the control (DMSO), with a low percentage indicating strong binding of the test compound to the kinase. STM2457 showed no significant inhibition across a panel of 468 kinases.[1]

Signaling Pathways and Experimental Workflows

Given the high selectivity of this compound for METTL3, its biological effects are understood to be a direct consequence of the inhibition of this specific enzyme.

Experimental Workflow for Selectivity Screening

The following diagram illustrates a typical workflow for assessing the selectivity of a small molecule inhibitor like this compound.

G cluster_0 Primary Screening cluster_1 Optimization & Potency cluster_2 Selectivity Profiling HTS High-Throughput Screen (250,000 compounds) Hit Initial Hit Compound (e.g., STM1760) HTS->Hit Lead Lead Optimization Hit->Lead STC15 This compound (Clinical Candidate) Lead->STC15 Methyl Methyltransferase Panel (45 enzymes) STC15->Methyl Kinome KinomeScan (468 kinases) STC15->Kinome Result1 >1,000x Selective for METTL3 Methyl->Result1 Result2 No Significant Kinase Inhibition Kinome->Result2

Caption: Workflow for this compound development and selectivity profiling.

Downstream Signaling of METTL3 Inhibition

The inhibition of METTL3 by this compound leads to a decrease in global m6A levels on mRNA. This has been shown to trigger a cascade of events, most notably the activation of an innate immune response.

G STC15 This compound METTL3 METTL3/METTL14 Complex STC15->METTL3 Inhibition m6A m6A RNA Methylation METTL3->m6A Catalyzes dsRNA Accumulation of double-stranded RNA (dsRNA) m6A->dsRNA Reduction leads to IFN Interferon (IFN) Signaling Pathway Activation dsRNA->IFN Triggers Immune Anti-Tumor Immune Response IFN->Immune Promotes

Caption: Signaling pathway activated by this compound via METTL3 inhibition.

Conclusion

Based on the currently available public data, this compound is a highly selective inhibitor of the RNA methyltransferase METTL3. Rigorous preclinical testing of its precursor, STM2457, against extensive panels of methyltransferases and kinases has not revealed any significant off-target activities. Therefore, the mechanism of action and the resulting biological effects of this compound are considered to be driven exclusively by the potent and specific inhibition of METTL3. For researchers and drug development professionals, this high degree of selectivity is a critical feature, suggesting a targeted mechanism of action with a potentially favorable safety profile. Future studies and clinical data will continue to refine our understanding of the complete pharmacological profile of this compound.

References

STC-15: A Catalyst for Interferon Signaling in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism and Impact of the METTL3 Inhibitor STC-15 on Interferon Signaling in Cancer

This technical guide provides a comprehensive overview of the preclinical evidence demonstrating the effect of this compound, a first-in-class, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3, on the interferon signaling pathway in cancer. This document is intended for researchers, scientists, and drug development professionals interested in the novel immunomodulatory mechanism of this compound and its therapeutic potential.

Executive Summary

This compound is an investigational METTL3 inhibitor that has demonstrated potent anti-tumor activity in preclinical models. A key mechanism underlying its efficacy is the robust activation of a cell-intrinsic interferon (IFN) response. By inhibiting METTL3, this compound leads to a global decrease in N6-methyladenosine (m6A) on RNA, resulting in the accumulation of double-stranded RNA (dsRNA). This accumulation is detected by innate pattern recognition sensors, triggering a signaling cascade that culminates in the production of type I and type III interferons and the expression of numerous interferon-stimulated genes (ISGs). This activation of the innate immune system enhances anti-tumor immunity and synergizes with checkpoint inhibitors like anti-PD-1 therapy. Clinical data from Phase 1 studies have corroborated these preclinical findings, showing a strong activation of innate immune responses in patients with advanced malignancies treated with this compound.

Mechanism of Action: From METTL3 Inhibition to Interferon Activation

This compound's primary target is METTL3, the catalytic subunit of the m6A methyltransferase complex. Inhibition of METTL3 disrupts the normal process of m6A RNA methylation, leading to the formation of endogenous dsRNA. This dsRNA is then recognized by cytosolic pattern recognition receptors, initiating a downstream signaling cascade that activates the interferon pathway.[1][2]

STC15_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3 METTL3 (m6A Methyltransferase) m6A_mRNA m6A-mRNA METTL3->m6A_mRNA m6A methylation mRNA mRNA mRNA->METTL3 STC15 This compound STC15->METTL3 Inhibition dsRNA dsRNA Accumulation PRR Pattern Recognition Receptors (e.g., RIG-I, MDA5) dsRNA->PRR Sensing IRF3 IRF3/7 PRR->IRF3 Activation IFN Type I/III Interferons (IFN-α, IFN-β, IFN-λ) IRF3->IFN Transcription IFNAR IFN Receptor IFN->IFNAR Binding ISG Interferon-Stimulated Genes (ISGs) Antitumor Enhanced Anti-tumor Immunity ISG->Antitumor STAT STAT1/2 STAT->ISG Transcription IFNAR->STAT Phosphorylation

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound and other METTL3 inhibitors.

Table 1: In Vitro Induction of Interferon-Stimulated Genes (ISGs)
Cell LineTreatmentGeneFold Change (vs. DMSO)
CaOV3 (Ovarian Cancer)0.5 µM STM3006 (METTL3i)IFIH1 (MDA-5)Dose-dependent increase
CaOV3 (Ovarian Cancer)0.5 µM STM3006 (METTL3i)IFIT1Dose-dependent increase
CaOV3 (Ovarian Cancer)0.5 µM STM3006 (METTL3i)OAS2Dose-dependent increase
CaOV3 (Ovarian Cancer)0.5 µM STM3006 (METTL3i)ISG15Dose-dependent increase

Data extracted from Western blot analysis in "Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity".[3]

Table 2: In Vitro Cytokine Secretion
Cell LineTreatmentCytokineConcentration
CaOV3 (Ovarian Cancer)METTL3 inhibitors (STM2457, STM3006)IFNβDose-dependent increase
CaOV3 (Ovarian Cancer)METTL3 inhibitors (STM2457, STM3006)CXCL10 (IP-10)Dose-dependent increase

Data extracted from "Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity".[3]

Table 3: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Mouse ModelTreatmentOutcome
MC38 (Colorectal)This compoundSignificant tumor growth inhibition
A20 (Lymphoma)This compoundSignificant tumor growth inhibition
MC38 (Colorectal)This compound + anti-PD1Significant tumor regression and durable anti-tumor immunity
A20 (Lymphoma)This compound + anti-PD1Significant tumor regression and durable anti-tumor immunity

Data extracted from abstracts of preclinical presentations.[1][4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research.

RNA Sequencing (RNA-seq)

Objective: To characterize the global transcriptomic changes following METTL3 inhibition.

Protocol:

  • Cell Culture and Treatment: Human ovarian cancer cell line, CaOV3, was treated with either DMSO (vehicle control) or 0.5 µM of the METTL3 inhibitor STM3006 for 48 hours. Three biological replicates were used for each condition.

  • RNA Extraction: Total RNA was extracted from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced on an Illumina NovaSeq 6000 system with paired-end 150-bp reads.

  • Data Analysis: Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated upon STM3006 treatment. Gene ontology analysis was then conducted to identify enriched biological pathways.[3]

dsRNA Detection

Objective: To determine if METTL3 inhibition leads to the accumulation of dsRNA.

Protocol:

  • Immunofluorescence:

    • Cells were seeded on coverslips and treated with a METTL3 inhibitor or DMSO.

    • Cells were fixed, permeabilized, and then incubated with a primary antibody specific for dsRNA (e.g., J2 antibody).

    • A fluorescently labeled secondary antibody was used for detection.

    • Coverslips were mounted and imaged using a fluorescence microscope.

  • Quantification: The intensity of the dsRNA signal was quantified using image analysis software.[3]

In Vitro PBMC-Mediated Cancer Cell Killing Assay

Objective: To assess the ability of this compound to enhance immune-mediated killing of cancer cells.

Protocol:

  • Cell Culture: SKOV3 ovarian cancer cells were co-cultured with human peripheral blood mononuclear cells (PBMCs).

  • Treatment: The co-cultures were treated with varying concentrations of this compound.

  • Analysis: Cancer cell viability was assessed over time using methods such as live-cell imaging or impedance-based assays. The degree of PBMC-mediated killing was quantified and compared between treated and untreated groups.[1]

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture Cancer Cell Lines (e.g., CaOV3, SKOV3) treatment Treat with this compound or METTL3i cell_culture->treatment pbmc_assay PBMC Co-culture & Killing Assay cell_culture->pbmc_assay rna_seq RNA Sequencing treatment->rna_seq dsrna_detection dsRNA Detection (Immunofluorescence) treatment->dsrna_detection gene_expression Analyze Gene Expression (IFN pathway genes) rna_seq->gene_expression dsrna_quant Quantify dsRNA dsrna_detection->dsrna_quant pbmc_assay->treatment killing_quant Quantify Cell Killing pbmc_assay->killing_quant mouse_model Syngeneic Mouse Models (e.g., MC38, A20) tumor_implantation Tumor Cell Implantation mouse_model->tumor_implantation treatment_in_vivo Oral Administration of This compound +/- anti-PD1 tumor_implantation->treatment_in_vivo tumor_measurement Monitor Tumor Growth treatment_in_vivo->tumor_measurement survival_analysis Survival Analysis tumor_measurement->survival_analysis

Figure 2: Key Experimental Workflows.
In Vivo Syngeneic Mouse Models

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody.

Protocol:

  • Animal Models: Immune-competent mice (e.g., C57BL/6) were used.

  • Tumor Cell Implantation: MC38 (colorectal) or A20 (lymphoma) syngeneic tumor cells were implanted subcutaneously.

  • Treatment: Once tumors were established, mice were treated orally with this compound, an anti-PD-1 antibody, the combination of both, or a vehicle control.

  • Efficacy Assessment: Tumor growth was monitored regularly by caliper measurements. Animal survival was also recorded.

  • Immune Cell Depletion: In some experiments, CD8+ T-cells were depleted using an anti-CD8 antibody to determine their role in the anti-tumor response.[1]

Conclusion

The preclinical data for this compound strongly support a novel mechanism of action that involves the inhibition of METTL3, leading to the accumulation of dsRNA and the subsequent activation of a potent, cell-intrinsic interferon response. This immunomodulatory effect enhances anti-tumor immunity and provides a strong rationale for the clinical development of this compound, both as a monotherapy and in combination with other immunotherapies, for the treatment of various cancers. The ongoing Phase 1b/2 clinical trials will further elucidate the safety and efficacy of this promising new agent.[5]

References

Methodological & Application

Application Notes and Protocols for STC-15 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STC-15 is an orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3.[1][2] As a key enzyme in the deposition of N6-methyladenosine (m6A) on RNA, METTL3 plays a critical role in regulating RNA stability, splicing, and translation.[2] In various cancer models, inhibition of METTL3 by this compound has been shown to activate anti-cancer immune responses, primarily through the upregulation of interferon signaling pathways, and to synergize with T-cell checkpoint blockade therapies.[1][2] These application notes provide an overview of the in vitro use of this compound in cancer cell lines, including its mechanism of action, protocols for key assays, and expected outcomes.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the catalytic activity of METTL3.[2] This inhibition leads to a reduction in m6A RNA methylation, which in turn causes an accumulation of double-stranded RNA (dsRNA) within the cancer cells.[2][3] This accumulation is recognized by innate pattern recognition sensors, triggering a cell-intrinsic interferon (IFN) response.[2][3] The subsequent upregulation of Type I and Type III interferons and interferon-stimulated genes (ISGs) enhances anti-tumor immunity.[2][3] Preclinical studies have demonstrated that this compound can inhibit tumor growth and enhance the efficacy of anti-PD-1 therapy.[2]

Signaling Pathway

The proposed signaling pathway for this compound's mechanism of action is depicted below. Inhibition of METTL3 by this compound initiates a cascade that leads to an enhanced anti-tumor immune response.

STC15_Pathway STC15 This compound METTL3 METTL3 STC15->METTL3 Inhibits m6A m6A RNA Methylation METTL3->m6A Catalyzes dsRNA dsRNA Accumulation m6A->dsRNA Suppresses PRS Pattern Recognition Sensors dsRNA->PRS Activates IFN_Signal Interferon Signaling (Type I & III IFN) PRS->IFN_Signal Induces ISG Interferon Stimulated Genes (ISGs) IFN_Signal->ISG Upregulates Immune_Response Enhanced Anti-Tumor Immunity ISG->Immune_Response Promotes

Caption: this compound inhibits METTL3, leading to an interferon response.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 ValueReference
Caov3Ovarian Cancerm6A Inhibition38.17 nM[4]
KASUMI-1Acute Myeloid LeukemiaCell Viability (SRB)0.36 µM[5]
MOLM-16Acute Myeloid LeukemiaCell Viability (SRB)0.69 µM[5]
KG-1Acute Myeloid LeukemiaCell Viability (SRB)1.15 µM[5]
MONO-MAC-6Acute Myeloid LeukemiaCell Viability (SRB)1.30 µM[5]
MOLM-13Acute Myeloid LeukemiaCell Viability (SRB)1.69 µM[5]
HL-60Acute Myeloid LeukemiaCell Viability (SRB)2.26 µM[5]

Table 2: Effective Concentrations of this compound in In Vitro Assays

Cell LineCancer TypeAssayConcentrationDurationEffectReference
Caov3Ovarian CancerInterferon Signaling Induction0.5 µM48 hoursInduces expression of endogenous IFN signaling[3]
Healthy Donor PBMCsN/Am6A Level Reduction0.1 µM, 0.3 µM, 1 µMNot SpecifiedSignificantly reduced m6A levels[4]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

Cell Viability Assay (General Protocol)

This protocol describes a general method for assessing the effect of this compound on cancer cell viability using a tetrazolium-based assay (e.g., MTT, MTS) or a luminescent assay (e.g., CellTiter-Glo).

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Add_STC15 Add this compound to Cells Seed_Cells->Add_STC15 Prepare_STC15 Prepare Serial Dilutions of this compound Prepare_STC15->Add_STC15 Incubate Incubate for Desired Duration (e.g., 72-120 hours) Add_STC15->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Incubate_Reagent Incubate as per Manufacturer's Protocol Add_Reagent->Incubate_Reagent Read_Plate Read Plate on Spectrophotometer or Luminometer Incubate_Reagent->Read_Plate Calculate_Viability Calculate Percent Viability Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for a cell viability assay to determine the IC50 of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Solubilization solution (for MTT assay)

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 nM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 72 to 120 hours).[5]

  • Viability Assessment:

    • For MTT assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

      • Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

      • Mix gently to dissolve the formazan crystals.

    • For MTS or CellTiter-Glo assay:

      • Add the reagent directly to the wells according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

      • Incubate for 1-4 hours (MTS) or 10-30 minutes (CellTiter-Glo) at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance (for MTT/MTS) or luminescence (for CellTiter-Glo) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Real-Time PCR (qRT-PCR) for Interferon-Stimulated Genes (General Protocol)

This protocol outlines the steps to quantify the expression of interferon-stimulated genes (ISGs) in cancer cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target ISGs (e.g., OAS1, MX1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Seed cancer cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at the desired concentration (e.g., 0.5 µM) and for the appropriate duration (e.g., 48 hours).[3] Include a vehicle control.

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target ISGs and the housekeeping gene.

    • Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression in this compound-treated cells relative to the vehicle-treated cells using the 2^-ΔΔCt method.

In Vitro Co-culture Assay for Immune Cell-Mediated Killing (General Protocol)

This protocol provides a framework for assessing the ability of this compound to enhance the killing of cancer cells by immune cells, such as peripheral blood mononuclear cells (PBMCs) or purified T cells.

Materials:

  • Cancer cell line of interest (target cells)

  • Human PBMCs or purified CD8+ T cells (effector cells)

  • Complete RPMI-1640 medium supplemented with 10% FBS and IL-2

  • This compound

  • 96-well plates

  • A method for quantifying cell killing (e.g., live-cell imaging, LDH release assay, or flow cytometry-based cytotoxicity assay)

Procedure:

  • Preparation of Cells:

    • Culture the cancer cell line in its appropriate medium.

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation or use commercially available purified T cells.

  • Co-culture Setup:

    • Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.

    • The next day, treat the cancer cells with this compound at various concentrations for a predetermined duration (e.g., 24-48 hours) to allow for the upregulation of immune-related genes.

    • Add the effector cells (PBMCs or T cells) to the wells containing the this compound-pretreated cancer cells at a specific effector-to-target (E:T) ratio (e.g., 5:1, 10:1).

    • Include controls such as cancer cells alone, cancer cells with effector cells but no this compound, and effector cells alone.

  • Incubation and Assessment of Killing:

    • Co-culture the cells for a suitable period (e.g., 24-72 hours).

    • Quantify cancer cell killing using a chosen method:

      • Live-cell imaging: Monitor the co-culture in real-time using an imaging system to observe and quantify cancer cell death.

      • LDH release assay: Measure the release of lactate dehydrogenase from damaged cancer cells into the supernatant.

      • Flow cytometry: Stain the cells with viability dyes and specific markers for cancer and immune cells to quantify the percentage of dead cancer cells.

  • Data Analysis:

    • Calculate the percentage of specific lysis of cancer cells for each condition.

    • Compare the killing efficiency in the this compound-treated groups to the untreated control to determine if this compound enhances immune cell-mediated cytotoxicity.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions, including cell densities, this compound concentrations, and incubation times, for their specific cancer cell lines and experimental setup.

References

Application Notes: Establishing In Vivo Mouse Models for STC-15 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

STC-15 is an orally bioavailable, small-molecule inhibitor of METTL3 (Methyltransferase-like 3), an RNA methyltransferase responsible for the N6-methyladenosine (m6A) modification on RNA.[1] By inhibiting METTL3, this compound triggers a novel immunologic mechanism that activates the innate immune system to fight cancer.[2][3] Its mechanism of action involves depleting m6A modifications from certain mRNA transcripts, which leads to the accumulation of double-stranded RNA (dsRNA) within cancer cells.[1] This dsRNA is recognized by innate pattern recognition sensors, activating the interferon (IFN) signaling pathway.[2][4] The subsequent upregulation of interferon-stimulated genes (ISGs) and cytokines reshapes the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state, promoting anti-tumor immune responses.[1][5]

Rationale for Syngeneic Mouse Models

To evaluate the efficacy of an immuno-oncology agent like this compound, it is critical to use animal models with a fully functional immune system. Syngeneic mouse models, in which immunocompetent mice are inoculated with tumor cell lines derived from the same inbred strain, are the standard for this purpose.[6] These models allow for the study of interactions between the therapeutic agent, the tumor, and the host's innate and adaptive immune systems, which is central to the mechanism of this compound.[6] Preclinical studies have successfully used the MC38 (colorectal) and A20 (lymphoma) syngeneic models to demonstrate the anti-tumor activity of this compound, both as a monotherapy and in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[7][4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: Pharmacokinetic Profile of this compound

Species Administration Dose (mg/kg) T½ (hours) Cmax (nM) Bioavailability (%) Reference
Rat Oral 3 3.6 241 34 [8]

| Beagle Dog | Oral | 3 | 5.6 | 414 | 48 |[8] |

Table 2: Summary of In Vivo Efficacy Studies

Model Type Cancer Type Treatment Key Outcomes Reference
MC38 Syngeneic Colorectal This compound Monotherapy Significant tumor growth inhibition. [7][8]
A20 Syngeneic Lymphoma This compound Monotherapy Significant tumor growth inhibition. [7][8]
MC38 & A20 Syngeneic Colorectal & Lymphoma This compound + anti-PD-1 Significant tumor regression; induction of durable anti-tumor immunity.[7][8] [7][8]
AML PDX Acute Myeloid Leukemia This compound Monotherapy Extended median survival to 68 days (vs. 51.5 days for vehicle). [9]

| AML PDX | Acute Myeloid Leukemia | this compound + Venetoclax | Extended median group survival to 85 days (vs. 51.5 days for vehicle). |[9] |

Signaling Pathway and Experimental Workflow Diagrams

STC15_Mechanism_of_Action cluster_drug This compound Action cluster_cell Cancer Cell cluster_tme Tumor Microenvironment (TME) STC15 This compound (Oral Administration) METTL3 METTL3 Enzyme STC15->METTL3 Inhibits m6A m6A RNA Methylation (Suppressed) STC15->m6A Blocks METTL3->m6A Catalyzes dsRNA dsRNA Accumulation m6A->dsRNA Leads to IFN_Signal Interferon (IFN) Signaling (Activated) dsRNA->IFN_Signal Triggers Immune_Activation Innate Immune Activation (NK Cells, Macrophages) IFN_Signal->Immune_Activation Promotes T_Cell Cytotoxic T-Cell Response Immune_Activation->T_Cell Enhances Tumor_Growth Tumor Growth Inhibition & Regression T_Cell->Tumor_Growth Causes

Caption: this compound mechanism of action signaling pathway.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation cluster_treat Phase 3: Treatment cluster_analysis Phase 4: Analysis Cell_Culture 1. Cell Culture (e.g., MC38 or A20) Tumor_Implant 3. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implant Animal_Acclimatization 2. Animal Acclimatization (e.g., C57BL/6 or BALB/c) Animal_Acclimatization->Tumor_Implant Tumor_Growth_Monitor 4. Tumor Growth Monitoring (Calipers) Tumor_Implant->Tumor_Growth_Monitor Randomization 5. Randomization into Treatment Groups Tumor_Growth_Monitor->Randomization Treatment_Admin 6. Treatment Administration (e.g., this compound Oral Gavage) Randomization->Treatment_Admin Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment_Admin->Data_Collection Endpoint 8. Endpoint Analysis (Survival, TME Profiling) Data_Collection->Endpoint TME_Remodeling cluster_before Immunosuppressive TME (Before this compound) cluster_after Immunostimulatory TME (After this compound) STC15 This compound Treatment Treg T-regulatory Cells (Tregs) STC15->Treg Decreases M2_Mac M2 Macrophages STC15->M2_Mac Decreases MDSC Myeloid-Derived Suppressor Cells STC15->MDSC Decreases CD8_T CD8+ Cytotoxic T-Cells STC15->CD8_T Increases M1_Mac M1 Macrophages STC15->M1_Mac Increases NK_Cell NK Cells STC15->NK_Cell Increases

References

Application Note: Quantitative Determination of STC-15 in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of STC-15, a novel oral METTL3 inhibitor, in human plasma. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of this compound. The described methodology, including solid-phase extraction (SPE) for sample clean-up, offers high recovery and minimizes matrix effects, ensuring accurate and reproducible quantification suitable for pharmacokinetic (PK) studies.

Introduction

This compound is a first-in-class, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3.[1][2][3] METTL3 is implicated in the progression of various cancers, including acute myeloid leukemia (AML).[2][4][5] By inhibiting METTL3, this compound has been shown to activate anti-tumor immunity and synergize with T-cell checkpoint blockade, making it a promising therapeutic agent.[1][6] As this compound progresses through clinical development, a reliable and validated bioanalytical method for its quantification in plasma is crucial for pharmacokinetic assessments.[2][4]

LC-MS/MS is a powerful analytical technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[7][8] This application note provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS, which can be adapted and validated in accordance with regulatory guidelines such as those from the FDA and ICH.[9][10]

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal standard (IS) (e.g., a stable isotope-labeled this compound)

  • Human plasma (with EDTA as anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Deionized water, 18 MΩ·cm or higher

  • Solid-Phase Extraction (SPE) cartridges

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A robust sample preparation procedure is critical for accurate and reproducible results. Solid-phase extraction is recommended for its efficiency in removing plasma proteins and phospholipids that can interfere with the analysis.

Protocol for Plasma Sample Preparation:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma, add 25 µL of internal standard (IS) working solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Liquid Chromatography

Effective chromatographic separation is essential to resolve this compound and its internal standard from endogenous plasma components.

ParameterRecommended Condition
Column C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 2
Injection Volume 5 µL
Column Temperature 40°C

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry

The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions To be determined by direct infusion of this compound and IS

Method Validation Parameters

A comprehensive method validation should be performed to ensure the reliability of the data. Key validation parameters are summarized below.[11]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).[7][12]
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; precision ≤ 20% and accuracy within ±20%.
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Data Presentation

The following table presents hypothetical performance data for the described LC-MS/MS method for this compound, which are representative of a well-validated assay.

Table 4: Representative Quantitative Performance Data

ParameterResult
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 0.5 ng/mL
Intra-day Precision (%CV) 2.1 - 8.5%
Inter-day Precision (%CV) 3.5 - 9.8%
Intra-day Accuracy (% Bias) -5.2 to 6.8%
Inter-day Accuracy (% Bias) -4.1 to 7.3%
Mean Extraction Recovery 85.2%
Matrix Effect Minimal, compensated by IS

Visualizations

Experimental Workflow

G Figure 1: LC-MS/MS Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (100 µL) Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation / SPE Conditioning Spike->Precipitate Load Load onto SPE Cartridge Precipitate->Load Wash Wash SPE Cartridge Load->Wash Elute Elute this compound and IS Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Figure 1: LC-MS/MS Workflow for this compound Quantification

Plasma Sample Collection and Handling Protocol

This section provides a standardized protocol for the collection and handling of plasma samples to ensure sample integrity.

Protocol for Plasma Collection:

  • Collect whole blood into tubes containing EDTA as an anticoagulant.[13]

  • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Centrifuge the blood samples at 1000-2000 x g for 15 minutes at 4°C within 30 minutes of collection.[13]

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.

  • Transfer the plasma into labeled cryovials.

  • Immediately freeze the plasma samples at -80°C until analysis.[14]

  • Avoid repeated freeze-thaw cycles.[13]

G Figure 2: Plasma Sample Handling Protocol cluster_0 Blood Collection & Processing cluster_1 Sample Storage Collect Collect Whole Blood (EDTA tube) Mix Gently Invert to Mix Collect->Mix Centrifuge Centrifuge at 1000-2000 x g for 15 min at 4°C Mix->Centrifuge Separate Aspirate Plasma Supernatant Centrifuge->Separate Aliquot Aliquot into Cryovials Separate->Aliquot Store Store at -80°C Aliquot->Store

References

Application Notes and Protocols: STC-15 for Inducing Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3.[1][2][3] As the first RNA methyltransferase inhibitor to enter clinical trials, this compound represents a novel approach in oncology.[2][3] Preclinical and early clinical data have demonstrated its potential in treating various cancers, both as a monotherapy and in combination with other anti-cancer agents.[1][3][4][5] This document provides detailed application notes and protocols for researchers investigating the anti-cancer effects of this compound. While the primary mechanism of action of this compound involves the induction of an anti-tumor immune response, this document also explores its direct anti-proliferative effects and the broader concept of synthetic lethality in cancer therapy.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects primarily by inhibiting the catalytic activity of METTL3. METTL3 is the key enzyme responsible for depositing m6A modifications on messenger RNA (mRNA), which plays a crucial role in regulating mRNA stability, splicing, and translation.[1] Inhibition of METTL3 by this compound leads to a reduction in global m6A levels in cancer cells. This, in turn, results in the accumulation of double-stranded RNA (dsRNA), which is recognized by innate pattern recognition sensors. This recognition triggers a downstream signaling cascade, leading to the activation of interferon (IFN) signaling pathways.[1] The subsequent upregulation of interferon-stimulated genes (ISGs) promotes an anti-viral-like state within the tumor microenvironment, enhancing the recruitment and activation of immune cells, such as CD8+ T-cells, to recognize and eliminate cancer cells.[1][6]

STC_15_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3 METTL3 m6A_mRNA m6A-mRNA METTL3->m6A_mRNA m6A methylation mRNA mRNA mRNA->METTL3 dsRNA dsRNA Accumulation m6A_mRNA->dsRNA Reduced stability & processing leads to STC15 This compound STC15->METTL3 Inhibition PRRs Pattern Recognition Receptors (PRRs) dsRNA->PRRs Activation IFN_pathway Interferon (IFN) Signaling Pathway PRRs->IFN_pathway Activation ISGs Interferon Stimulated Genes (ISGs) IFN_pathway->ISGs Upregulation Immune_Response Anti-Tumor Immune Response ISGs->Immune_Response Promotion Cancer_Cell_Death Cancer Cell Death Immune_Response->Cancer_Cell_Death

Figure 1: Proposed signaling pathway of this compound in cancer cells.

Application 1: Induction of Anti-Tumor Immunity

A key application of this compound is its ability to stimulate an anti-tumor immune response. This can be assessed in vitro using co-culture systems of cancer cells and immune cells.

Protocol: In Vitro Co-Culture Assay for PBMC-Mediated Cancer Cell Killing

Objective: To evaluate the ability of this compound to enhance the killing of cancer cells by peripheral blood mononuclear cells (PBMCs).

Materials:

  • Cancer cell line of interest (e.g., SKOV3 ovarian cancer cells)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (solubilized in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cancer Cell Seeding: Seed cancer cells into a 96-well plate at a density that will result in 50-70% confluency after 24 hours. Incubate at 37°C, 5% CO2.

  • This compound Treatment: After 24 hours, treat the cancer cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO). Incubate for 48-72 hours.

  • PBMC Isolation: Isolate fresh PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Co-culture: After the this compound pre-treatment period, add PBMCs to the wells containing the cancer cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

  • Incubation: Co-culture the cells for an additional 24-48 hours at 37°C, 5% CO2.

  • Cell Viability Assessment:

    • Gently wash the wells to remove non-adherent PBMCs.

    • Perform a cell viability assay according to the manufacturer's instructions to quantify the remaining viable cancer cells.

    • Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cancer cell killing for each this compound concentration compared to the vehicle control.

Quantitative Data Summary: Immuno-modulatory Effects of this compound
ParameterCell Line / ModelObservationReference
PBMC-mediated killingSKOV3 ovarian cancer cells co-cultured with human PBMCsStrong and dose-dependent enhancement of cancer cell killing.[1]
CD8+ T-cell depletionMC38 and A20 syngeneic mouse modelsAbrogation of the anti-tumor response to this compound.[6]
Gene ExpressionCancer cell linesUpregulation of genes associated with innate immunity and interferon signaling.[1]
Cytokine ProductionIn vivo modelsChanges in the tumor microenvironment to a more pro-inflammatory state.[4]

Application 2: Direct Anti-Proliferative and Pro-Apoptotic Effects

In certain cancer types, particularly acute myeloid leukemia (AML), this compound has been shown to have direct anti-proliferative and pro-apoptotic effects.[3][7]

Protocol: Cell Viability Assay to Determine IC50

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.

Materials:

  • AML cell line (e.g., MOLM-13, THP-1)

  • This compound (solubilized in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • Luminometer

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a suitable density.

  • This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add CellTiter-Glo® reagent to each well and measure luminescence.

  • Data Analysis: Plot the cell viability against the log of this compound concentration and use a non-linear regression to calculate the IC50 value.

Protocol: Western Blotting for BCL2 Expression

Objective: To analyze the effect of this compound on the expression of the anti-apoptotic protein BCL2.

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BCL2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat AML cells with varying concentrations of this compound for 48-72 hours. Lyse the cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the secondary antibody.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize BCL2 expression to the loading control (β-actin).

Quantitative Data Summary: Direct Anti-Cancer Effects of this compound in AML
ParameterCell Line / ModelObservationReference
IC50 (Proliferation)Some AML cell linesSub-micromolar IC50 values.[7][8]
IC50 (Growth)12 patient-derived AML samplesMean of approximately 1 micromolar.[7][8]
BCL2 Protein LevelsMajority of AML cell lines testedDose-dependent reduction.[7][8]

Application 3: Combination Therapy

This compound has shown synergistic anti-tumor effects when combined with other cancer therapies, including immune checkpoint inhibitors and targeted agents.[1][3]

Experimental_Workflow cluster_preclinical Preclinical In Vivo Model Tumor_Implantation Tumor Cell Implantation (e.g., MC38, A20) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Groups Treatment Groups: 1. Vehicle 2. This compound 3. Anti-PD-1 4. This compound + Anti-PD-1 Tumor_Growth->Treatment_Groups Tumor_Measurement Tumor Volume Measurement Treatment_Groups->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Immune Cell Infiltration Tumor_Measurement->Endpoint_Analysis Synthetic_Lethality cluster_normal Normal Cell cluster_cancer Cancer Cell cluster_treatment Cancer Cell + Drug Normal_A Gene A (Functional) Normal_Viable Viable Normal_A->Normal_Viable Normal_B Gene B (Functional) Normal_B->Normal_Viable Cancer_A_mut Gene A (Mutated/Lost) Cancer_Viable Viable Cancer_A_mut->Cancer_Viable Cancer_B Gene B (Functional) Cancer_B->Cancer_Viable Treated_A_mut Gene A (Mutated/Lost) Treated_Lethal Cell Death (Synthetic Lethality) Treated_A_mut->Treated_Lethal Treated_B_inhib Gene B (Inhibited by Drug) Treated_B_inhib->Treated_Lethal

References

Application Notes and Protocols: STC-15 in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3.[1][2] As a key regulator of N6-methyladenosine (m6A) RNA modification, METTL3 has emerged as a promising therapeutic target in oncology.[1][3] Inhibition of METTL3 by this compound has been shown to induce a potent anti-tumor immune response, making it a compelling candidate for combination therapy with immunotherapies such as checkpoint inhibitors.[4][5] These application notes provide a comprehensive overview of the preclinical and clinical data supporting the combination of this compound with immunotherapy, along with detailed protocols for key experiments.

Mechanism of Action: this compound and Immunotherapy Synergy

This compound exerts its anti-tumor effects through a multi-faceted mechanism that converges with the principles of cancer immunotherapy. By inhibiting METTL3, this compound triggers a cascade of events within the tumor microenvironment (TME), transforming it from an immunosuppressive to an immune-active state.

Key aspects of this compound's mechanism of action include:

  • Induction of Innate Immunity: this compound treatment leads to the accumulation of double-stranded RNA (dsRNA) in cancer cells, which activates innate immune sensors.[4][6] This, in turn, drives the upregulation of genes associated with the interferon (IFN) signaling pathway.[4][7]

  • Enhanced Antigen Presentation: The activation of interferon signaling promotes the expression of genes involved in antigen processing and presentation, making tumor cells more visible to the immune system.

  • Activation of Anti-Tumor Immune Cells: this compound promotes the activation and infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.[1][5] Preclinical data also suggests a shift towards a pro-inflammatory M1 macrophage phenotype within the TME.[5]

  • Synergy with Checkpoint Inhibitors: By fostering an inflamed TME and increasing the presence of activated T cells, this compound creates a more favorable environment for the activity of checkpoint inhibitors like anti-PD-1 antibodies.[4][8] This combination has been shown to lead to durable anti-tumor immune responses in preclinical models.[4]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against METTL3 and has shown anti-proliferative effects in various cancer cell lines.

Cell LineCancer TypeParameterValueReference
Multiple AML cell linesAcute Myeloid LeukemiaIC50Sub-micromolar[9]
12 patient-derived AML samplesAcute Myeloid LeukemiaIC50 (mean)~1 µM[9]
Caov3Ovarian Cancerm6A inhibition IC5038.17 nM[4]
In Vivo Efficacy: Monotherapy and Combination with Anti-PD-1

Syngeneic mouse models have been instrumental in demonstrating the in vivo efficacy of this compound, both as a monotherapy and in combination with anti-PD-1 checkpoint blockade.

Mouse ModelCancer TypeTreatmentKey FindingsReference
MC38Colorectal CancerThis compoundSignificant tumor growth inhibition.[5]
MC38Colorectal CancerThis compound + anti-PD-1Synergistic efficacy and tumor regression.[4]
A20B-cell LymphomaThis compoundSignificant tumor growth inhibition.[5]
A20B-cell LymphomaThis compound + anti-PD-1Tumor regression and durable anti-tumor immunity.[4][5]
AML PDX ModelAcute Myeloid LeukemiaThis compoundExtended survival compared to vehicle.[9]

Clinical Development

This compound is currently being evaluated in clinical trials, both as a monotherapy and in combination with immunotherapy, for the treatment of advanced solid tumors.

Phase 1 Monotherapy Trial (NCT05584111)

This first-in-human, multi-center, open-label, dose-escalation study is evaluating the safety, pharmacokinetics, pharmacodynamics, and clinical activity of this compound in patients with advanced malignancies.[4][9]

ParameterDetailsReference
Status Ongoing[10]
Patient Population Advanced solid tumors[9]
Dose Escalation Cohorts 60 mg to 200 mg (daily and thrice weekly)[9]
Preliminary Efficacy Tumor regressions observed at all dose levels; sustained partial responses in multiple tumor types.[9]
Biomarker Data Upregulation of interferon signaling pathways; evidence of M1 macrophage polarization in the TME.[5][9]
Phase 1b/2 Combination Trial with Toripalimab (NCT06975293)

This trial is designed to evaluate the safety and efficacy of this compound in combination with the anti-PD-1 antibody toripalimab in patients with specific advanced solid tumors.[1][2]

ParameterDetailsReference
Status Recruiting[2]
Patient Population Non-small cell lung cancer (NSCLC), squamous cell carcinoma of the head and neck (HNSCC), melanoma, and endometrial cancer.[1][2]
Study Design Phase 1b dose escalation followed by Phase 2 expansion cohorts.[1]

Experimental Protocols

In Vitro Co-culture of Cancer Cells and Immune Cells

This protocol is designed to assess the ability of this compound to enhance immune cell-mediated killing of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SKOV3 ovarian cancer cells)

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD8+ T cells

  • This compound

  • Cell culture medium and supplements

  • Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)

Protocol:

  • Cell Culture: Culture the cancer cell line and isolate PBMCs or CD8+ T cells from healthy donors.

  • Co-culture Setup: Seed cancer cells in a 96-well plate. The following day, add PBMCs or CD8+ T cells at a desired effector-to-target (E:T) ratio.

  • This compound Treatment: Treat the co-cultures with a dose range of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the co-culture for a specified period (e.g., 24-72 hours).

  • Cytotoxicity Assessment: Measure the extent of cancer cell lysis using a cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific lysis for each treatment condition and compare the this compound treated groups to the vehicle control.

In Vivo Syngeneic Mouse Model of Combination Therapy

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6 for MC38 tumors)

  • Murine cancer cell line (e.g., MC38 colorectal cancer cells)

  • This compound (formulated for oral administration)

  • Anti-mouse PD-1 antibody (and corresponding isotype control)

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of MC38 cells into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Anti-PD-1 antibody alone

    • This compound + anti-PD-1 antibody

  • Dosing Regimen:

    • Administer this compound orally according to the desired schedule (e.g., daily).

    • Administer the anti-PD-1 antibody intraperitoneally according to its established dosing schedule.

  • Tumor Measurement: Measure tumor volume at regular intervals throughout the study.

  • Endpoint: At the end of the study (or when tumors reach a humane endpoint), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to compare the efficacy of the combination therapy to the monotherapies and vehicle control.

Flow Cytometry Analysis of the Tumor Microenvironment

This protocol provides a framework for characterizing the immune cell populations within the TME following treatment with this compound.

Materials:

  • Tumor tissue from the in vivo study

  • Enzymatic digestion cocktail (e.g., collagenase, DNase)

  • Flow cytometry antibodies (a panel targeting various immune cell markers)

  • Flow cytometer

Protocol:

  • Tumor Dissociation: Mechanically and enzymatically digest the excised tumor tissue to obtain a single-cell suspension.

  • Cell Staining:

    • Perform a live/dead stain to exclude non-viable cells.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Stain the cells with a cocktail of fluorescently labeled antibodies targeting surface markers of different immune cell populations (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, Gr-1).

    • For intracellular staining (e.g., for transcription factors or cytokines), fix and permeabilize the cells before adding the intracellular antibodies.

  • Flow Cytometry Acquisition: Acquire the stained samples on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the proportions and activation status of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, M1/M2 macrophages, dendritic cells) in each treatment group.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials invitro_1 Cancer Cell Line Proliferation Assays invitro_2 Immune Cell Co-culture & Cytotoxicity Assays invitro_1->invitro_2 invivo_1 Syngeneic Mouse Model Establishment invitro_2->invivo_1 Informs invivo_2 Monotherapy & Combination Treatment (this compound +/- anti-PD-1) invivo_1->invivo_2 invivo_3 Tumor Growth Monitoring invivo_2->invivo_3 invivo_4 TME Analysis (Flow Cytometry, IHC) invivo_3->invivo_4 clinical_1 Phase 1 Monotherapy (Safety, PK/PD) invivo_4->clinical_1 Provides Rationale for clinical_2 Phase 1b/2 Combination (with Checkpoint Inhibitor) clinical_1->clinical_2 Logical_Relationship STC15 This compound Treatment METTL3_inhibition METTL3 Inhibition STC15->METTL3_inhibition IFN_signaling Increased Interferon Signaling METTL3_inhibition->IFN_signaling Immune_activation Innate & Adaptive Immune Activation IFN_signaling->Immune_activation TME_remodeling Tumor Microenvironment Remodeling Immune_activation->TME_remodeling Tumor_regression Tumor Regression & Durable Immunity Immune_activation->Tumor_regression Checkpoint_synergy Synergy with Checkpoint Inhibitors TME_remodeling->Checkpoint_synergy Checkpoint_synergy->Tumor_regression

References

Application Notes and Protocols for STC-15 and Venetoclax Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the synergistic anti-cancer effects of STC-15, a first-in-class METTL3 inhibitor, and venetoclax, a BCL-2 inhibitor. The provided protocols are intended to guide researchers in designing and executing experiments to characterize and quantify the synergistic interactions between these two compounds in relevant cancer models, particularly in Acute Myeloid Leukemia (AML).

Introduction

This compound is an orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3. By inhibiting METTL3, this compound can trigger anti-cancer immune responses and has been shown to lead to the downregulation of the anti-apoptotic protein BCL2.[1][2][3][4] Venetoclax is a highly selective BCL-2 inhibitor that restores the natural process of apoptosis in cancer cells.[5][6] Given that both compounds can converge on the BCL2 pathway, there is a strong rationale for investigating their combined therapeutic potential. Preclinical studies have indeed demonstrated a high degree of synergy between this compound and venetoclax in AML models, leading to enhanced tumor cell inhibition and improved survival in vivo.[1][2][7][8]

These notes will detail the experimental design, protocols, and data analysis methods to rigorously evaluate this synergy.

Signaling Pathway and Rationale for Synergy

The synergistic interaction between this compound and venetoclax is rooted in their distinct but complementary mechanisms of action targeting the intrinsic apoptosis pathway.

  • This compound (METTL3 Inhibition): this compound inhibits METTL3, an enzyme responsible for N6-methyladenosine (m6A) modification of RNA. Inhibition of METTL3 has been shown to decrease the stability and translation of BCL2 mRNA, leading to a reduction in BCL2 protein levels.[1][2] This sensitizes cancer cells to apoptosis.

  • Venetoclax (BCL-2 Inhibition): Venetoclax directly binds to the BH3 domain of the BCL-2 protein, displacing pro-apoptotic proteins like BIM. This allows the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation, culminating in apoptosis.[5][6]

By combining this compound and venetoclax, the apoptotic threshold of cancer cells is lowered by two distinct mechanisms, leading to a synergistic increase in cell death.

cluster_0 This compound Action cluster_1 Venetoclax Action This compound This compound METTL3 METTL3 This compound->METTL3 inhibits BCL2 mRNA BCL2 mRNA METTL3->BCL2 mRNA m6A modification BCL2 Protein BCL2 Protein BCL2 mRNA->BCL2 Protein translation Apoptosis Apoptosis BCL2 Protein->Apoptosis inhibits Venetoclax Venetoclax BCL2_protein_ven BCL2 Protein Venetoclax->BCL2_protein_ven inhibits Pro-apoptotic\nProteins Pro-apoptotic Proteins BCL2_protein_ven->Pro-apoptotic\nProteins sequesters Pro-apoptotic\nProteins->Apoptosis induces

Caption: this compound and Venetoclax signaling pathways. (Max Width: 760px)

Experimental Workflow

A systematic approach is crucial for characterizing the synergy between this compound and venetoclax. The following workflow outlines the key experimental stages.

start Start cell_culture Select and Culture Cancer Cell Lines (e.g., AML cell lines) start->cell_culture dose_response Single-Agent Dose-Response (MTT/CellTiter-Glo) cell_culture->dose_response synergy_screen Combination Synergy Screening (Checkerboard Assay) dose_response->synergy_screen data_analysis Synergy Analysis (Chou-Talalay Method) synergy_screen->data_analysis apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase-Glo) data_analysis->apoptosis_assay cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) data_analysis->cell_cycle western_blot Mechanism Validation (Western Blot for BCL2) data_analysis->western_blot end End apoptosis_assay->end cell_cycle->end western_blot->end

Caption: Experimental workflow for synergy studies. (Max Width: 760px)

Quantitative Data Summary

All quantitative data from the following experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Single-Agent IC50 Values

Cell LineThis compound IC50 (µM)Venetoclax IC50 (nM)
MOLM-13
MV-4-11
OCI-AML3
(Add other cell lines as tested)

Table 2: Combination Index (CI) Values for this compound and Venetoclax

CI values should be determined using the Chou-Talalay method.[9][10][11][12][13] CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineDrug Ratio (this compound:Venetoclax)Fa (Fraction Affected)Combination Index (CI)Synergy/Antagonism
MOLM-131:10.25
0.50
0.75
MV-4-111:10.25
0.50
0.75
(Add other cell lines and ratios)

Table 3: Apoptosis Induction by this compound and Venetoclax Combination

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control
This compound (IC50)
Venetoclax (IC50)
This compound + Venetoclax

Table 4: Cell Cycle Distribution Following Combination Treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control
This compound (IC50)
Venetoclax (IC50)
This compound + Venetoclax

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and venetoclax, both individually and in combination.

Materials:

  • Cancer cell lines (e.g., MOLM-13, MV-4-11)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound and venetoclax

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Single-Agent Dose-Response: Prepare serial dilutions of this compound and venetoclax in complete medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (DMSO).

    • Combination Treatment (Checkerboard Assay): Prepare a matrix of this compound and venetoclax concentrations. Add 50 µL of this compound solution and 50 µL of venetoclax solution to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for single agents and use the data from the combination treatment to calculate the Combination Index (CI) using software like CompuSyn.[12]

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound and venetoclax.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound, venetoclax, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

  • Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.[16]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[16]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[17][18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17][18]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Materials:

  • Treated and control cells in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed 10,000 cells per well in a 100 µL volume in a white-walled 96-well plate. Treat with compounds as described for the viability assay and incubate for 24-48 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[19]

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.[20][21]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound and venetoclax on cell cycle progression.

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described previously and harvest at least 1 x 10^6 cells.

  • Fixation: Wash the cells with PBS and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[22]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[22]

  • Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[22]

Protocol 5: Western Blot Analysis for BCL2

This protocol is to confirm the molecular mechanism of this compound by assessing its effect on BCL2 protein levels.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-BCL2)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[23]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[24]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[25]

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-BCL2 antibody overnight at 4°C.[23]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometry analysis to quantify the relative expression of BCL2, normalizing to a loading control (e.g., GAPDH, β-actin).

By following these detailed protocols and application notes, researchers can effectively investigate and characterize the synergistic anti-cancer effects of this compound and venetoclax, providing valuable insights for further drug development.

References

Application Notes and Protocols for Studying STC-15 Resistance Mechanisms Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STC-15 is a pioneering, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3.[1][2][3] As the first METTL3 inhibitor to enter clinical trials, it represents a novel therapeutic approach in oncology.[3][4] The mechanism of action of this compound centers on the inhibition of METTL3, which leads to a reduction in N6-methyladenosine (m6A) RNA methylation.[1][2] This inhibition results in the accumulation of intracellular double-stranded RNA (dsRNA), which subsequently triggers innate immune responses through pattern recognition receptors.[5][6] The activation of these pathways leads to the upregulation of interferon-stimulated genes (ISGs) and a robust anti-tumor immune response.[7][8] Preclinical and early clinical data have demonstrated that this compound can inhibit tumor growth and synergize with checkpoint inhibitors.[4][8]

Despite the promise of this compound, the development of drug resistance is a foreseeable challenge in its clinical application. Understanding the genetic basis of resistance is paramount for patient stratification, the development of combination therapies, and the design of next-generation METTL3 inhibitors. CRISPR-Cas9 genome-wide screening is a powerful and unbiased tool for identifying genes whose loss-of-function confers resistance to a therapeutic agent.[9][10][11] This application note provides a comprehensive guide for utilizing CRISPR-Cas9 technology to elucidate the mechanisms of resistance to this compound.

Data Presentation

Quantitative data from the described experimental protocols should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Summary of CRISPR-Cas9 Screen Hits

Gene SymbolsgRNA SequenceLog2 Fold Change (this compound vs. Vehicle)p-valueRank
Example Gene 1AGGCT...5.21.2e-81
Example Gene 2TCCGA...4.83.5e-72
Example Gene 3GCTAT...4.59.1e-73
...............

Table 2: Validation of Top Candidate Genes by Individual sgRNA Knockout and Cell Viability Assay

Gene SymbolsgRNA SequenceThis compound IC50 (nM)Fold Change in IC50 (vs. Non-Targeting Control)
Non-Targeting ControlGTACA...1501.0
Example Gene 1AGGCT...8505.7
Example Gene 2TCCGA...7805.2
Example Gene 3GCTAT...7204.8

Table 3: qRT-PCR Analysis of Interferon-Stimulated Genes (ISGs) in Validated Resistant Clones

Gene Symbol KnockoutTarget ISGRelative Gene Expression (Fold Change vs. Wild-Type + this compound)
Wild-TypeISG151.0
Example Gene 1ISG150.2
Wild-TypeMX11.0
Example Gene 1MX10.3
Wild-TypeIFIT11.0
Example Gene 1IFIT10.25

Signaling Pathways and Experimental Workflows

STC15_Signaling_Pathway cluster_cell Cancer Cell STC15 This compound METTL3 METTL3 STC15->METTL3 inhibits m6A m6A RNA Methylation METTL3->m6A dsRNA dsRNA Accumulation m6A->dsRNA prevents accumulation RIGI_MDA5 RIG-I/MDA5 dsRNA->RIGI_MDA5 activates MAVS MAVS RIGI_MDA5->MAVS TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IRF3 IRF3 Phosphorylation TBK1_IKKe->IRF3 IFN Type I Interferon (IFN) Production IRF3->IFN IFNAR IFN Receptor (IFNAR) IFN->IFNAR autocrine/paracrine signaling JAK_STAT JAK/STAT Pathway IFNAR->JAK_STAT ISGs Interferon-Stimulated Genes (ISGs) JAK_STAT->ISGs Immune_Response Anti-Tumor Immune Response ISGs->Immune_Response

Caption: this compound signaling pathway.

CRISPR_Screen_Workflow cluster_workflow CRISPR-Cas9 Screen for this compound Resistance cluster_library sgRNA Library Transduction start Cancer Cell Line (e.g., A549, HCT116) cas9_transduction Lentiviral Transduction of Cas9 start->cas9_transduction cas9_selection Antibiotic Selection (e.g., Blasticidin) cas9_transduction->cas9_selection cas9_stable_line Cas9-Expressing Stable Cell Line cas9_selection->cas9_stable_line sgrna_transduction Lentiviral Transduction of sgRNA Library (Low MOI) cas9_stable_line->sgrna_transduction sgrna_library Pooled sgRNA Library (Genome-Wide) lentiviral_packaging Lentiviral Packaging sgrna_library->lentiviral_packaging lentiviral_packaging->sgrna_transduction sgrna_selection Antibiotic Selection (e.g., Puromycin) sgrna_transduction->sgrna_selection pooled_cells Pooled Knockout Cell Population sgrna_selection->pooled_cells split_population Split Population pooled_cells->split_population control_arm Vehicle Control (DMSO) split_population->control_arm treatment_arm This compound Treatment split_population->treatment_arm cell_culture Cell Culture and Drug Selection control_arm->cell_culture treatment_arm->cell_culture harvest Harvest Cells cell_culture->harvest gdna_extraction Genomic DNA Extraction harvest->gdna_extraction ngs NGS and Data Analysis gdna_extraction->ngs hit_identification Hit Identification (Enriched sgRNAs) ngs->hit_identification validation Hit Validation hit_identification->validation

Caption: CRISPR-Cas9 screen workflow.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance

This protocol outlines a positive selection screen to identify gene knockouts that confer resistance to this compound.

1.1. Generation of a Cas9-Expressing Stable Cell Line

  • Select a cancer cell line of interest (e.g., A549, HCT116) that is sensitive to this compound.

  • Transduce the cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).

  • Select for transduced cells using the appropriate antibiotic (e.g., 5-10 µg/mL blasticidin) for 7-10 days until non-transduced control cells are eliminated.

  • Expand the Cas9-expressing stable cell line and validate Cas9 expression by Western blot.

1.2. Lentiviral Transduction of a Pooled sgRNA Library

  • Amplify a genome-wide pooled sgRNA library (e.g., GeCKO v2) and package it into lentiviral particles.[12]

  • Titer the lentiviral library to determine the optimal multiplicity of infection (MOI).

  • Transduce the Cas9-expressing stable cell line with the sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.[13]

  • Select for transduced cells using the appropriate antibiotic (e.g., 1-2 µg/mL puromycin) for 2-3 days.

1.3. This compound Drug Selection

  • Culture the pooled knockout cell population in the presence of this compound at a concentration that inhibits the growth of parental cells (e.g., IC80).

  • As a control, culture a parallel population of cells with a vehicle (e.g., DMSO).

  • Maintain the cells under selection for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library complexity.

1.4. Genomic DNA Extraction and Next-Generation Sequencing (NGS)

  • Harvest at least 2 x 10^7 cells from both the this compound-treated and vehicle-treated populations.

  • Extract genomic DNA using a commercial kit.[14][15]

  • Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.

  • Prepare the PCR products for NGS and sequence on a high-throughput platform.[16][17]

1.5. Data Analysis

  • Align the sequencing reads to the sgRNA library to determine the abundance of each sgRNA.

  • Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the vehicle-treated population.

  • Use statistical methods (e.g., MAGeCK) to identify candidate genes targeted by the enriched sgRNAs.

Protocol 2: Validation of Candidate Resistance Genes

This protocol describes the validation of individual candidate genes identified from the CRISPR screen.

2.1. Individual sgRNA Knockout

  • Synthesize or clone 2-3 individual sgRNAs targeting each candidate gene.

  • Transduce the Cas9-expressing stable cell line with each individual sgRNA.

  • Select for transduced cells and expand the individual knockout cell lines.

2.2. Cell Viability Assay

  • Seed the individual knockout cell lines and a non-targeting control cell line in 96-well plates.

  • Treat the cells with a range of this compound concentrations for 72 hours.

  • Assess cell viability using a commercial assay such as MTT or CellTiter-Glo®.[1][9][10][18][19]

  • Calculate the IC50 values for this compound in each cell line and compare them to the non-targeting control.

2.3. Western Blot Analysis

  • Confirm the knockout of the target protein in the individual knockout cell lines by Western blot analysis.[20][21][22][23]

  • Use a validated antibody specific to the protein of interest.

  • Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Protocol 3: Mechanistic Characterization of Validated Resistance Genes

This protocol outlines experiments to investigate how the loss of a validated resistance gene affects the this compound signaling pathway.

3.1. qRT-PCR for Interferon-Stimulated Genes (ISGs)

  • Treat the validated knockout and wild-type cell lines with this compound for 24-48 hours.

  • Isolate total RNA and synthesize cDNA.

  • Perform qRT-PCR to measure the expression levels of key ISGs (e.g., ISG15, MX1, IFIT1).[7][24][25]

  • Normalize the expression of ISGs to a housekeeping gene (e.g., GAPDH, ACTB).

3.2. Quantification of Intracellular dsRNA

  • Treat the validated knockout and wild-type cell lines with this compound.

  • Isolate total RNA.

  • Quantify the levels of intracellular dsRNA using a dsRNA-specific antibody (e.g., J2 antibody) in an ELISA-based assay or by immunofluorescence.[26][27][28][29]

Conclusion

The application of CRISPR-Cas9 genome-wide screening provides a powerful and unbiased approach to identify genes that mediate resistance to the novel METTL3 inhibitor, this compound. The protocols detailed in this application note provide a comprehensive workflow, from the initial screen to the validation and mechanistic characterization of candidate resistance genes. The identification of such genes will not only deepen our understanding of the this compound mechanism of action but will also inform the development of rational combination therapies to overcome resistance and enhance the clinical efficacy of this promising new class of anti-cancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with STC-15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the METTL3 inhibitor, STC-15, in in-vitro experiments.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Precipitation Observed When Diluting this compound Stock Solution in Aqueous Culture Media.

  • Question: I prepared a high-concentration stock solution of this compound in DMSO, but upon diluting it into my cell culture medium, a precipitate forms. Why is this happening and how can I prevent it?

  • Answer: This is a common issue for compounds with low aqueous solubility like this compound, which is known to be insoluble in water and ethanol[1]. The DMSO keeps this compound in solution at high concentrations, but when this stock is diluted into an aqueous environment like cell culture media, the concentration of the organic solvent drops, leading to the compound precipitating out.

    Troubleshooting Steps:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally not exceeding 0.5%, to minimize cytotoxicity[2]. However, some cell lines can tolerate up to 1-2% DMSO for short-term assays[3][4]. It is crucial to perform a vehicle control to assess the effect of DMSO on your specific cell line.

    • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of media. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing media or PBS, vortexing gently, and then add this intermediate dilution to the final volume of culture medium[5].

    • Pre-warm Media: Warming the cell culture media to 37°C before adding the this compound solution can sometimes help improve solubility.

    • Sonication: If precipitation persists, brief sonication of the final working solution can help to redissolve the compound. However, be cautious as this may generate heat and potentially affect the compound's stability.

    • Use of Surfactants: For particularly challenging situations, the inclusion of a low concentration of a non-ionic surfactant, such as Tween-80, in the final culture medium can help to maintain the solubility of hydrophobic compounds[6][7][8]. It is essential to test the effect of the surfactant on your cells in a control experiment.

Issue 2: Inconsistent or Lower-Than-Expected Efficacy in In-Vitro Assays.

  • Question: My in-vitro experiments with this compound are showing variable results or lower potency than reported in the literature. Could this be related to solubility?

  • Answer: Yes, poor solubility can directly impact the effective concentration of this compound in your assay, leading to inconsistent results. If the compound precipitates, the actual concentration available to the cells will be lower and more variable than the nominal concentration.

    Troubleshooting Steps:

    • Visual Inspection: Before and during the experiment, carefully inspect your culture plates under a microscope for any signs of precipitation. Precipitates can appear as small crystals or an amorphous film.

    • Solubility Testing: Perform a simple solubility test by preparing the highest intended concentration of this compound in your cell culture medium and observing it over the time course of your experiment for any signs of precipitation.

    • Impact of Serum: Serum proteins can bind to hydrophobic compounds, which can either increase their apparent solubility or decrease their free concentration and bioavailability[9]. Be consistent with the serum concentration in your media across all experiments.

    • Freshly Prepare Solutions: It is recommended to prepare fresh working solutions of this compound for each experiment from a frozen DMSO stock to avoid potential degradation or precipitation upon storage[10].

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing this compound stock solutions?

    • A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound[1]. It is insoluble in water and ethanol[1].

  • Q2: What is the maximum recommended concentration for an this compound stock solution in DMSO?

    • A2: this compound has a high solubility in fresh DMSO, with reported values of 33 mg/mL (79.42 mM) and 83 mg/mL (199.76 mM)[1]. It is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility[1].

  • Q3: What is the maximum final concentration of DMSO that is safe for cells in culture?

    • A3: The final concentration of DMSO in cell culture should be kept as low as possible. While some cell lines can tolerate up to 1-2%, it is generally recommended to keep the final DMSO concentration at or below 0.5% to avoid cytotoxic effects[2][3][4][11][12]. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

  • Q4: How should I store my this compound stock solution?

    • A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[10]. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

  • Q5: Can I use other solvents or co-solvents to improve the solubility of this compound in my in-vitro experiments?

    • A5: While DMSO is the primary recommended solvent, some in vivo formulations of this compound use co-solvents like PEG300 and surfactants like Tween-80 to improve solubility[1]. If you are experiencing significant solubility issues in your in-vitro setup, you could explore the use of a low concentration of a biocompatible surfactant like Tween-80. However, it is critical to first validate the tolerance of your specific cell line to any new solvent or co-solvent.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO3379.42Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
DMSO83199.76Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
WaterInsoluble-[1]
EthanolInsoluble-[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for In-Vitro Assays

  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium (containing serum)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Perform a serial dilution of the stock solution in your complete cell culture medium to achieve the final desired concentrations for your experiment.

    • Recommended Dilution Method: To minimize precipitation, perform a stepwise dilution. For example, to prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):

      • First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed complete medium to get a 100 µM solution.

      • Gently vortex the intermediate dilution.

      • Then, add the required volume of this 100 µM solution to your culture wells to achieve the final 10 µM concentration.

    • Ensure the final DMSO concentration in your culture wells does not exceed the tolerance level of your cells (typically ≤ 0.5%).

    • Use the prepared working solutions immediately.

Signaling Pathway and Workflow Diagrams

STC15_Signaling_Pathway cluster_cell Cancer Cell STC15 This compound METTL3 METTL3 (m6A Methyltransferase) STC15->METTL3 Inhibition m6A_mRNA m6A-modified mRNA METTL3->m6A_mRNA m6A Methylation mRNA mRNA mRNA->METTL3 dsRNA Double-Stranded RNA (dsRNA) Accumulation m6A_mRNA->dsRNA Leads to RIGI_MDA5 RIG-I/MDA5 (dsRNA Sensors) dsRNA->RIGI_MDA5 Activation MAVS MAVS RIGI_MDA5->MAVS TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 IRF3_p p-IRF3 IRF3->IRF3_p Phosphorylation IFN Type I Interferon (IFN) Production & Secretion IRF3_p->IFN Induces ISGs Interferon-Stimulated Genes (ISGs) Expression IFN->ISGs Induces ImmuneResponse Enhanced Anti-Tumor Immune Response ISGs->ImmuneResponse

Caption: this compound inhibits the METTL3 enzyme, leading to an increase in intracellular dsRNA, which in turn activates an interferon response and enhances anti-tumor immunity.[13][14][15]

Experimental_Workflow cluster_prep Solution Preparation cluster_exp In-Vitro Experiment cluster_analysis Analysis cluster_qc Quality Control Stock_Prep Prepare High-Concentration This compound Stock in DMSO Working_Sol Prepare Fresh Working Solution via Stepwise Dilution in Media Stock_Prep->Working_Sol Treatment Treat Cells with this compound Working Solution Working_Sol->Treatment Cell_Seeding Seed Cells in Culture Plates Cell_Seeding->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Precipitation_Check Microscopic Inspection for Precipitation Treatment->Precipitation_Check Vehicle_Control Include DMSO Vehicle Control Treatment->Vehicle_Control Assay Perform Cellular/Biochemical Assay (e.g., Viability, Gene Expression) Incubation->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

Caption: A generalized workflow for conducting in-vitro experiments with this compound, emphasizing proper solution preparation and quality control steps.

References

managing off-target effects of STC-15 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for STC-15, a first-in-class, orally active inhibitor of the RNA methyltransferase METTL3. This resource is designed for researchers, scientists, and drug development professionals to help manage and troubleshoot experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly potent and selective, S-adenosylmethionine (SAM) competitive inhibitor of METTL3, the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex.[1] By inhibiting METTL3, this compound reduces global m6A levels in mRNA. This leads to the activation of innate immune pathways, including robust interferon (IFN) signaling, which can promote anti-tumor responses.[2][3]

Q2: What are the expected on-target effects of this compound in a cellular context?

A2: The primary on-target effects of this compound treatment in cancer cells include:

  • Reduction of m6A RNA methylation: A measurable decrease in the overall levels of m6A in poly(A)-selected RNA.

  • Activation of Interferon Signaling: Upregulation of interferon-stimulated genes (ISGs) such as IFIT1, OASL2, and ISG15.[3]

  • Induction of Apoptosis and Differentiation: In susceptible cancer cell lines, particularly in acute myeloid leukemia (AML), this compound can induce apoptosis and myeloid differentiation.[1]

  • Anti-proliferative Effects: Inhibition of cell growth and proliferation in METTL3-dependent cancer models.

Q3: What are the known adverse effects of this compound from clinical trials?

A3: In Phase 1 clinical trials involving patients with advanced solid tumors, this compound has been generally well-tolerated.[4][5] Treatment-emergent adverse events (TEAEs) were typically mild, transient, and manageable.[3] The most common TEAEs considered related to this compound are:

  • Thrombocytopenia (platelet reduction)

  • Rash

  • Pruritus (itching)

These effects are thought to be linked to the on-target mechanism of innate immune activation.[1]

Q4: How selective is this compound for METTL3?

A4: Preclinical data on tool compounds structurally related to this compound, such as STM2457, demonstrate high selectivity. STM2457 was profiled against a large panel of methyltransferases and kinases and showed greater than 1,000-fold selectivity for METTL3 and no significant inhibition of other tested targets.[1][6] This high selectivity suggests that off-target effects are minimal at optimized experimental concentrations.

Troubleshooting Guide

This guide addresses potential discrepancies between expected and observed experimental results with this compound.

Observed Problem Potential Cause Suggested Troubleshooting Steps
No reduction in global m6A levels after this compound treatment. 1. Compound Instability: this compound may be unstable in the experimental medium. 2. Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell line. 3. Incorrect m6A Quantification: Issues with the m6A detection assay.1. Prepare fresh stock solutions of this compound in DMSO for each experiment. Minimize freeze-thaw cycles. 2. Perform a dose-response experiment to determine the optimal IC50 for m6A reduction in your cell line (typically in the nanomolar range).[7] 3. Verify your m6A quantification method with positive and negative controls. See Protocol 1: m6A Quantification by m6A-ELISA .
No upregulation of interferon-stimulated genes (ISGs). 1. Cell Line Insensitivity: The cell line may have a deficient or dampened interferon response pathway. 2. Insufficient Treatment Duration: The time course of treatment may be too short to induce a robust transcriptional response.1. Use a positive control for interferon signaling (e.g., treatment with IFN-α or IFN-β) to confirm pathway integrity. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for ISG induction. See Protocol 2: RT-qPCR for Interferon-Stimulated Genes .
High cellular toxicity observed at low concentrations. 1. On-target Toxicity: In some cell lines, the intended mechanism of METTL3 inhibition and immune activation can be highly cytotoxic. 2. Potential Off-Target Effects: Although highly selective, at high concentrations, off-target effects cannot be entirely ruled out. Inhibition of other SAM-dependent methyltransferases is a theoretical possibility.[8] 3. Solvent Toxicity: High concentrations of the vehicle (DMSO) can be toxic to cells.1. Correlate toxicity with on-target effects (m6A reduction and ISG induction) to confirm a mechanistic link. 2. Use the lowest effective concentration of this compound that achieves the desired on-target effect. Compare the phenotype with a structurally distinct METTL3 inhibitor if available. 3. Ensure the final DMSO concentration in your culture medium is consistent across all conditions and does not exceed 0.1%.
Variability in results between experiments. 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or health can affect cellular responses. 2. Reagent Inconsistency: Degradation of this compound or other critical reagents.1. Use cells within a consistent and narrow passage number range. Seed cells at a uniform density and treat at a consistent confluency. 2. Prepare fresh aliquots of this compound from a powder stock. Ensure consistent quality of all reagents, including cell culture media and supplements.

Preclinical Compound Data

The following tables summarize key preclinical data for this compound and the closely related tool compound STM2457.

Table 1: In Vitro Potency & Selectivity of STM2457

Target Assay Type Potency Selectivity Reference
METTL3/14 Biochemical IC50 16.9 nM - [9]
METTL3/14 SPR (Binding Kd) 1.4 nM - [6]
Other Methyltransferases Biochemical Panel (45 targets) >1000-fold selective No significant inhibition [1][6]

| Kinases | Kinase Panel (468 targets) | >1000-fold selective | No significant inhibition at 10 µM |[1][6] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

Species Administration Dose Cmax T1/2 Bioavailability Reference
Rat Oral 3 mg/kg 241 nM 3.6 h 34% [7]

| Dog | Oral | 3 mg/kg | 414 nM | 5.6 h | 48% |[7] |

Signaling Pathways & Workflows

STC15_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Signaling Cascade METTL3 METTL3/14 Complex SAH SAH METTL3->SAH m6A_mRNA mRNA (m6A) SAM SAM SAM->METTL3 pre_mRNA pre-mRNA (A) pre_mRNA->m6A_mRNA m6A Methylation     dsRNA dsRNA Formation (Potential Mechanism) m6A_mRNA->dsRNA Reduced m6A leads to instability STC15 This compound STC15->METTL3 Inhibition RIGI RIG-I / MDA5 dsRNA->RIGI Sensed by MAVS MAVS RIGI->MAVS TBK1 TBK1/IKKε MAVS->TBK1 pIRF3 p-IRF3 TBK1->pIRF3 IRF3 IRF3 ISGs Interferon Stimulated Genes (ISGs) pIRF3->ISGs Transcription Induction ImmuneResponse Anti-Tumor Immune Response ISGs->ImmuneResponse

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_m6A Workflow 1: m6A Quantification cluster_ISG Workflow 2: ISG Expression Analysis start1 Treat Cells with this compound step1_1 Isolate Total RNA start1->step1_1 step1_2 Purify poly(A) RNA step1_1->step1_2 step1_3 m6A-ELISA or LC-MS/MS step1_2->step1_3 end1 Quantify Global m6A Levels step1_3->end1 start2 Treat Cells with this compound step2_1 Isolate Total RNA start2->step2_1 step2_2 cDNA Synthesis step2_1->step2_2 step2_3 RT-qPCR step2_2->step2_3 end2 Analyze Relative ISG Expression step2_3->end2

Caption: Experimental workflows for this compound.

Key Experimental Protocols

Protocol 1: Quantification of Global m6A Levels by m6A-ELISA

This protocol provides a method for the relative quantification of m6A in mRNA from this compound treated cells.

Materials:

  • Cells treated with this compound and vehicle control (DMSO).

  • Total RNA extraction kit (e.g., TRIzol or column-based kits).

  • mRNA purification kit (e.g., oligo(dT) magnetic beads).

  • m6A RNA Methylation Quantification Kit (e.g., EpiQuik™, Abcam).

  • Nuclease-free water.

  • Microplate reader capable of reading absorbance at 450 nm.

Methodology:

  • Cell Treatment: Plate cells at a consistent density and treat with the desired concentrations of this compound or vehicle control for the specified duration.

  • Total RNA Isolation: Harvest cells and isolate total RNA according to the manufacturer's protocol of your chosen kit. Ensure high-quality RNA with A260/280 ratio of ~2.0.

  • mRNA Purification: Isolate mRNA from total RNA using an oligo(dT)-based purification method. This step is critical to remove ribosomal RNA, which can interfere with the assay. Perform two rounds of purification for high purity.

  • m6A-ELISA: a. Follow the manufacturer's protocol for the m6A quantification kit. Typically, this involves binding 25-200 ng of purified mRNA to the assay wells. b. Include positive and negative controls provided with the kit. c. Incubate the bound RNA with a specific anti-m6A capture antibody, followed by a detection antibody. d. Add the substrate solution and allow the color to develop. e. Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the relative amount of m6A by comparing the absorbance of this compound treated samples to the vehicle control. Normalize the results based on the amount of input mRNA.

Protocol 2: Analysis of Interferon-Stimulated Gene (ISG) Expression by RT-qPCR

This protocol details the steps to measure changes in ISG mRNA levels following this compound treatment.

Materials:

  • Cells treated with this compound and vehicle control (DMSO).

  • Total RNA extraction kit.

  • cDNA synthesis kit (Reverse Transcription).

  • qPCR master mix (e.g., SYBR Green or TaqMan).

  • qPCR primers for target ISGs (e.g., ISG15, IFIT1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-time PCR instrument.

Methodology:

  • Cell Treatment and RNA Isolation: Treat cells and isolate high-quality total RNA as described in Protocol 1.

  • cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit, following the manufacturer's instructions. b. Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.

  • Real-Time qPCR: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, nuclease-free water, and the synthesized cDNA. b. Run the samples in triplicate for each gene (target ISGs and housekeeping gene). c. Use a standard thermal cycling program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Calculate the relative gene expression using the ΔΔCt method. c. Normalize the Ct values of the target ISGs to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). d. Calculate the fold change in gene expression in this compound treated samples relative to the vehicle control (ΔΔCt = ΔCt_treated - ΔCt_control), where fold change = 2^(-ΔΔCt).

References

Technical Support Center: Optimizing STC-15 Treatment Schedules in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the METTL3 inhibitor, STC-15, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable small-molecule inhibitor of METTL3, an RNA methyltransferase.[1][2] METTL3 is a key enzyme responsible for the N6-methyladenosine (m6A) modification on mRNA.[3] By inhibiting METTL3, this compound triggers an anti-tumor immune response characterized by increased interferon signaling.[1][4] This leads to the activation of innate immunity and can enhance the efficacy of other cancer therapies like checkpoint inhibitors.[1][5]

Q2: In which animal models has this compound shown efficacy?

A2: this compound has demonstrated anti-tumor activity in various preclinical animal models, including:

  • Syngeneic models: MC38 (colorectal cancer) and A20 (lymphoma) mouse models.[6]

  • Patient-derived xenograft (PDX) models: Acute Myeloid Leukemia (AML) PDX models have been used to show efficacy both as a monotherapy and in combination with venetoclax.[7][8]

Q3: What is the recommended vehicle for in vivo administration of this compound?

A3: A common vehicle for oral administration of this compound in animal models is a formulation of Dimethyl Sulfoxide (DMSO) and corn oil.[9] Another described formulation consists of DMSO, PEG300, Tween-80, and saline.[9] The choice of vehicle may depend on the specific experimental requirements and the desired solubility.

Q4: What are the known pharmacokinetic properties of this compound in animals?

A4: Pharmacokinetic studies in rats and beagle dogs have been conducted. The data provides insights into the oral bioavailability and half-life of the compound, which can help in designing dosing schedules.

SpeciesDose (oral)Half-life (T½)CmaxBioavailability
Rat3 mg/kg3.6 hours241 nM34%
Beagle Dog3 mg/kg5.6 hours414 nM48%
Data sourced from BioWorld.[6]

Q5: What are the expected pharmacodynamic effects of this compound treatment?

A5: The primary pharmacodynamic effect of this compound is the inhibition of METTL3, leading to a reduction in global m6A RNA methylation.[10] This can be measured in peripheral blood mononuclear cells (PBMCs) or tumor tissue.[6] Downstream, an upregulation of genes associated with interferon signaling and innate immunity is expected.[1] In AML models, a reduction in BCL2 protein levels has been observed.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor in vivo efficacy or lack of tumor growth inhibition. Suboptimal dosing schedule: The dose or frequency of administration may not be sufficient to maintain therapeutic concentrations.Review the pharmacokinetic data and consider adjusting the dose or dosing frequency. For example, in an AML-PDX model, daily administration at 100 mg/kg for 21 days has been reported.[11]
Drug formulation and stability issues: The compound may not be fully dissolved or could be degrading in the vehicle.Prepare fresh formulations for each administration. Ensure the compound is fully dissolved; sonication may aid dissolution.[9] Store stock solutions appropriately (-80°C for long-term, -20°C for short-term).[9]
Tumor model resistance: The chosen animal model may be inherently resistant to this compound's mechanism of action.Consider using a different tumor model known to be responsive to immune-based therapies. Test for METTL3 expression in your tumor model of choice.
Adverse events in treated animals (e.g., weight loss, lethargy). On-target toxicity: Inhibition of METTL3 may have effects on normal physiological processes.Monitor animals closely for signs of toxicity. Consider reducing the dose or the frequency of administration. In clinical trials, manageable side effects like thrombocytopenia and rash have been noted.[1]
Vehicle-related toxicity: The vehicle itself may be causing adverse effects, especially with long-term administration.Run a vehicle-only control group to assess any vehicle-specific toxicity. If issues are observed, consider alternative vehicle formulations.
Inconsistent results between experiments. Variability in experimental procedures: Differences in tumor cell implantation, animal age or strain, or drug administration technique can lead to variability.Standardize all experimental protocols. Ensure consistent tumor cell numbers and implantation sites. Use animals of the same age and sex from a reliable supplier.
Variability in drug formulation: Inconsistent preparation of the dosing solution can lead to variable drug exposure.Follow a strict, documented protocol for preparing the this compound formulation for each experiment.

Experimental Protocols

This compound Formulation for Oral Gavage in Mice (General Protocol)

This protocol is a general guideline based on available information. Optimization for specific experimental needs may be required.

  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution. The concentration will depend on the final desired dosing concentration.

  • Working Solution Preparation (Example for a 10 mg/kg dose in a 20g mouse with a 100 µL dosing volume):

    • Calculate the required amount of this compound per animal (e.g., 10 mg/kg * 0.02 kg = 0.2 mg).

    • Based on a 100 µL dosing volume, the final concentration of the working solution should be 2 mg/mL.

    • To prepare the working solution, dilute the DMSO stock solution in corn oil. For example, to make 1 mL of a 2 mg/mL working solution, you could mix a specific volume of your DMSO stock with the appropriate volume of corn oil. A common ratio is 10% DMSO to 90% corn oil.[9]

    • Vortex the solution thoroughly to ensure it is a homogenous suspension. Prepare this working solution fresh before each administration.

In Vivo Efficacy Study in an AML-PDX Model (Example Protocol)

This protocol is based on published preclinical data for this compound.[7][11]

  • Animal Model: Immunocompromised mice (e.g., NSG) are intra-tibially implanted with human AML patient-derived cells.[7]

  • Treatment Groups:

    • Vehicle control (e.g., 10% DMSO in corn oil)

    • This compound (100 mg/kg)

    • Combination therapy (e.g., this compound at 100 mg/kg and Venetoclax at 25 mg/kg)

  • Dosing Schedule:

    • Administer treatments daily via oral gavage for 21 consecutive days.[11]

  • Efficacy Readouts:

    • Monitor animal survival.

    • Measure spleen weight at the end of the study.

    • Quantify circulating human CD45+ cells in peripheral blood to assess tumor burden.[2]

  • Pharmacodynamic Readouts:

    • Measure m6A levels in spleen samples to confirm target engagement.[11]

Visualizations

STC15_Signaling_Pathway This compound Mechanism of Action STC15 This compound METTL3 METTL3 (m6A Methyltransferase) STC15->METTL3 Inhibits m6A m6A RNA Methylation (Decreased) METTL3->m6A Catalyzes dsRNA dsRNA Accumulation m6A->dsRNA Leads to IFN_signaling Interferon Signaling (Upregulated) dsRNA->IFN_signaling Activates Immune_activation Innate Immune Activation IFN_signaling->Immune_activation Anti_tumor_immunity Anti-Tumor Immunity Immune_activation->Anti_tumor_immunity Experimental_Workflow This compound In Vivo Efficacy Study Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., Syngeneic or PDX) start->tumor_implantation treatment_groups Randomize into Treatment Groups tumor_implantation->treatment_groups dosing Daily Oral Dosing (this compound or Vehicle) treatment_groups->dosing monitoring Monitor Tumor Growth and Animal Health dosing->monitoring endpoint Endpoint Analysis (e.g., Tumor Volume, Survival) monitoring->endpoint pd_analysis Pharmacodynamic Analysis (e.g., m6A levels, Gene Expression) endpoint->pd_analysis end End pd_analysis->end

References

troubleshooting inconsistent results in STC-15 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STC-15, a potent and selective oral small molecule inhibitor of the RNA methyltransferase METTL3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable small molecule that inhibits the catalytic activity of METTL3, an RNA methyltransferase responsible for N6-methyladenosine (m6A) modification on mRNA.[1][2] Inhibition of METTL3 by this compound leads to the accumulation of double-stranded RNA (dsRNA) and the activation of innate immune signaling pathways, particularly the interferon (IFN) signaling pathway.[2][3][4] This results in an anti-tumor immune response and can enhance the efficacy of checkpoint inhibitors like anti-PD1 therapy.[1][3]

Q2: What are the key assays to assess the activity of this compound?

A2: The key assays to evaluate the effects of this compound include:

  • m6A RNA Methylation Assays: To confirm the direct inhibition of METTL3, it's crucial to measure the global levels of m6A in total RNA or mRNA. This can be done using ELISA-based kits or dot blot assays.

  • Quantitative PCR (qPCR): To assess the downstream effects on the interferon signaling pathway, qPCR is used to measure the upregulation of interferon-stimulated genes (ISGs) such as IFIH1 (MDA-5), IFIT1, OAS2, and ISG15.[4]

  • Western Blotting: This technique is used to measure the protein levels of METTL3 and downstream targets that may be affected by METTL3 inhibition.

  • In Vitro Co-culture Assays: To evaluate the functional immunological consequences of this compound treatment, co-culture systems of cancer cells with peripheral blood mononuclear cells (PBMCs) or purified immune cells (e.g., CD8+ T cells) are used to measure cancer cell killing.[5]

  • Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm direct target engagement of this compound with METTL3 in a cellular context by measuring changes in the thermal stability of the METTL3 protein.[6][7]

Q3: What are the reported IC50 values for this compound?

A3: The inhibitory potency of this compound has been characterized in various assays and cell lines. The provided table summarizes some of the reported values.

Assay TypeCell Line/SystemIC50 ValueReference
METTL3 Enzymatic AssayPurified Enzyme< 6 nM[1]
m6A InhibitionCaov3 cancer cell line38.17 nM[1]
Cell ProliferationVarious AML cell linesSub-micromolar[8][9]
In Vitro Growth12 patient-derived AML samples~1 µM (mean)[8][9]

Q4: What level of m6A reduction and ISG induction should I expect?

A4: In clinical trials, oral administration of this compound in patients with advanced malignancies resulted in a significant reduction in m6A levels in peripheral blood. An average of 63% reduction in m6A on mRNA was observed 24 hours post-dosing in the 60mg cohorts.[10][11] Upregulation of innate immune pathways, including Type I and II IFN activation, was observed as early as 8 hours after the first dose.[10][11] Preclinical studies have shown a dose-dependent increase in the secretion of IFNβ and the chemokine CXCL10.[4]

Troubleshooting Guides

Inconsistent Results in m6A RNA Methylation Assays

This guide addresses common issues encountered when quantifying N6-methyladenosine (m6A) levels in RNA following this compound treatment.

Logical Troubleshooting Flowchart: m6A Assay Issues

Start Inconsistent m6A Results High_Variability High variability between replicates? Start->High_Variability Low_Signal Low or no m6A signal detected? Start->Low_Signal High_Background High background signal? Start->High_Background Check_RNA_Quality Assess RNA quality and quantity. (A260/280, A260/230, Gel/Bioanalyzer) High_Variability->Check_RNA_Quality Check_Protocol Review and standardize protocol execution. High_Variability->Check_Protocol Low_Signal->Check_RNA_Quality Check_Positive_Control Is the positive control working? Low_Signal->Check_Positive_Control Optimize_Blocking Optimize blocking conditions. High_Background->Optimize_Blocking Optimize_Washing Increase washing stringency. High_Background->Optimize_Washing Check_Reagents Check assay kit reagents and antibody. Check_RNA_Quality->Check_Reagents Good Quality Troubleshoot_Sample_Prep Troubleshoot RNA extraction and handling. Check_RNA_Quality->Troubleshoot_Sample_Prep Poor Quality End_Bad Further Investigation Needed Check_Reagents->End_Bad End_Good Consistent Results Optimize_Blocking->End_Good Optimize_Washing->End_Good Troubleshoot_Assay_Execution Troubleshoot assay procedure. Check_Protocol->Troubleshoot_Assay_Execution Check_Positive_Control->Low_Signal Yes Check_Positive_Control->Check_Reagents No Troubleshoot_Sample_Prep->End_Bad Troubleshoot_Assay_Execution->End_Bad

Caption: Troubleshooting inconsistent m6A assay results.

Common Problems and Solutions

ProblemPossible CauseRecommended Solution
High variability between replicates Inconsistent RNA quality or quantity.Ensure accurate quantification of RNA. Use a consistent amount of high-quality RNA (A260/280 ratio of ~2.0) for each sample.
Pipetting errors.Use calibrated pipettes and ensure thorough mixing of reagents.
Low or no m6A signal Poor quality of input RNA.Use freshly isolated RNA or RNA stored properly at -80°C. Avoid repeated freeze-thaw cycles.
Insufficient amount of input RNA.Use the recommended amount of RNA for the specific assay kit.
Inefficient antibody binding.Ensure the primary antibody is specific for m6A and used at the recommended dilution. Check the age and storage of the antibody.
High background Non-specific antibody binding.Optimize blocking conditions (e.g., increase blocking time, use a different blocking agent).
Insufficient washing.Increase the number and duration of wash steps.
DNA contamination in RNA samples.Treat RNA samples with DNase I to remove any contaminating genomic DNA.

Detailed Protocol: m6A Dot Blot Assay

  • RNA Preparation:

    • Isolate total RNA from cells treated with this compound and vehicle control using a standard RNA extraction method.

    • Treat RNA samples with DNase I to remove any contaminating DNA.

    • Quantify the RNA concentration and assess purity using a spectrophotometer (A260/280 ratio should be ~2.0).

  • RNA Denaturation and Spotting:

    • Prepare serial dilutions of your RNA samples (e.g., 400 ng, 200 ng, 100 ng) in RNase-free water.

    • Denature the RNA samples by heating at 65°C for 5 minutes, then immediately place on ice.

    • Spot 2 µL of each denatured RNA sample onto a nitrocellulose or nylon membrane.

    • Allow the spots to air dry completely.

  • UV Crosslinking:

    • Crosslink the RNA to the membrane using a UV crosslinker (e.g., 120 mJ/cm²).

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with an anti-m6A antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

    • Quantify the dot intensity using image analysis software.

Inconsistent Results in qPCR for Interferon-Stimulated Genes (ISGs)

This guide provides solutions for common issues when measuring the induction of ISGs in response to this compound treatment.

Experimental Workflow: qPCR for ISG Expression

Start Start: Measure ISG Expression Cell_Treatment Treat cells with this compound (and vehicle control) Start->Cell_Treatment RNA_Extraction Isolate total RNA Cell_Treatment->RNA_Extraction RNA_QC Assess RNA quality and quantity RNA_Extraction->RNA_QC cDNA_Synthesis Reverse transcribe RNA to cDNA RNA_QC->cDNA_Synthesis qPCR_Setup Set up qPCR reaction (primers, SYBR Green/probe, cDNA) cDNA_Synthesis->qPCR_Setup qPCR_Run Run qPCR and acquire data qPCR_Setup->qPCR_Run Data_Analysis Analyze data (ΔΔCt method) qPCR_Run->Data_Analysis End End: Determine fold change in ISG expression Data_Analysis->End

Caption: Workflow for analyzing ISG expression via qPCR.

Common Problems and Solutions

ProblemPossible CauseRecommended Solution
High Cq values or no amplification Poor RNA quality or degradation.Use high-quality, intact RNA. Check RNA integrity using gel electrophoresis or a bioanalyzer.
Inefficient reverse transcription.Optimize the reverse transcription reaction. Use a high-quality reverse transcriptase and appropriate primers (oligo(dT) or random hexamers).
Poor primer design.Design and validate primers for specificity and efficiency. Ensure primers span an exon-exon junction to avoid amplification of genomic DNA.
High variability in Cq values Pipetting inaccuracies.Use precise pipetting techniques and ensure all reaction components are well-mixed.
Inconsistent template amount.Accurately quantify cDNA and use a consistent amount in each reaction.
Non-specific amplification (multiple peaks in melt curve) Primer-dimer formation.Optimize primer concentration and annealing temperature.
Genomic DNA contamination.Treat RNA samples with DNase I. Design primers that span introns.
Inconsistent Results in In Vitro Co-culture Assays

This section provides troubleshooting for assays measuring this compound-mediated enhancement of immune cell killing of cancer cells.

Signaling Pathway: this compound Induced Anti-Tumor Immunity

STC15 This compound METTL3 METTL3 STC15->METTL3 inhibits m6A m6A RNA Methylation STC15->m6A decreases METTL3->m6A catalyzes dsRNA dsRNA Accumulation m6A->dsRNA leads to Innate_Immunity Innate Immune Sensing dsRNA->Innate_Immunity activates IFN_Signaling Interferon Signaling (Type I & III) Innate_Immunity->IFN_Signaling activates ISGs Interferon-Stimulated Genes (ISGs) IFN_Signaling->ISGs upregulates Tumor_Cell Tumor Cell ISGs->Tumor_Cell acts on Immune_Cell Immune Cell (e.g., CD8+ T cell) Tumor_Cell->Immune_Cell enhances recognition by Killing Tumor Cell Killing Immune_Cell->Killing

Caption: this compound's mechanism of action leading to anti-tumor immunity.

Common Problems and Solutions

ProblemPossible CauseRecommended Solution
Low or no cancer cell killing Inactive or insufficient effector cells (PBMCs).Use freshly isolated PBMCs. If using cryopreserved PBMCs, ensure proper thawing and recovery. Consider activating PBMCs with cytokines (e.g., IL-2) prior to the assay.
Target cancer cells are resistant to killing.Ensure the cancer cell line is known to be susceptible to immune-mediated killing.
Incorrect effector-to-target (E:T) ratio.Optimize the E:T ratio. Start with a range of ratios (e.g., 10:1, 25:1, 50:1) to determine the optimal condition.
High background killing in control wells Spontaneous death of target cells.Ensure target cells are healthy and plated at an appropriate density.
Allogeneic reaction between PBMCs and cancer cells.This is expected to some degree. The key is to see a significant increase in killing with this compound treatment compared to the vehicle control.
High variability between PBMC donors Biological variability in immune cell populations and activity.Test PBMCs from multiple healthy donors. Be aware that donor-to-donor variability is common.[12]

This technical support center provides a starting point for troubleshooting your this compound assays. For further assistance, please refer to the specific product manuals for your assay kits and reagents.

References

cell line-specific responses to STC-15 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for STC-15, a first-in-class, orally bioavailable small-molecule inhibitor of the RNA methyltransferase METTL3. This guide is designed for researchers, scientists, and drug development professionals to provide detailed information on the use of this compound in pre-clinical research, address common questions, and offer solutions to potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective inhibitor of the METTL3 enzyme.[1] METTL3 is an RNA methyltransferase responsible for depositing N6-methyladenosine (m6A) modifications on mRNA.[1] By inhibiting METTL3, this compound treatment leads to a reduction in m6A levels in cellular mRNA. This results in the accumulation of double-stranded RNA (dsRNA), which is recognized by innate pattern recognition sensors.[2] This triggers a cell-intrinsic interferon (IFN) signaling response, leading to the upregulation of interferon-stimulated genes (ISGs) and the activation of an anti-tumor immune response.[2]

Q2: What are the main downstream effects of this compound treatment in cancer cells?

A2: The principal downstream effect is the activation of anti-cancer immunity.[3] Preclinical data show that this compound treatment reshapes the tumor microenvironment from an immunosuppressive to an immune-stimulatory state.[3] This enhances cytotoxic T-cell activity and can lead to tumor growth inhibition.[4] In Acute Myeloid Leukemia (AML) models, this compound has also been shown to reduce levels of the anti-apoptotic protein BCL2 and inhibit the function of leukemia stem cells.[3]

Q3: Is this compound cytotoxic to cancer cells directly?

A3: this compound's primary anti-cancer activity is immune-mediated. In in vitro co-culture systems, this compound shows a strong, dose-dependent enhancement of immune cell-mediated killing of cancer cells at concentrations that cause little to no direct cytotoxicity when cancer cells are cultured alone.[2] However, in some cancer types, such as AML, this compound has been shown to directly inhibit proliferation and induce apoptosis.[5][6]

Q4: In which cancer types has this compound shown preclinical or clinical activity?

A4: Preclinically, this compound has demonstrated activity in models of Acute Myeloid Leukemia (AML), colorectal cancer (MC38), lymphoma (A20), and ovarian cancer (Caov3).[1][4][7] Clinically, a Phase 1 study has shown promising activity in patients with various advanced solid tumors.[8][9]

Data on Cell Line-Specific Responses

Responses to this compound can vary significantly between different cancer cell lines. The tables below summarize the available quantitative data on this compound sensitivity.

Table 1: this compound Sensitivity in Acute Myeloid Leukemia (AML) Cell Lines

The following data were generated from a 5-day treatment of 30 different AML cell lines, with cell viability assessed by Sulforhodamine B (SRB) assay.

Cell LineIC50 (µM)Relative Sensitivity
KASUMI-1 0.36 High
MOLM-16 0.69 High
KG-1 1.15 Moderate
MOLM-13 1.69 Moderate
HL-60 2.26 Moderate
Other Lines>2.5Low to Insensitive

(Note: This table highlights the top 5 most sensitive cell lines from a screen of 30. Data extracted from a conference presentation by STORM Therapeutics.)[7]

Table 2: this compound Sensitivity in AML Patient-Derived Xenograft (PDX) Models

Cells from 12 AML PDX models were treated in vitro for 6 days, with viability assessed by CellTiter-Glo®.

Model TypeNumber of ModelsMean IC50 (µM)
AML PDX12~1.0

(Note: This represents the average sensitivity across multiple patient-derived models.)[3][5]

Table 3: this compound Activity in Solid Tumor Cell Lines

Quantitative cell viability (IC50) data for this compound across a broad panel of solid tumor cell lines is not yet widely published. The primary mechanism in solid tumors is understood to be the stimulation of anti-tumor immunity rather than direct cytotoxicity.

Cell LineCancer TypeAssay TypeResult
Caov3 Ovarian Cancerm6A InhibitionIC50 = 38.17 nM

(Note: This IC50 value reflects the concentration required to inhibit the enzymatic activity of METTL3 (m6A deposition) rather than cell viability.)[1]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Cell Viability Assay (AML Cell Lines)

This protocol is based on methodologies used to assess the anti-proliferative effects of this compound on suspension AML cell lines.

  • Cell Plating: Seed AML cell lines (e.g., KASUMI-1, MOLM-13) in 96-well plates at a density of 5,000-10,000 cells per well in their recommended culture medium.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 50 µM. Include a DMSO-only vehicle control.

  • Treatment: Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment (SRB Assay):

    • Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

    • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound SRB dye with 10 mM Tris base solution.

    • Read the absorbance at 510 nm on a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

Protocol 2: Analysis of Interferon-Stimulated Gene (ISG) Upregulation

This protocol is for measuring the pharmacodynamic effect of this compound on its target pathway.

  • Cell Plating: Seed adherent cancer cells (e.g., Caov3) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat cells with this compound at a concentration known to engage the target (e.g., 0.5 µM) or a DMSO vehicle control.

  • Incubation: Incubate for 24-48 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green master mix and primers for key ISGs (e.g., IFIT1, ISG15, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Plate Cells (e.g., 96-well for viability, 6-well for qPCR) treat_cells Treat Cells with this compound plate_cells->treat_cells prep_stc15 Prepare this compound Dilutions & Vehicle Control prep_stc15->treat_cells incubate Incubate (Time course depends on assay) treat_cells->incubate viability Viability Assay (e.g., SRB, CellTiter-Glo) incubate->viability rna_extract RNA Extraction incubate->rna_extract ic50 Calculate IC50 viability->ic50 qpcr qPCR for ISGs rna_extract->qpcr gene_exp Analyze Gene Expression qpcr->gene_exp

Caption: General experimental workflow for in vitro testing of this compound.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound.

STC15_MoA cluster_cell Cancer Cell cluster_tme Tumor Microenvironment STC15 This compound METTL3 METTL3 (m6A Writer) STC15->METTL3 Inhibits m6A_mRNA m6A-mRNA METTL3->m6A_mRNA Methylates dsRNA dsRNA Accumulation mRNA mRNA mRNA->METTL3 m6A_mRNA->dsRNA Reduction leads to Sensors Innate Pattern Recognition Sensors (e.g., RIG-I/MDA5) dsRNA->Sensors Activates IFN_Signal Interferon (IFN) Signaling Cascade Sensors->IFN_Signal ISG Upregulation of Interferon-Stimulated Genes (ISGs) IFN_Signal->ISG T_Cell Cytotoxic T-Cell ISG->T_Cell Recruits & Activates Tumor_Kill Tumor Cell Killing T_Cell->Tumor_Kill Mediates

References

addressing STC-15-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STC-15. The information is designed to help address specific issues that may be encountered during in vitro experiments, with a focus on managing this compound-induced cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-in-class, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3 (Methyltransferase-like 3).[1][2][3] Its primary mechanism of action involves the inhibition of METTL3, which leads to a reduction in N6-methyladenosine (m6A) RNA modifications. This, in turn, activates an anti-cancer immune response, primarily through the upregulation of interferon signaling pathways.[1][3][4]

Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell line treated with this compound?

A2: While this compound has shown a degree of selectivity for cancer cells in some preclinical models, cytotoxicity in normal cells can occur. This is likely due to its mechanism of action, which involves the activation of the interferon signaling pathway.[4] Some normal cell types can be sensitive to high levels of interferon signaling, which can lead to the induction of apoptosis (programmed cell death).[5][6] It is crucial to determine the therapeutic window for your specific normal cell line.

Q3: What are the reported side effects of this compound in clinical trials?

A3: In Phase 1 clinical trials, this compound has been generally well-tolerated. The most common treatment-emergent adverse events were reported to be manageable and included thrombocytopenia (low platelet count), rash, and pruritus (itching).[1]

Q4: What is the recommended solvent and storage condition for this compound?

A4: For in vitro experiments, this compound can be dissolved in DMSO. It is advisable to prepare fresh stock solutions for each experiment to ensure compound stability. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the compound as a solid at low temperatures.

Troubleshooting Guide

Issue 1: High Cytotoxicity Observed in Normal Control Cell Lines

Possible Cause Troubleshooting Action
Concentration Too High Perform a dose-response curve with a wide range of this compound concentrations on both your normal and cancer cell lines to determine the therapeutic window and the IC50 for each.
Prolonged Exposure Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time that maximizes cancer cell death while minimizing toxicity to normal cells.
High Sensitivity of the Normal Cell Line to Interferon Signaling Consider that some normal cell types are more sensitive to interferon-induced apoptosis. You can investigate this by co-treating with a JAK inhibitor to block the interferon signaling pathway and observe if cytotoxicity is reduced. Additionally, you can perform a caspase activation assay to confirm if apoptosis is the mechanism of cell death.
Off-Target Effects at High Concentrations While this compound is reported to be a highly selective METTL3 inhibitor, off-target effects can occur at high concentrations. Ensure you are working within a validated concentration range for METTL3 inhibition.

Issue 2: Inconsistent or High Variability in Cytotoxicity Assay Results

Possible Cause Troubleshooting Action
Compound Instability Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Culture Inconsistencies Ensure consistent cell seeding density, passage number, and growth phase across all experiments. Use a standardized cell counting method.
Assay-Related Variability Verify the linearity and sensitivity of your chosen cytotoxicity assay (e.g., MTT, CellTiter-Glo®). Include appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls in every experiment.
Edge Effects in Multi-Well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.

Quantitative Data

In Vitro IC50 Values for this compound and other METTL3 Inhibitors

The following table summarizes publicly available IC50 values for this compound and other METTL3 inhibitors in various cell lines. Note that direct comparisons should be made with caution due to differing experimental conditions.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound Various AML cell linesAcute Myeloid Leukemia (Cancer)Sub-micromolar[1][3]
This compound 12 patient-derived AML samplesAcute Myeloid Leukemia (Cancer)~1 µM (mean)[1][3]
This compound Caov3Ovarian Cancer0.038 µM (for m6A inhibition)[6]
STM2457 MOLM-13Acute Myeloid Leukemia (Cancer)Potent growth reduction
STM2457 Normal human cord blood CD34+ cellsNormal Hematopoietic Stem CellsNo effect on colony-forming ability

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on both normal and cancer cell lines.

Materials:

  • This compound

  • DMSO

  • Normal and cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create a range of treatment concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Investigating Interferon-Mediated Cytotoxicity

This protocol is designed to test the hypothesis that observed cytotoxicity in a normal cell line is mediated by the interferon signaling pathway.

Materials:

  • This compound

  • A selective JAK inhibitor (e.g., Ruxolitinib)

  • Normal cell line exhibiting this compound sensitivity

  • Complete cell culture medium

  • 96-well plates

  • Cytotoxicity assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Luminometer

Procedure:

  • Experimental Setup:

    • Seed the normal cell line in multiple 96-well plates as described in Protocol 1.

    • Prepare the following treatment groups:

      • Vehicle Control (DMSO)

      • This compound at a cytotoxic concentration (e.g., 2x IC50 determined in Protocol 1)

      • JAK inhibitor alone (at a concentration known to inhibit interferon signaling, e.g., 1 µM Ruxolitinib)

      • This compound + JAK inhibitor (pre-treat with JAK inhibitor for 1-2 hours before adding this compound)

  • Treatment and Incubation:

    • For the combination group, pre-incubate the cells with the JAK inhibitor for 1-2 hours.

    • Add this compound to the appropriate wells.

    • Incubate for the desired time (e.g., 48 hours).

  • Cell Viability Assessment:

    • Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Measure luminescence to determine the number of viable cells.

    • Expected Outcome: If cytotoxicity is interferon-mediated, the this compound + JAK inhibitor group should show a significant rescue of cell viability compared to the this compound alone group.

  • Caspase Activity Assessment:

    • In a separate plate with the same treatment groups, perform the Caspase-Glo® 3/7 Assay according to the manufacturer's instructions.

    • Measure luminescence to determine caspase-3/7 activity.

    • Expected Outcome: If this compound induces apoptosis via the interferon pathway, the this compound group should show high caspase activity, which should be significantly reduced in the this compound + JAK inhibitor group.

Visualizations

STC15_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STC15 This compound METTL3 METTL3 STC15->METTL3 Inhibits m6A m6A RNA Methylation METTL3->m6A Catalyzes dsRNA dsRNA Formation m6A->dsRNA Reduced methylation leads to JAK_STAT JAK/STAT Pathway dsRNA->JAK_STAT Activates ISGs Interferon Stimulated Genes JAK_STAT->ISGs Upregulates Apoptosis Apoptosis ISGs->Apoptosis Induces Caspases Caspase Activation Apoptosis->Caspases via

Caption: this compound inhibits METTL3, leading to interferon signaling and potentially apoptosis.

Cytotoxicity_Workflow start Start seed_cells Seed Normal and Cancer Cell Lines in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_stc15 Prepare Serial Dilutions of this compound incubate1->prepare_stc15 add_stc15 Add this compound and Vehicle Control to Cells prepare_stc15->add_stc15 incubate2 Incubate for Desired Time (e.g., 48h) add_stc15->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate analyze Calculate % Viability and Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Troubleshooting_Workflow rect_node rect_node start High Cytotoxicity in Normal Cells Observed check_conc Is Concentration Optimized? start->check_conc optimize_dose Perform Dose-Response Experiment (Protocol 1) check_conc->optimize_dose No check_ifn Is Cytotoxicity Interferon-Mediated? check_conc->check_ifn Yes run_ifn_assay Perform IFN Mitigation Experiment (Protocol 2) check_ifn->run_ifn_assay assess_rescue Was Cell Viability Rescued by JAK Inhibitor? run_ifn_assay->assess_rescue conclusion1 Cytotoxicity is likely IFN-mediated. Consider lower dose or shorter incubation time. assess_rescue->conclusion1 Yes conclusion2 Cytotoxicity may be due to other mechanisms. Re-evaluate experimental setup. assess_rescue->conclusion2 No

Caption: Troubleshooting workflow for unexpected cytotoxicity in normal cells.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of STC-15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the in vivo bioavailability of STC-15, a first-in-class oral inhibitor of the RNA methyltransferase METTL3.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in preclinical models?

A1: Preclinical studies have shown that this compound is orally bioavailable. In rats, the oral bioavailability was reported to be 34%, while in beagle dogs, it was 48%[1].

Q2: What are the known physicochemical properties of this compound that might influence its bioavailability?

A2: this compound is described as having high aqueous solubility[1]. While this is generally favorable for dissolution, other factors such as membrane permeability, first-pass metabolism, and potential efflux by transporters may still limit its overall oral bioavailability. The compound is administered orally in capsules in clinical trials[2][3].

Q3: What were the pharmacokinetic parameters of this compound in preclinical studies?

A3: In preclinical assessments, oral administration of this compound at a dose of 3 mg/kg resulted in the pharmacokinetic parameters summarized in the table below[1].

ParameterRatBeagle Dog
Dose 3 mg/kg (oral)3 mg/kg (oral)
Bioavailability 34%48%
Cmax 241 nM414 nM
T1/2 (half-life) 3.6 hours5.6 hours

Q4: What is the mechanism of action of this compound?

A4: this compound is a small-molecule inhibitor of the RNA methyltransferase METTL3. By inhibiting METTL3, this compound prevents the N6-methyladenosine (m6A) modification of mRNA. This leads to an accumulation of double-stranded RNA, which in turn activates innate immune responses, including interferon signaling. This immune activation contributes to the anti-tumor effects of the compound[4][5].

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions to enhance its bioavailability.

Issue 1: Lower than expected plasma concentrations of this compound in animal models.

  • Potential Cause 1: Suboptimal Formulation: While this compound has high aqueous solubility, the formulation used for oral administration can still significantly impact its absorption.

    • Troubleshooting Tip: Consider formulating this compound in a vehicle designed to improve absorption. For in vivo preclinical studies, a common formulation approach for small molecules involves dissolving the compound in a mixture of solvents. For example, a solution could be prepared by dissolving this compound in DMSO, then diluting with PEG300, Tween80, and finally water to create a clear, stable solution for oral gavage. Another option for lipophilic compounds is suspension in corn oil[4].

  • Potential Cause 2: First-Pass Metabolism: this compound may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation.

    • Troubleshooting Tip: Co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored in a research setting to assess the impact of first-pass metabolism. However, this approach requires careful consideration of potential drug-drug interactions and is generally not a long-term formulation strategy.

  • Potential Cause 3: Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gastrointestinal tract, which actively pump the compound back into the intestinal lumen.

    • Troubleshooting Tip: In preclinical models, co-administration with a known P-gp inhibitor (e.g., verapamil, though with caution due to its pharmacological activity) can help determine if efflux is a limiting factor.

Issue 2: High variability in plasma concentrations between individual animals.

  • Potential Cause 1: Inconsistent Dosing Technique: Improper oral gavage technique can lead to variability in the administered dose.

    • Troubleshooting Tip: Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dose delivery.

  • Potential Cause 2: Food Effects: The presence or absence of food in the stomach can alter gastric pH and emptying time, potentially affecting drug absorption.

    • Troubleshooting Tip: Standardize the fasting period for animals before dosing to ensure consistent gastrointestinal conditions. For clinical relevance, studies on the effect of food on this compound absorption are being conducted[6].

Experimental Protocols

Protocol 1: Basic Formulation for Oral Administration in Rodents

This protocol provides a general method for preparing this compound for oral gavage in mice or rats.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile water or saline

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound powder in a small volume of DMSO to create a concentrated stock solution. Ensure it is fully dissolved.

    • In a separate tube, add PEG300.

    • Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly.

    • Add Tween 80 to the mixture and vortex until a clear solution is obtained.

    • Finally, add sterile water or saline to reach the final desired concentration and volume. Mix well.

    • Administer the formulation immediately via oral gavage to the experimental animals.

Note: The final concentration of DMSO should be kept low (typically <5-10% of the total volume) to avoid toxicity.

Visualizations

STC15_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3 METTL3 m6A_mRNA m6A-mRNA METTL3->m6A_mRNA m6A methylation mRNA mRNA mRNA->METTL3 dsRNA dsRNA accumulation m6A_mRNA->dsRNA innate_immune_sensors Innate Immune Sensors (e.g., RIG-I, MDA5) dsRNA->innate_immune_sensors interferon_signaling Interferon Signaling (IFN) innate_immune_sensors->interferon_signaling immune_response Anti-Tumor Immune Response interferon_signaling->immune_response STC15 This compound STC15->METTL3 Inhibition

Caption: Signaling pathway of this compound action.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & PK Modeling formulation_strategy Select Formulation Strategy (e.g., Lipid-based, Solid Dispersion) prepare_formulation Prepare this compound Formulation formulation_strategy->prepare_formulation oral_admin Oral Administration of this compound prepare_formulation->oral_admin animal_model Select Animal Model (e.g., Rat, Dog) animal_model->oral_admin blood_sampling Serial Blood Sampling oral_admin->blood_sampling plasma_analysis LC-MS/MS Analysis of Plasma Samples blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (Cmax, T1/2, AUC) plasma_analysis->pk_analysis bioavailability_calc Calculate Oral Bioavailability pk_analysis->bioavailability_calc bioavailability_calc->formulation_strategy Optimization Loop

Caption: Experimental workflow for assessing this compound bioavailability.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the METTL3 inhibitor, STC-15, in a preclinical setting. The information is designed to help mitigate and manage potential adverse events observed during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable small molecule that acts as a selective inhibitor of the RNA methyltransferase METTL3.[1][2] By inhibiting METTL3, this compound prevents the N6-methyladenosine (m6A) modification of RNA, leading to an accumulation of double-stranded RNA (dsRNA) within cancer cells.[2][3] This accumulation is detected by intracellular sensors, triggering a cell-intrinsic interferon (IFN) response.[3][4][5] This activation of the innate immune system can enhance anti-tumor immunity and reshape the tumor microenvironment.[6][7]

Q2: What are the potential adverse events associated with this compound in preclinical studies?

A2: Based on early clinical trial data, the most commonly observed treatment-related adverse events are thrombocytopenia (low platelet count), skin rash, and pruritus (itching). These events are generally reported to be mild to moderate in severity and manageable. While specific preclinical data on adverse events is not extensively published, it is prudent to monitor for these potential toxicities in animal models.

Q3: How can I monitor for potential adverse events during my preclinical study?

A3: Regular monitoring of animal health is crucial. This should include daily clinical observations (activity level, posture, grooming), weekly body weight measurements, and regular hematological analysis (complete blood counts). For dermatological adverse events, a standardized scoring system for skin rash and monitoring of scratching behavior should be implemented.

Troubleshooting Guides

Issue 1: Unexplained Decrease in Platelet Count (Thrombocytopenia)

Potential Cause: this compound, through its immunomodulatory mechanism, may induce an immune-mediated thrombocytopenia.

Mitigation and Troubleshooting Strategies:

  • Dose-Response Evaluation: If a decrease in platelet count is observed, it is important to characterize the dose-dependency. Consider including dose-ranging studies to identify a therapeutic window with minimal hematological toxicity.

  • Supportive Care: In cases of severe thrombocytopenia, supportive care measures may be necessary, although this is less common in the preclinical setting.

  • Mechanism Investigation: To determine if the thrombocytopenia is immune-mediated, further immunological investigations can be undertaken, such as quantifying platelet-associated antibodies.

Issue 2: Development of Skin Rash or Dermatitis

Potential Cause: The immunomodulatory effects of this compound, including the activation of interferon signaling, may lead to inflammatory skin reactions.

Mitigation and Troubleshooting Strategies:

  • Topical Treatments: For localized and mild to moderate skin rashes, the use of topical corticosteroids may be considered to manage the inflammation. The selection of the corticosteroid should be appropriate for the animal model and study design.

  • Anti-inflammatory Agents: In cases of more severe or systemic skin reactions, co-administration of a systemic anti-inflammatory agent could be explored, though potential impacts on the anti-tumor efficacy of this compound would need to be carefully evaluated.

  • Histopathological Analysis: To understand the nature of the skin reaction, skin biopsies for histopathological examination are recommended. This can help to characterize the inflammatory infiltrate and guide further mitigation strategies.

Issue 3: Observation of Excessive Scratching Behavior (Pruritus)

Potential Cause: Pruritus can be a manifestation of the underlying inflammatory skin reaction or a direct effect of the compound on sensory nerves.

Mitigation and Troubleshooting Strategies:

  • Antipruritic Agents: The use of antipruritic agents can be considered. For example, antihistamines may be effective if the itching is histamine-mediated.

  • Behavioral Monitoring: Quantify scratching behavior using a standardized scoring system or automated monitoring to objectively assess the severity of pruritus and the efficacy of any interventions.

  • Environmental Enrichment: Providing environmental enrichment can help to reduce stress and may decrease scratching behavior that is not directly related to pruritus.

Data Presentation

Table 1: Hypothetical Preclinical Hematological Findings in Rodent Model (4-week study) Note: This table presents hypothetical data for illustrative purposes, as specific quantitative preclinical data for this compound is not publicly available.

ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Platelet Count (x10^9/L) 850 ± 75780 ± 60650 ± 90520 ± 110**
White Blood Cell Count (x10^9/L) 8.5 ± 1.29.0 ± 1.59.8 ± 1.810.5 ± 2.1
Red Blood Cell Count (x10^12/L) 7.2 ± 0.57.1 ± 0.67.0 ± 0.56.9 ± 0.7
p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Table 2: Hypothetical Preclinical Dermatological Findings in Rodent Model (4-week study) Note: This table presents hypothetical data for illustrative purposes.

ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Incidence of Skin Rash (%) 052045
Mean Dermatitis Score (0-4) 00.2 ± 0.11.1 ± 0.42.5 ± 0.8**
Mean Scratching Bouts/hour 5 ± 28 ± 318 ± 635 ± 10**
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Monitoring and Mitigation of Thrombocytopenia
  • Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Dosing: Administer this compound orally at a range of doses (e.g., low, mid, and high dose) and a vehicle control, daily for 28 days.

  • Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (Day 0) and weekly throughout the study (Days 7, 14, 21, 28).

  • Hematological Analysis: Perform a complete blood count (CBC) using an automated hematology analyzer to determine platelet counts, white blood cell counts, and red blood cell counts.

  • Data Analysis: Analyze the data for statistically significant changes in platelet counts between the treatment groups and the vehicle control group.

  • Mitigation: If a significant decrease in platelets is observed, consider a dose reduction or intermittent dosing schedule in subsequent studies.

Protocol 2: Assessment and Management of Skin Rash
  • Animal Model: Utilize a suitable mouse strain known to be susceptible to dermatitis (e.g., BALB/c mice).

  • Dosing: Administer this compound orally as described in Protocol 1.

  • Clinical Scoring: Visually inspect the skin of each animal three times a week. Score the severity of erythema, edema, and scaling using a standardized scoring system (e.g., 0 = no symptoms, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe).

  • Histopathology: At the end of the study, collect skin samples from affected and unaffected areas. Fix the samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A veterinary pathologist should evaluate the sections for inflammatory cell infiltration, epidermal hyperplasia, and other pathological changes.

  • Mitigation: For animals developing a mild to moderate rash, a topical application of a low-potency corticosteroid cream can be applied daily to the affected area. The effect of this intervention on the dermatitis score should be recorded.

Protocol 3: Evaluation of Pruritus
  • Animal Model: Use the same animals as in Protocol 2.

  • Behavioral Observation: Acclimatize individual animals in observation chambers. Following a 30-minute acclimatization period, record the number of scratching bouts (defined as one or more rapid movements of the hind paw towards the head, neck, or trunk) for a 30-minute period.

  • Data Collection: Perform behavioral observations at baseline and once a week during the study.

  • Data Analysis: Compare the frequency of scratching bouts between the this compound treated groups and the vehicle control group.

  • Mitigation: If significant pruritus is observed, consider the administration of an antipruritic agent, such as an antihistamine, and assess its effect on scratching behavior.

Mandatory Visualizations

STC15_Signaling_Pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment STC15 This compound METTL3 METTL3 STC15->METTL3 inhibition m6A m6A RNA Methylation METTL3->m6A dsRNA dsRNA Accumulation m6A->dsRNA prevents accumulation RIGI_MDA5 RIG-I/MDA5 (dsRNA Sensors) dsRNA->RIGI_MDA5 activates MAVS MAVS RIGI_MDA5->MAVS TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates IFN Interferon (IFN) Production IRF3->IFN induces Immune_Activation Immune Cell Activation IFN->Immune_Activation signals Antitumor_Immunity Enhanced Anti-tumor Immunity Immune_Activation->Antitumor_Immunity

Caption: this compound Signaling Pathway.

Preclinical_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase cluster_reporting Reporting Protocol_Design Protocol Design (Dose, Duration, Model) Ethical_Approval Ethical Approval (IACUC) Protocol_Design->Ethical_Approval Dosing This compound Administration Ethical_Approval->Dosing Monitoring Clinical Observations Body Weight Dosing->Monitoring Data_Collection Blood & Tissue Sampling Monitoring->Data_Collection Hematology Hematological Analysis Data_Collection->Hematology Histopathology Histopathology Data_Collection->Histopathology Behavioral_Analysis Behavioral Analysis Data_Collection->Behavioral_Analysis Data_Analysis Statistical Analysis Hematology->Data_Analysis Histopathology->Data_Analysis Behavioral_Analysis->Data_Analysis Final_Report Final Study Report Data_Analysis->Final_Report

Caption: Preclinical Experimental Workflow.

References

Technical Support Center: Refining Dose-Response Curves for STC-15 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for STC-15, a first-in-class, orally bioavailable small-molecule inhibitor of the RNA methyltransferase METTL3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining dose-response curves and troubleshooting common issues encountered during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of METTL3, an RNA methyltransferase.[1][2] Its primary mechanism of action involves the inhibition of METTL3, which leads to a decrease in N6-methyladenosine (m6A) RNA modification. This disruption of the RNA epigenetics landscape results in the accumulation of double-stranded RNA (dsRNA) and the activation of an innate immune response, primarily through the interferon (IFN) signaling pathway.[3][4] This "viral mimicry" effect can lead to an anti-tumor immune response and has shown synergy with checkpoint inhibitors like anti-PD-1 therapy.[3][5]

Q2: How should I prepare and store this compound for in vitro experiments?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO. To minimize degradation, store the stock solution in aliquots at -20°C or -80°C and protect it from light. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for a dose-response experiment with this compound?

A3: Based on preclinical data, this compound has shown activity in various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations. For initial dose-response experiments, a broad range of concentrations is recommended, for example, from 1 nM to 10 µM, using a semi-log dilution series. This range should be optimized based on the specific cell line and the experimental endpoint being measured.

Q4: What are some common cell viability assays compatible with this compound treatment?

A4: Standard cell viability assays are suitable for use with this compound. Commonly used methods include:

  • Sulforhodamine B (SRB) assay: This is a colorimetric assay that measures cell density by staining total cellular protein.[1][3][6]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.[7][8][9]

  • MTT/XTT assays: These are colorimetric assays that measure metabolic activity.

The choice of assay may depend on the cell type and the specific research question.

Experimental Protocols

Detailed Methodology: In Vitro Dose-Response Assay using SRB

This protocol provides a detailed method for determining the dose-response of cancer cell lines to this compound using the Sulforhodamine B (SRB) assay.

Materials:

  • This compound

  • Target cancer cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid solution

  • 10 mM Tris base solution, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours, 5 days).[2]

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate on a plate shaker for 5-10 minutes to solubilize the protein-bound dye.

    • Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell growth inhibition compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayTreatment DurationIC50 (µM)
HL-60Acute Myeloid LeukemiaSRB5 days2.26
KASUMI-1Acute Myeloid LeukemiaSRB5 days0.36
KG-1Acute Myeloid LeukemiaSRB5 days1.15
MOLM-13Acute Myeloid LeukemiaSRB5 days1.69
MOLM-16Acute Myeloid LeukemiaSRB5 days0.69
Caov3Ovarian Cancerm6A inhibition-0.03817

Data synthesized from publicly available preclinical studies.[2][10]

Phase 1 Clinical Trial Dose Escalation for this compound in Advanced Malignancies
Dosing RegimenDose Levels
Daily (QD)60 mg
Three times a week (TIW)60 mg, 100 mg, 160 mg, 200 mg

Tumor regressions were observed at all dose levels from 60 mg to 200 mg TIW.[11][12]

Mandatory Visualizations

Signaling Pathway

STC15_Signaling_Pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment STC15 This compound METTL3 METTL3 STC15->METTL3 Inhibits m6A m6A RNA Methylation METTL3->m6A Catalyzes dsRNA dsRNA Accumulation m6A->dsRNA Leads to (via inhibition) RIGI_MDA5 RIG-I/MDA5 (dsRNA Sensors) dsRNA->RIGI_MDA5 Activates MAVS MAVS RIGI_MDA5->MAVS TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 NFkB NF-κB TBK1_IKKe->NFkB IFN Type I Interferon (IFN) Production & Secretion IRF3->IFN NFkB->IFN IFNAR IFN Receptor (on immune cells) IFN->IFNAR Binds to JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT Activates ISGs Interferon-Stimulated Genes (ISGs) JAK_STAT->ISGs Upregulates ImmuneResponse Anti-Tumor Immune Response ISGs->ImmuneResponse Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A 1. Prepare this compound Stock Solution (in DMSO) D 4. Prepare Serial Dilutions of this compound A->D B 2. Culture and Harvest Target Cells C 3. Seed Cells in 96-well Plate B->C E 5. Treat Cells and Incubate (e.g., 72 hours) C->E D->E F 6. Perform Cell Viability Assay (e.g., SRB, CellTiter-Glo) E->F G 7. Read Plate (Absorbance/Luminescence) F->G H 8. Analyze Data and Generate Dose-Response Curve G->H I 9. Determine IC50 H->I Troubleshooting_Logic Start Start: Dose-Response Experiment Issue Issue What is the primary issue? Start->Issue Variability High Variability Issue->Variability Variability NoResponse No Dose-Response Issue->NoResponse No Response HighToxicity High Toxicity Issue->HighToxicity Toxicity NoIFN No IFN Response Issue->NoIFN IFN Pathway Sol_Variability Check Seeding Technique & Plate Edge Effects Variability->Sol_Variability Sol_NoResponse Widen Concentration Range & Verify Compound Activity NoResponse->Sol_NoResponse Sol_HighToxicity Check DMSO Concentration & this compound Solubility HighToxicity->Sol_HighToxicity Sol_NoIFN Optimize Treatment Time & Verify IFN Pathway Integrity NoIFN->Sol_NoIFN

References

dealing with batch-to-batch variability of STC-15

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for STC-15, a first-in-class, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments, with a focus on addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the METTL3 enzyme. METTL3 is an RNA methyltransferase responsible for the N6-methyladenosine (m6A) modification on messenger RNA (mRNA). By inhibiting METTL3, this compound disrupts the stability and translation of specific mRNA transcripts, leading to an accumulation of double-stranded RNA (dsRNA). This accumulation triggers an innate immune response through the activation of interferon signaling pathways, which can promote anti-tumor immunity.

Q2: How should I prepare and store this compound stock solutions?

A2: Proper preparation and storage are critical to ensure the consistency of your results. We recommend dissolving this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in tightly sealed vials.[1][2][3] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to one month).[1] When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is below 0.5% to avoid solvent-induced cytotoxicity.[1]

Q3: What are the common sources of variability in cell-based assays using this compound?

A3: Variability in cell-based assays can arise from several factors.[4][5] These include inconsistencies in cell culture conditions (e.g., cell density, passage number), improper handling of this compound (e.g., repeated freeze-thaw cycles), and variations in assay reagents and protocols.[1][6] Batch-to-batch differences in this compound purity or the presence of impurities can also contribute to variable results.

Q4: How can I qualify a new batch of this compound to ensure consistency with previous experiments?

A4: To qualify a new batch of this compound, we recommend performing a side-by-side comparison with a previously validated "gold standard" batch. This can be done by generating a dose-response curve in a well-characterized and sensitive cell line and comparing the IC50 values. The acceptance criteria for the new batch should be that its IC50 value falls within a predefined range of the reference batch (e.g., ± 2-fold). Additionally, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to confirm the purity and identity of the new batch.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values between experiments.

If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experimental runs, consider the following troubleshooting steps:

  • Diagrammatic Troubleshooting Workflow:

    troubleshooting_ic50_variability start Inconsistent IC50 Values Observed check_compound Verify this compound Handling and Storage start->check_compound check_cells Standardize Cell Culture Conditions start->check_cells check_assay Review Assay Protocol and Reagents start->check_assay qualify_batch Qualify New this compound Batch check_compound->qualify_batch If new batch solution Consistent IC50 Values Achieved check_cells->solution After standardization check_assay->solution After protocol review qualify_batch->solution If batch passes QC

    Caption: Troubleshooting workflow for inconsistent IC50 values.

  • Potential Causes and Solutions:

Potential CauseRecommended Solution
Improper this compound Handling: Repeated freeze-thaw cycles of the stock solution.Prepare single-use aliquots of your this compound stock solution to minimize degradation.[1][2][3]
Cell Culture Variability: Inconsistent cell passage number, confluency at the time of treatment, or cell line authenticity.Use cells within a consistent and narrow passage number range. Ensure a standardized cell seeding density and confluency. Periodically verify cell line identity via short tandem repeat (STR) profiling.[5]
Assay Protocol Deviations: Variations in incubation times, reagent concentrations, or plate reader settings.Adhere strictly to a standardized written protocol. Ensure all reagents are within their expiration dates and properly prepared. Calibrate and maintain laboratory equipment, such as pipettes and plate readers, regularly.[7]
Batch-to-Batch Variability: Differences in the purity or composition of this compound lots.Perform a qualification experiment for each new batch of this compound against a reference lot.[8]
Issue 2: High background or unexpected off-target effects.

High background signal or unanticipated cellular responses can be due to impurities in the this compound batch or issues with the assay itself.

  • Potential Causes and Solutions:

Potential CauseRecommended Solution
Compound Impurities: Presence of impurities in the this compound batch that may have their own biological activity.Verify the purity of your this compound batch using analytical methods like HPLC or mass spectrometry. If purity is a concern, consider purchasing from a reputable supplier with a detailed Certificate of Analysis.[9][10]
Assay Interference: this compound or impurities may interfere with the assay readout (e.g., autofluorescence).Run appropriate controls, including vehicle-only and this compound in the absence of cells, to check for assay interference.[11]
Cellular Stress: High concentrations of this compound or prolonged incubation times may induce cellular stress leading to non-specific effects.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay.
Contamination: Mycoplasma or other microbial contamination in cell cultures can lead to non-specific cellular activation.Regularly test your cell cultures for mycoplasma contamination.[10]

Experimental Protocols

Protocol 1: Qualification of a New this compound Batch

This protocol outlines the steps to qualify a new batch of this compound against a previously validated reference batch.

  • Preparation:

    • Prepare 10 mM stock solutions of both the new and reference batches of this compound in anhydrous DMSO.

    • Culture a sensitive cancer cell line (e.g., a cell line known to be responsive to METTL3 inhibition) under standard conditions.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution series for both the new and reference this compound batches in cell culture medium. A typical concentration range would be from 100 µM down to 1 nM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 72 hours) under standard cell culture conditions.

  • Cell Viability Assay:

    • Assess cell viability using a standard method such as a resazurin-based assay or a luminescent ATP-based assay.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curves for both batches and calculate the IC50 values using a non-linear regression model.

  • Acceptance Criteria:

    • The IC50 value of the new batch should be within a pre-defined range (e.g., ± 2-fold) of the reference batch's IC50 value.

  • Workflow for New Batch Qualification:

    batch_qualification_workflow start Receive New This compound Batch prep_solutions Prepare Stock Solutions (New & Reference Batches) start->prep_solutions seed_cells Seed Cells in 96-well Plate prep_solutions->seed_cells treat_cells Treat Cells with Serial Dilutions seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay analyze_data Calculate IC50 Values viability_assay->analyze_data compare_ic50 Compare IC50s of New vs. Reference Batch analyze_data->compare_ic50 decision Within Acceptance Range? compare_ic50->decision accept Accept New Batch decision->accept Yes reject Reject New Batch decision->reject No

    Caption: Experimental workflow for qualifying a new batch of this compound.

Data Presentation

Table 1: Example Certificate of Analysis for Two Batches of this compound
ParameterBatch ABatch BAcceptance Criteria
Appearance White to off-white solidWhite to off-white solidConforms
Identity (¹H NMR) Conforms to structureConforms to structureConforms
Purity (HPLC) 99.5%98.2%≥ 98.0%
Residual Solvents < 0.1%< 0.1%≤ 0.5%
Water Content (Karl Fischer) 0.2%0.4%≤ 0.5%
Table 2: Example Batch Qualification Data
BatchIC50 (µM) in Cell Line XFold Difference from ReferencePurity (HPLC)Result
Reference 1.2N/A99.8%N/A
New Batch 1 1.51.2599.5%Pass
New Batch 2 2.82.3398.2%Fail
New Batch 3 0.90.7599.6%Pass

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound.

stc15_signaling_pathway stc15 This compound mettl3 METTL3 stc15->mettl3 inhibits m6a m6A RNA Methylation stc15->m6a decreases mettl3->m6a catalyzes mrna_stability mRNA Stability & Translation m6a->mrna_stability regulates dsrna dsRNA Accumulation m6a->dsrna leads to prr Pattern Recognition Receptors (PRRs) dsrna->prr activates interferon Interferon Signaling (Type I & III) prr->interferon induces immune_response Anti-Tumor Immune Response interferon->immune_response promotes

Caption: Proposed signaling pathway of this compound.

References

Validation & Comparative

A Comparative Guide to STC-15 and Other METTL3 Inhibitors in Acute Myeloid Leukemia (AML) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical performance of STC-15, a clinical-stage METTL3 inhibitor, with other notable METTL3 inhibitors in Acute Myeloid Leukemia (AML) models. The data presented is compiled from publicly available preclinical studies to offer an objective overview for researchers in oncology and drug development.

Introduction to METTL3 Inhibition in AML

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The N6-methyladenosine (m6A) RNA modification, primarily catalyzed by the methyltransferase complex METTL3/METTL14, has emerged as a critical regulator of AML pathogenesis. METTL3 is frequently overexpressed in AML and plays a pivotal role in the translation and stability of key oncogenic messenger RNAs (mRNAs), including those for BCL2 and MYC. Inhibition of METTL3's catalytic activity presents a promising therapeutic strategy to induce differentiation and apoptosis in leukemia cells.

This compound is a first-in-class, orally bioavailable small molecule inhibitor of METTL3 that has entered Phase 1 clinical trials.[1] This guide compares its preclinical efficacy with other well-characterized METTL3 inhibitors, providing available quantitative data, experimental methodologies, and insights into the underlying signaling pathways.

Comparative Efficacy of METTL3 Inhibitors in AML Models

The following tables summarize the available quantitative data for this compound and other METTL3 inhibitors from various preclinical AML models. It is important to note that the data for each inhibitor may originate from different studies and experimental conditions.

In Vitro Activity in AML Cell Lines
InhibitorTargetBiochemical IC50Cell Proliferation IC50 (AML Cell Lines)Cell Line(s) TestedReference(s)
This compound METTL3Not specifiedSub-micromolarVarious AML cell lines[2][3][4]
STM2457 METTL316.9 nM0.6 - 10.3 µMMOLM-13, and a panel of other AML cell lines[5][6]
UZH1a METTL3280 nM11 µMMOLM-13[7][8]
UZH2 METTL35 nMNot specified in AML cell linesNot specified in AML cell lines[9]

IC50 values represent the concentration of the inhibitor required to reduce the biochemical activity or cell proliferation by 50%.

Activity in Patient-Derived AML Samples
InhibitorActivityModelReference(s)
This compound IC50 with a mean of approx. 1 µM12 patient-derived AML samples in vitro[2][3][4]
In Vivo Efficacy in AML Xenograft Models
InhibitorModelKey FindingsReference(s)
This compound Patient-Derived Xenograft (PDX)Extended survival compared to vehicle and venetoclax-treated groups. Reduced circulating human CD45+ cells and spleen weight.[1][2][3]
STM2457 Patient-Derived Xenograft (PDX)Increased survival in a PDX mouse model of AML.

This compound, an orally bioavailable METTL3 inhibitor, has demonstrated efficacy both as a single agent and in combination with the BCL2 inhibitor venetoclax in preclinical AML models.[2] In vitro studies have shown that this compound inhibits the proliferation of some AML cell lines with sub-micromolar IC50 values and inhibits the growth of patient-derived AML samples.[2][3] Furthermore, treatment with this compound has been observed to reduce BCL2 protein levels in a dose-dependent manner in the majority of AML cell lines tested.[2][3] In vivo, using a patient-derived xenograft model, this compound monotherapy extended survival to a greater extent than venetoclax, with a median survival of 68 days compared to 58 days, respectively.[10][11][12] The combination of this compound and venetoclax showed a synergistic effect, further extending median survival to 85 days, compared to 51.5 days in the vehicle-treated group.[10][11][12]

STM2457, a precursor to this compound, is a potent and selective METTL3 inhibitor with a biochemical IC50 of 16.9 nM.[5][6] It has been shown to inhibit the growth of a panel of AML cell lines with IC50 values ranging from 0.6 to 10.3 µM. In vivo, STM2457 increased survival in a patient-derived xenograft mouse model of AML.

UZH1a is another selective METTL3 inhibitor with a biochemical IC50 of 280 nM.[7][8] It has been shown to inhibit the growth of the MOLM-13 AML cell line with an IC50 of 11 µM.[7][8] UZH1a treatment leads to apoptosis and cell cycle arrest in these cells.[7]

Signaling Pathways and Experimental Workflows

METTL3 Signaling Pathway in AML

The diagram below illustrates the central role of METTL3 in AML. METTL3, in a complex with METTL14, catalyzes the m6A modification of mRNA. This modification is recognized by reader proteins, such as YTHDF2, which can influence the stability and translation of target mRNAs. In AML, METTL3-mediated m6A modification enhances the expression of key oncogenes like BCL2 and MYC, promoting cell survival and proliferation. Inhibition of METTL3's catalytic activity leads to reduced m6A levels on these transcripts, resulting in their downregulation and subsequent apoptosis and differentiation of AML cells.

METTL3_Pathway METTL3 Signaling Pathway in AML METTL3 METTL3/METTL14 Complex m6A m6A RNA Modification METTL3->m6A catalyzes Apoptosis Apoptosis & Differentiation Reader_Proteins Reader Proteins (e.g., YTHDF2) m6A->Reader_Proteins recognized by Oncogene_mRNA Oncogene mRNA (e.g., BCL2, MYC) Translation Increased mRNA Translation/Stability Reader_Proteins->Translation promotes Oncogenes Oncogenic Proteins (BCL2, MYC) Translation->Oncogenes leads to AML_Survival AML Cell Survival & Proliferation Oncogenes->AML_Survival promotes METTL3_Inhibitor METTL3 Inhibitor (e.g., this compound) METTL3_Inhibitor->METTL3 inhibits METTL3_Inhibitor->Apoptosis induces

Caption: METTL3's role in AML and the effect of its inhibition.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of METTL3 inhibitors in AML models, from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow Preclinical Evaluation Workflow for METTL3 Inhibitors in AML cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Biochemical Biochemical Assay (IC50 determination) Viability Cell Viability Assays (e.g., CellTiter-Glo) Biochemical->Viability Cell_Lines AML Cell Lines Cell_Lines->Viability PDX_in_vitro Patient-Derived AML Cells PDX_in_vitro->Viability Apoptosis Apoptosis Assays (e.g., Annexin V) Viability->Apoptosis Western_Blot Western Blot (e.g., BCL2 levels) Apoptosis->Western_Blot PDX_model AML PDX Model Establishment Western_Blot->PDX_model Treatment Inhibitor Treatment (Monotherapy & Combination) PDX_model->Treatment Monitoring Tumor Burden Monitoring (e.g., Bioluminescence) Treatment->Monitoring PK_PD Pharmacokinetics & Pharmacodynamics Treatment->PK_PD Survival Survival Analysis Monitoring->Survival

Caption: A generalized workflow for in vitro and in vivo testing.

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: AML cell lines or patient-derived cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Cells are treated with a serial dilution of the METTL3 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay: The CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well according to the manufacturer's protocol. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Measurement: After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is read on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. IC50 values are calculated by plotting the percentage of viable cells against the log concentration of the inhibitor and fitting the data to a four-parameter dose-response curve.

Western Blot for BCL2
  • Cell Lysis: AML cells treated with the METTL3 inhibitor or vehicle for the desired time are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for BCL2. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The intensity of the BCL2 band is quantified and normalized to the loading control to determine the relative protein expression.

AML Patient-Derived Xenograft (PDX) Model
  • Cell Implantation: Immunodeficient mice (e.g., NSG) are sublethally irradiated. Primary AML patient cells are then injected intravenously or via intra-tibial implantation.[11]

  • Engraftment Monitoring: Engraftment of human AML cells is monitored by flow cytometry for the presence of human CD45+ cells in the peripheral blood.

  • Treatment Initiation: Once engraftment is established (typically 5-10% human CD45+ cells in the blood), mice are randomized into treatment groups (vehicle, METTL3 inhibitor, and/or combination therapy).

  • Dosing: The METTL3 inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.

  • Efficacy Assessment: Treatment efficacy is assessed by monitoring animal survival, changes in tumor burden (e.g., by bioluminescent imaging if cells are engineered to express luciferase), and the percentage of human CD45+ cells in the blood, bone marrow, and spleen at the end of the study.

  • Toxicity Evaluation: Animal body weight and general health are monitored throughout the study to assess any potential toxicity of the treatment.

Conclusion

The available preclinical data highlights METTL3 as a promising therapeutic target in AML. This compound, a clinical-stage METTL3 inhibitor, demonstrates potent anti-leukemic activity in various AML models, both as a monotherapy and in combination with venetoclax. While direct head-to-head comparative studies with other METTL3 inhibitors are not extensively published, the data suggests that this compound, as a clinical development candidate, holds significant promise. Further research and clinical evaluation will be crucial to fully elucidate the therapeutic potential of this compound and other METTL3 inhibitors for the treatment of AML.

References

A Preclinical Head-to-Head: Evaluating the Efficacy of STC-15 Against Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the novel METTL3 inhibitor, STC-15, and its performance in preclinical cancer models compared to established checkpoint inhibitors, providing critical insights for researchers and drug development professionals.

In the rapidly evolving landscape of cancer immunotherapy, novel therapeutic strategies are continuously emerging to address the limitations of current treatments. This guide provides a comparative analysis of this compound, a first-in-class, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3, and established immune checkpoint inhibitors (ICIs). This comparison is based on available preclinical data, focusing on their mechanisms of action and anti-tumor efficacy in widely used syngeneic mouse models.

Executive Summary

This compound represents a novel approach to cancer immunotherapy by targeting RNA epigenetics. Its mechanism of action, centered on the inhibition of METTL3, leads to the activation of innate immune pathways and a subsequent anti-tumor immune response. This contrasts with the mechanism of checkpoint inhibitors, which primarily act by releasing the "brakes" on the adaptive immune system.

Preclinical data demonstrates that this compound monotherapy exhibits significant anti-tumor activity in various cancer models.[1][2] Furthermore, it has been shown to synergize with anti-PD-1 therapy, leading to complete and sustained tumor remission in some models.[3] While direct head-to-head studies comparing the efficacy of this compound monotherapy with checkpoint inhibitor monotherapy are not yet publicly available, this guide compiles and presents the existing data to offer a comprehensive, albeit indirect, comparison.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and checkpoint inhibitors lies in their distinct mechanisms of action and the primary immune pathways they modulate.

This compound: Activating the Innate Immune Response

This compound is a potent and selective inhibitor of METTL3, an RNA methyltransferase responsible for the N6-methyladenosine (m6A) modification of mRNA.[4][5] Inhibition of METTL3 by this compound leads to an accumulation of double-stranded RNA (dsRNA) within cancer cells.[1] This accumulation is detected by innate pattern recognition sensors, triggering a signaling cascade that results in the prominent upregulation of genes associated with the innate immune system, including type I and type III interferons (IFNs) and various interferon-stimulated genes (ISGs).[1][2] This activation of interferon signaling enhances the immunogenicity of tumor cells, making them more susceptible to immune-mediated killing.[6] The anti-tumor effect of this compound has been shown to be dependent on CD8+ T-cells.[1]

STC-15_Mechanism_of_Action cluster_tumor_cell Tumor Cell STC15 This compound METTL3 METTL3 STC15->METTL3 inhibits m6A m6A RNA Modification METTL3->m6A catalyzes dsRNA dsRNA Accumulation m6A->dsRNA leads to PRR Pattern Recognition Receptors (PRRs) dsRNA->PRR activates IFN_pathway Interferon (IFN) Signaling Pathway PRR->IFN_pathway activates ISGs Interferon Stimulated Genes (ISGs) IFN_pathway->ISGs upregulates Immune_Activation Increased Tumor Immunogenicity ISGs->Immune_Activation CD8 CD8+ T-cell Immune_Activation->CD8 enhances killing by

Diagram 1: this compound Mechanism of Action.

Checkpoint Inhibitors: Unleashing the Adaptive Immune Response

Immune checkpoint inhibitors are monoclonal antibodies that block inhibitory proteins on the surface of immune cells (like T-cells) or cancer cells.[7] These checkpoints, such as PD-1, CTLA-4, and LAG-3, normally function to prevent excessive immune responses and maintain self-tolerance.[7] However, tumors can exploit these pathways to evade immune destruction.

  • PD-1/PD-L1 Inhibitors: Programmed cell death protein 1 (PD-1) is expressed on activated T-cells. Its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 sends an inhibitory signal to the T-cell, suppressing its cytotoxic activity. Anti-PD-1 and anti-PD-L1 antibodies block this interaction, restoring the T-cell's ability to recognize and kill cancer cells.

  • CTLA-4 Inhibitors: Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is another inhibitory receptor on T-cells that primarily regulates T-cell activation in the early stages. Anti-CTLA-4 antibodies block this receptor, leading to a broader and more sustained T-cell activation.

Checkpoint_Inhibitor_Mechanism_of_Action cluster_T_cell T-cell cluster_tumor_cell Tumor Cell / APC T_cell Activated T-cell PD1 PD-1 T_cell->PD1 CTLA4 CTLA-4 T_cell->CTLA4 T_cell_activation T-cell Activation & Proliferation Tumor_cell Tumor Cell or Antigen Presenting Cell (APC) PDL1 PD-L1 / PD-L2 Tumor_cell->PDL1 B7 B7 (CD80/CD86) Tumor_cell->B7 PDL1->PD1 inhibitory signal B7->CTLA4 inhibitory signal Inhibitor Checkpoint Inhibitor (anti-PD-1/PD-L1 or anti-CTLA-4) Inhibitor->PD1 blocks Inhibitor->CTLA4 blocks Inhibitor->PDL1 blocks

Diagram 2: Checkpoint Inhibitor Mechanism of Action.

Preclinical Efficacy: An Indirect Comparison

The following tables summarize the available preclinical data for this compound and checkpoint inhibitors in the MC38 colorectal adenocarcinoma and A20 lymphoma syngeneic mouse models. It is important to note that this is an indirect comparison, as the data is compiled from different studies that may have variations in experimental conditions.

Table 1: Preclinical Efficacy in the MC38 Syngeneic Model

TreatmentEfficacy EndpointResultCitation(s)
This compound (monotherapy) Tumor GrowthSignificantly inhibited tumor growth.[1][8]
Anti-PD-1 (monotherapy) Tumor GrowthPartial response, with approximately 6 days of tumor growth delay on day 22 and 50% putative responders.[9]
Tumor GrowthPartial response observed.[10]
Anti-CTLA-4 (monotherapy) Tumor GrowthModest anti-tumor activity.[9]
This compound + Anti-PD-1 Tumor GrowthSynergistic efficacy and complete and maintained remission.[3]
Tumor GrowthSignificant tumor regression.[1]

Table 2: Preclinical Efficacy in the A20 Syngeneic Model

TreatmentEfficacy EndpointResultCitation(s)
This compound (monotherapy) Tumor GrowthSignificantly inhibited tumor growth.[1][8]
Anti-PD-1 (monotherapy) Tumor GrowthLimited efficacy as a monotherapy.[11]
Anti-CTLA-4 (monotherapy) Tumor GrowthMinor effect on A20 tumor regression.[12]
This compound + Anti-PD-1 Tumor GrowthSignificant tumor regression, with mice remaining tumor-free long after treatment cessation.[1]
Durable ImmunityMice that had regressed tumors after combination therapy showed no new tumor growth upon re-challenge with A20 cells.[1]

Experimental Protocols

Detailed experimental protocols for the this compound studies are not yet fully available in the public domain. However, based on general protocols for syngeneic mouse model studies and details from conference abstracts, a general workflow can be outlined.

General In Vivo Syngeneic Model Protocol

  • Cell Culture: MC38 (colorectal adenocarcinoma) or A20 (B-cell lymphoma) cells are cultured in appropriate media and conditions.

  • Animal Models: Immune-competent C57BL/6 mice (for MC38) or BALB/c mice (for A20) are used.[7][13]

  • Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 MC38 cells) are injected subcutaneously into the flank of the mice.[3]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[3]

  • Treatment Administration:

    • This compound: Administered orally.[1] The exact dosing and schedule are not specified in the available abstracts.

    • Checkpoint Inhibitors: Typically administered via intraperitoneal (i.p.) injection. Common doses are around 10 mg/kg for anti-PD-1 and 5 mg/kg for anti-CTLA-4, often given every 3-4 days for several doses.[1][9][10]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, measured by comparing tumor volumes in treated versus control groups. Survival analysis may also be performed.

  • Immunophenotyping (Optional): At the end of the study, tumors and spleens may be harvested to analyze the immune cell populations by flow cytometry or other methods to understand the mechanism of action.

Experimental_Workflow start Start cell_culture Tumor Cell Culture (MC38 or A20) start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth & Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound, anti-PD-1, etc.) randomization->treatment data_collection Tumor Volume Measurement treatment->data_collection data_collection->treatment Repeated Dosing endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival, Immunophenotyping) data_collection->endpoint end End endpoint->end

Diagram 3: General Experimental Workflow.

Discussion and Future Perspectives

The available preclinical data suggests that this compound is a promising novel immunotherapeutic agent with a distinct mechanism of action from checkpoint inhibitors. Its ability to activate the innate immune system provides a strong rationale for its use in tumors that are "cold" or non-responsive to checkpoint blockade.

The synergistic effect observed when this compound is combined with an anti-PD-1 antibody is particularly noteworthy.[1][3] This suggests that this compound may be able to convert an immunologically "cold" tumor microenvironment into a "hot" one, thereby sensitizing it to the effects of checkpoint inhibitors. This is a key area of investigation in the ongoing clinical development of this compound.[14]

While a direct comparison of monotherapy efficacy is not yet possible, the significant tumor growth inhibition reported for this compound monotherapy in models where checkpoint inhibitors have shown limited to partial responses suggests that it may have a potent anti-tumor effect on its own.

Future preclinical studies should include direct head-to-head comparisons of this compound with various checkpoint inhibitors in a range of syngeneic models. Additionally, detailed mechanistic studies will be crucial to fully elucidate the interplay between METTL3 inhibition, the innate and adaptive immune systems, and the tumor microenvironment. The results of the ongoing Phase 1 clinical trial of this compound will be eagerly awaited to translate these promising preclinical findings into the clinical setting.[14]

References

STC-15 Demonstrates Potent Anti-Tumor Effects in Patient-Derived Xenograft Models, Offering a Novel Immunotherapy Approach

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, UK - The novel, first-in-class METTL3 inhibitor, STC-15, has shown significant anti-tumor activity in preclinical studies utilizing patient-derived xenograft (PDX) models of solid tumors. Developed by STORM Therapeutics, this compound represents a promising new frontier in cancer immunotherapy by targeting RNA epigenetics to activate the innate immune system against cancer cells. This guide provides a comprehensive comparison of this compound's performance with alternative therapeutic strategies, supported by available preclinical data and detailed experimental methodologies.

Mechanism of Action: A Novel Approach to Immuno-Oncology

This compound is an orally bioavailable small molecule that selectively inhibits METTL3, an RNA methyltransferase. METTL3 is a key enzyme responsible for the N6-methyladenosine (m6A) modification of messenger RNA (mRNA), which plays a crucial role in the stability, splicing, and translation of various transcripts, including those involved in cancer progression and immune evasion.

By inhibiting METTL3, this compound triggers a cascade of events within the tumor microenvironment. This inhibition leads to an accumulation of double-stranded RNA (dsRNA), which in turn activates innate immune sensors. This activation results in the upregulation of interferon signaling pathways, leading to the production of cytokines and the activation of anti-tumor immune responses, primarily driven by cytotoxic T lymphocytes.[1][2][3][4] This unique mechanism of action positions this compound as a promising agent for "cold" tumors that are typically unresponsive to conventional immunotherapies.

dot

STC15_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response METTL3 METTL3 m6A_mRNA m6A-modified mRNA METTL3->m6A_mRNA m6A methylation dsRNA dsRNA Accumulation mRNA mRNA mRNA->m6A_mRNA RNA_Sensors Innate Immune RNA Sensors dsRNA->RNA_Sensors Activates IFN_Signaling Interferon Signaling (IFN-I, IFN-III) RNA_Sensors->IFN_Signaling Activates Cytokines Cytokine Production IFN_Signaling->Cytokines Leads to CTL Cytotoxic T Lymphocyte (CTL) Activation Cytokines->CTL Promotes Tumor_Cell_Killing Tumor Cell Killing CTL->Tumor_Cell_Killing Induces STC15 This compound STC15->METTL3 Inhibits

Figure 1: this compound Mechanism of Action.

Preclinical Efficacy in Patient-Derived Xenograft (PDX) Models

While specific quantitative data from solid tumor PDX models treated with this compound remains largely within proprietary confines, announcements from STORM Therapeutics have consistently highlighted the potent anti-tumor effects observed in these preclinical settings. These models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, are considered more clinically relevant than traditional cell line-derived xenografts.

Data from preclinical studies in acute myeloid leukemia (AML) PDX models have demonstrated this compound's ability to inhibit tumor growth and extend survival.[5][6] Presentations at major oncology conferences, including the Society for Immunotherapy of Cancer (SITC) and the American Association for Cancer Research (AACR), have alluded to similar positive outcomes in solid tumor models, both as a monotherapy and in combination with other anti-cancer agents.[1][3]

Comparison with Alternative Therapies

A direct comparative guide necessitates head-to-head preclinical data which is not yet publicly available. However, based on its mechanism of action, a comparison can be drawn with other immunotherapies, particularly checkpoint inhibitors, and other emerging METTL3 inhibitors.

Therapeutic AgentClassMechanism of ActionPreclinical PDX Evidence (Solid Tumors)
This compound METTL3 InhibitorInhibits METTL3, leading to dsRNA accumulation, interferon signaling activation, and subsequent T-cell mediated tumor killing.[1][2][3]Efficacy suggested in company communications and conference presentations, but specific data is not publicly available. Synergizes with checkpoint inhibitors.[3]
Other METTL3 Inhibitors (e.g., EP102) METTL3 InhibitorSimilar to this compound, inhibits METTL3 enzymatic activity.Reported efficacy in cell line-derived xenograft (CDX) and some PDX models of AML and solid tumors.[7][8] No direct comparison with this compound is available.
Anti-PD-1/PD-L1 Antibodies (e.g., Pembrolizumab) Checkpoint InhibitorBlocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, releasing the "brakes" on the immune system to attack cancer.Well-established efficacy in various solid tumor PDX models, particularly in "hot" tumors with pre-existing immune infiltration.[9][10]

Experimental Protocols

Detailed experimental protocols for this compound in solid tumor PDX models have not been fully disclosed. However, based on standard practices for such studies, the following methodology can be inferred.

dot

PDX_Experimental_Workflow cluster_establishment PDX Model Establishment cluster_treatment Treatment & Analysis Patient_Tumor Patient Tumor Tissue (Surgical Resection/Biopsy) Implantation Subcutaneous Implantation into Immunodeficient Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth & Passaging Implantation->Tumor_Growth Cohort_Formation Cohort Formation (Tumor Volume Matched) Tumor_Growth->Cohort_Formation Treatment_Groups Treatment Groups: - Vehicle Control - this compound Monotherapy - Alternative Therapy - Combination Therapy Cohort_Formation->Treatment_Groups Dosing Oral Dosing (Daily or Thrice Weekly) Treatment_Groups->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Immunohistochemistry - Gene Expression Analysis Monitoring->Endpoint

Figure 2: Generalized PDX Experimental Workflow.

1. PDX Model Establishment:

  • Fresh tumor tissue is obtained from consenting patients with solid malignancies.

  • The tissue is fragmented and surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-scid gamma mice).

  • Tumors are allowed to grow and are subsequently passaged to expand the cohort for the efficacy study.

2. Efficacy Study Design:

  • Once tumors reach a predetermined size, mice are randomized into treatment cohorts.

  • Treatment groups would typically include: a vehicle control group, an this compound monotherapy group, a comparator drug group (e.g., a checkpoint inhibitor or another METTL3 inhibitor), and a combination therapy group (e.g., this compound plus an anti-PD-1 antibody).

  • This compound is administered orally, likely on a daily or thrice-weekly schedule, based on early clinical trial designs.[4]

3. Data Collection and Analysis:

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised for further analysis, which may include:

    • Immunohistochemistry (IHC): To assess for immune cell infiltration (e.g., CD8+ T-cells) and expression of relevant biomarkers.

    • Gene Expression Analysis: To confirm the upregulation of interferon-stimulated genes and other markers of immune activation.

    • Tumor Growth Inhibition (TGI): Calculated to quantify the anti-tumor effect of the treatments.

Future Directions and Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial in patients with advanced solid tumors (NCT05584111).[2] Data from this trial will be crucial in validating the promising preclinical findings and establishing the safety and efficacy of this novel therapeutic in a clinical setting. The ability of this compound to synergize with checkpoint inhibitors and potentially other DNA-damaging agents suggests a broad applicability in combination therapy regimens, which could significantly expand the treatment options for patients with difficult-to-treat cancers.[3]

Disclaimer: This guide is based on publicly available information and scientific principles. The specific, detailed quantitative data from this compound's preclinical solid tumor PDX studies are not yet in the public domain. As more data becomes available from scientific publications and conference presentations, this guide will be updated.

References

Cross-Validation of STC-15's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the METTL3 inhibitor STC-15 with other relevant compounds, supported by experimental data. The focus is on the cross-validation of its mechanism of action as a novel immuno-oncology agent.

This compound is a first-in-class, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3 (Methyltransferase-like 3).[1][2] Its mechanism of action centers on the inhibition of m6A RNA modification, which leads to the activation of an anti-cancer immune response.[1][3] This guide will compare this compound with other known METTL3 inhibitors, STM2457 and UZH2, for which preclinical data are available.

Mechanism of Action: METTL3 Inhibition and Immune Activation

METTL3 is the catalytic component of the m6A writer complex, which installs N6-methyladenosine modifications on mRNA.[4] These modifications play a crucial role in regulating mRNA stability, splicing, and translation.[4] In various cancers, METTL3 is overexpressed and contributes to tumor progression.

Inhibition of METTL3 by this compound leads to a decrease in global m6A levels in cancer cells. This results in the accumulation of double-stranded RNA (dsRNA), which triggers a cell-intrinsic interferon response.[3][5] This activation of the innate immune system enhances anti-tumor immunity and can synergize with other immunotherapies, such as checkpoint inhibitors.[1][6]

The following diagram illustrates the proposed signaling pathway for this compound:

STC15_Mechanism_of_Action cluster_cell Cancer Cell cluster_tme Tumor Microenvironment STC15 This compound METTL3 METTL3 (m6A Writer) STC15->METTL3 inhibition m6A_mRNA m6A-modified mRNA METTL3->m6A_mRNA m6A methylation mRNA mRNA mRNA->m6A_mRNA dsRNA dsRNA accumulation m6A_mRNA->dsRNA decreased processing RIGI_MDA5 RIG-I/MDA5 (dsRNA sensors) dsRNA->RIGI_MDA5 activates MAVS MAVS RIGI_MDA5->MAVS TBK1_IRF3 TBK1/IRF3 MAVS->TBK1_IRF3 IFN_pathway Type I Interferon Signaling TBK1_IRF3->IFN_pathway ISGs Interferon-Stimulated Genes (ISGs) IFN_pathway->ISGs upregulates Immune_Cells Immune Cell Activation (e.g., T cells, NK cells) IFN_pathway->Immune_Cells recruits & activates Tumor_Cell_Killing Tumor Cell Killing Immune_Cells->Tumor_Cell_Killing

Caption: Proposed mechanism of action for this compound.

Performance Comparison of METTL3 Inhibitors

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Potency and Cellular Activity

CompoundTargetBiochemical IC50Cellular m6A Reduction EC50Cell Line(s)Reference(s)
This compound METTL3Not publicly availableNot publicly availableMultiple solid tumors[7]
STM2457 METTL316.9 nM~1 µMMOLM-13 (AML)[7]
UZH2 METTL35 nM0.7 µMMOLM-13 (AML)[2][8]
2.5 µMPC-3 (Prostate)[9]

Table 2: Preclinical In Vivo Efficacy

CompoundCancer ModelDosingKey FindingsReference(s)
This compound Syngeneic mouse modelsOralInhibits tumor growth, enhances anti-PD1 therapy[10]
STM2457 AML PDX modelsDailyImpaired engraftment, prolonged survival[7]
Colorectal cancer xenograft50 mg/kg, every 3 days, IPSuppressed tumor growth[11]
UZH2 Not publicly availableNot publicly availableNot publicly available

Table 3: Clinical Development Status

CompoundHighest Development StageIndication(s)Key Clinical Findings (for this compound)Reference(s)
This compound Phase 1/2Solid TumorsWell-tolerated, promising clinical activity. Recommended Phase 2 dose: 60-200 mg three times a week.[5][7]
STM2457 PreclinicalAML, NSCLC, COVID-19Not applicable[12]
UZH2 PreclinicalNot specifiedNot applicable[2][8]

Experimental Protocols

Detailed, step-by-step protocols for the cited experiments are not publicly available. The following are summaries of the methodologies as described in the referenced literature.

RNA Sequencing (RNA-seq) and Analysis

Objective: To determine the transcriptional changes in cancer cells following treatment with a METTL3 inhibitor.

Summarized Protocol:

  • Cancer cell lines (e.g., CaOV3) are treated with the METTL3 inhibitor (e.g., STM3006, a potent analog of this compound) or a vehicle control (DMSO) for a specified time (e.g., 48 hours).[5]

  • Total RNA is extracted from the cells, and poly(A) RNA is enriched.

  • RNA-seq libraries are prepared and sequenced using a high-throughput sequencing platform.

  • Sequencing reads are aligned to the reference genome, and differential gene expression analysis is performed.

  • Gene ontology and pathway analysis are conducted on the differentially expressed genes to identify enriched biological processes, such as the interferon response.[5]

The following diagram illustrates a general workflow for this type of experiment:

RNA_Seq_Workflow start Cancer Cell Culture treatment Treatment with METTL3 Inhibitor or Vehicle start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, DEG, Pathway Analysis) sequencing->data_analysis results Identification of Altered Signaling Pathways data_analysis->results

Caption: A generalized workflow for RNA-seq analysis.
In Vivo Tumor Models

Objective: To evaluate the anti-tumor efficacy of METTL3 inhibitors in a living organism.

Summarized Protocol:

  • Immunocompetent mice are subcutaneously injected with syngeneic cancer cells (e.g., MC38 colorectal cancer cells).[10]

  • Once tumors are established, mice are randomized into treatment and control groups.

  • The treatment group receives the METTL3 inhibitor (e.g., this compound) via oral gavage, while the control group receives a vehicle.[10]

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, RNA analysis).

  • For combination studies, a second therapeutic agent (e.g., an anti-PD-1 antibody) is administered in addition to the METTL3 inhibitor.[10]

Cross-Validation Logic

The cross-validation of this compound's mechanism of action involves integrating data from multiple experimental approaches to build a cohesive understanding.

Cross_Validation_Logic hypothesis Hypothesis: This compound inhibits METTL3, leading to immune-mediated tumor cell killing. biochem Biochemical Assays (e.g., IC50 determination) hypothesis->biochem validates target engagement cellular Cell-Based Assays (e.g., m6A reduction, cell viability) hypothesis->cellular confirms cellular activity biochem->cellular conclusion Conclusion: This compound is a viable immuno-oncology agent with a novel mechanism of action. biochem->conclusion transcriptomic Transcriptomic Analysis (RNA-seq) cellular->transcriptomic elucidates downstream pathways cellular->conclusion invivo In Vivo Models (e.g., syngeneic mouse models) transcriptomic->invivo predicts in vivo efficacy transcriptomic->conclusion clinical Clinical Trials (Phase 1 data) invivo->clinical provides rationale for human studies invivo->conclusion clinical->conclusion

References

A Comparative Analysis of STC-15 and Other Epigenetic Modifiers in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of STC-15, a first-in-class clinical-stage inhibitor of the RNA methyltransferase METTL3, and other epigenetic modifiers. The focus is on their application in oncology, with an emphasis on their mechanisms of action, preclinical and clinical efficacy, and their impact on the tumor microenvironment. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of epigenetics and immuno-oncology.

Executive Summary

Epigenetic modifications are increasingly recognized as critical regulators of tumorigenesis and immune responses. Targeting the enzymes responsible for these modifications has emerged as a promising therapeutic strategy. This compound, by inhibiting METTL3, represents a novel approach to cancer therapy through the modulation of RNA methylation, leading to a robust anti-tumor immune response. This guide will compare this compound with other METTL3 inhibitors and discuss its standing relative to broader classes of epigenetic modifiers with immunomodulatory activity, including histone deacetylase (HDAC) inhibitors, DNA methyltransferase (DNMT) inhibitors, and Enhancer of zeste homolog 2 (EZH2) inhibitors.

Mechanism of Action: METTL3 Inhibition by this compound

This compound is an orally bioavailable small molecule that potently and selectively inhibits METTL3, the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex.[1][2][3] The m6A modification is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes and plays a crucial role in various aspects of RNA metabolism, including splicing, stability, and translation.[4] In cancer, dysregulation of m6A methylation has been linked to oncogenesis and immune evasion.[5]

The proposed mechanism of action for this compound involves the following key steps:

  • Inhibition of m6A RNA Methylation: this compound directly inhibits the catalytic activity of METTL3, leading to a global reduction in m6A levels in mRNA.[6][7]

  • Induction of Double-Stranded RNA (dsRNA) Stress: The decrease in m6A levels is thought to cause an accumulation of endogenous double-stranded RNA (dsRNA).[6]

  • Activation of Interferon Signaling: This accumulation of dsRNA is sensed by innate immune pattern recognition receptors, triggering a type I interferon (IFN) response.[6][7]

  • Enhanced Anti-Tumor Immunity: The activation of the interferon pathway leads to the upregulation of interferon-stimulated genes (ISGs), which promotes the recruitment and activation of immune cells, such as T cells and natural killer (NK) cells, into the tumor microenvironment, thereby enhancing anti-tumor immunity.[7][8]

STC15_Mechanism cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment STC15 This compound METTL3 METTL3 STC15->METTL3 Inhibits m6A m6A RNA Methylation METTL3->m6A Catalyzes dsRNA dsRNA Accumulation m6A->dsRNA Suppresses Formation IFN_pathway Interferon Signaling Pathway dsRNA->IFN_pathway Activates ISGs Interferon-Stimulated Genes (ISGs) IFN_pathway->ISGs Upregulates Immune_recruitment Immune Cell Recruitment (T cells, NK cells) ISGs->Immune_recruitment Promotes Immune_cells Activated Immune Cells Immune_recruitment->Immune_cells Tumor_cell_death Tumor Cell Death Immune_cells->Tumor_cell_death Induces

Caption: Mechanism of action of this compound.

Comparative Analysis of METTL3 Inhibitors

Several small molecule inhibitors of METTL3 are in various stages of development. This section provides a comparative overview of this compound and other notable METTL3 inhibitors based on available preclinical data.

Table 1: Biochemical and Cellular Potency of METTL3 Inhibitors
CompoundTargetBiochemical IC50 (nM)Cellular IC50 (m6A reduction) (µM)Cellular IC50 (Proliferation) (µM)Cell LineReference(s)
This compound METTL3< 6~0.038 (in Caov3)Sub-micromolar in some AML linesVarious[9][10]
STM2457 METTL316.9Not explicitly stated, but dose-dependent reduction observed8.7MOLM-13[2][11]
UZH1a METTL32804.611MOLM-13[1][12][13][14]
EP652 METTL320.0086Not explicitly stated, but potent efficacy observedCalu-6[15]

Data Interpretation:

  • Biochemical Potency: EP652 and this compound demonstrate the highest biochemical potency against the METTL3 enzyme.

  • Cellular Potency: Translating biochemical potency to cellular activity is crucial. EP652 shows remarkable cellular potency in reducing m6A levels. This compound also exhibits potent cellular activity. The difference between biochemical and cellular IC50 values for some inhibitors can be attributed to factors like cell permeability and competition with the endogenous substrate S-adenosylmethionine (SAM).

Table 2: In Vivo Efficacy of METTL3 Inhibitors in Preclinical Models
CompoundMouse ModelDosingEfficacyReference(s)
This compound MC38 syngeneicOralTumor growth reduction[9]
This compound A20 syngeneicOralSignificant m6A inhibition in tumors[9]
STM2457 AML PDX50 mg/kg, i.p., dailyImpaired engraftment, prolonged survival[11]

Data Interpretation:

Both this compound and STM2457 have demonstrated in vivo anti-tumor activity in various preclinical models, supporting the therapeutic potential of METTL3 inhibition. This compound's oral bioavailability is a key advantage for clinical development.

Comparison with Other Classes of Epigenetic Modifiers

While METTL3 inhibitors represent a novel class of epigenetic drugs, other classes of epigenetic modifiers have been more extensively studied and have reached clinical approval. This section compares the immunomodulatory mechanisms of this compound with those of HDAC, DNMT, and EZH2 inhibitors.

Epigenetic_Modifiers_Immunity cluster_modifiers Epigenetic Modifiers cluster_effects Immunomodulatory Effects METTL3i METTL3 Inhibitors (e.g., this compound) IFN_Response ↑ Type I Interferon Response METTL3i->IFN_Response HDACi HDAC Inhibitors Antigen_Presentation ↑ Antigen Presentation (MHC Class I) HDACi->Antigen_Presentation T_Cell_Function ↑ T-cell Function / Infiltration HDACi->T_Cell_Function Treg_Function ↓ Treg Suppressive Function HDACi->Treg_Function DNMTi DNMT Inhibitors DNMTi->IFN_Response DNMTi->Antigen_Presentation Tumor_Antigen ↑ Tumor Antigen Expression DNMTi->Tumor_Antigen EZH2i EZH2 Inhibitors EZH2i->Antigen_Presentation Immune_Checkpoint ↓ Immune Checkpoint Expression (e.g., PD-L1) EZH2i->Immune_Checkpoint EZH2i->T_Cell_Function

Caption: Immunomodulatory effects of epigenetic modifiers.
  • HDAC Inhibitors: These drugs lead to histone hyperacetylation, resulting in a more open chromatin structure and altered gene expression. Their immunomodulatory effects include the upregulation of MHC class I and II molecules, co-stimulatory molecules, and tumor-associated antigens on cancer cells. They can also enhance the function of T cells and NK cells and suppress the function of regulatory T cells (Tregs).

  • DNMT Inhibitors: These agents, such as azacitidine and decitabine, inhibit DNA methylation, leading to the re-expression of silenced genes. Their immunomodulatory effects include the upregulation of tumor-associated antigens (e.g., cancer-testis antigens), induction of a viral mimicry response through the expression of endogenous retroviral elements which triggers an interferon response, and enhancement of antigen presentation.

  • EZH2 Inhibitors: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through histone H3 lysine 27 trimethylation (H3K27me3). EZH2 inhibitors can enhance anti-tumor immunity by increasing the expression of tumor antigens and chemokines that attract T cells to the tumor. They can also modulate the function of various immune cells, including T cells and NK cells.

Key Distinctions of this compound:

While all these classes of epigenetic modifiers have immunomodulatory properties, the mechanism of this compound is distinct. Its primary effect on the immune system is driven by the induction of a type I interferon response secondary to the inhibition of m6A RNA methylation. This provides a potentially unique and complementary approach to immuno-oncology, particularly in combination with other immunotherapies like checkpoint inhibitors.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of METTL3 inhibitors.

In Vitro METTL3 Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the METTL3 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human METTL3/METTL14 complex is purified. A synthetic RNA oligonucleotide containing the m6A consensus sequence (e.g., GGACU) is used as a substrate. S-[methyl-3H]-adenosyl-L-methionine is used as the methyl donor.

  • Reaction: The inhibitor at various concentrations is incubated with the METTL3/METTL14 complex, the RNA substrate, and the radiolabeled SAM in a reaction buffer.

  • Quantification: The reaction is stopped, and the amount of radiolabeled methyl group incorporated into the RNA substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular m6A Quantification Assay (m6A ELISA)

Objective: To measure the global levels of m6A in mRNA from cells treated with a METTL3 inhibitor.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines are cultured and treated with the METTL3 inhibitor at various concentrations for a specified period.

  • RNA Isolation: Total RNA is extracted from the cells, and mRNA is purified using oligo(dT)-magnetic beads.

  • ELISA: The purified mRNA is coated onto a microplate. An anti-m6A antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: A colorimetric substrate for HRP is added, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The amount of m6A is quantified by comparing the absorbance of the treated samples to a standard curve generated with known amounts of m6A-containing RNA. The cellular IC50 for m6A reduction is then calculated.

In Vivo Tumor Growth Inhibition Study (Syngeneic Mouse Model)

Objective: To evaluate the anti-tumor efficacy of a METTL3 inhibitor in an immunocompetent mouse model.

Methodology:

  • Cell Line and Animal Model: A murine cancer cell line (e.g., MC38 colorectal carcinoma) is used. Syngeneic mice (e.g., C57BL/6) are used to ensure a functional immune system.

  • Tumor Implantation: A defined number of cancer cells are implanted subcutaneously into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The METTL3 inhibitor is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study. Statistical analysis is performed to determine the significance of the anti-tumor effect.

  • Pharmacodynamic and Immune Analysis (Optional): At the end of the study, tumors and spleens can be harvested to assess target engagement (m6A levels) and to analyze the immune cell infiltrate by flow cytometry.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Biochemical Assay (IC50 determination) Cellular_m6A Cellular m6A Assay (m6A reduction) Biochemical->Cellular_m6A Cell_Proliferation Cell Proliferation Assay (Growth inhibition) Cellular_m6A->Cell_Proliferation Tumor_Model Syngeneic Mouse Model (Tumor implantation) Cell_Proliferation->Tumor_Model Lead Candidate Selection Treatment Drug Administration Tumor_Model->Treatment Efficacy Efficacy Assessment (Tumor growth inhibition) Treatment->Efficacy PD_Immune PD & Immune Analysis (m6A levels, Flow cytometry) Efficacy->PD_Immune

Caption: General experimental workflow for preclinical evaluation.

Conclusion

This compound is a promising, first-in-class METTL3 inhibitor with a distinct immunomodulatory mechanism of action. Its ability to induce a type I interferon response through the inhibition of m6A RNA methylation sets it apart from other epigenetic modifiers. Preclinical data for this compound and other METTL3 inhibitors demonstrate their potential as a new class of anti-cancer agents. The comparative analysis presented in this guide highlights the therapeutic promise of targeting the RNA epigenome in oncology. Further clinical investigation of this compound, both as a monotherapy and in combination with other cancer therapies, is warranted to fully elucidate its clinical potential.

References

Validating the Role of Interferon Signaling in STC-15's Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of STC-15, a first-in-class clinical-stage inhibitor of the METTL3 RNA methyltransferase, against alternative therapeutic strategies. The focus is on the critical role of interferon (IFN) signaling in its mechanism of action, supported by preclinical and clinical experimental data.

Introduction: this compound and the Dawn of RNA-Modification Inhibitors

This compound is an orally bioavailable small molecule that targets Methyltransferase-like 3 (METTL3), an enzyme responsible for N6-methyladenosine (m6A) modification of RNA.[1][2] As the first METTL3 inhibitor to enter human clinical trials, this compound represents a novel approach in immuno-oncology.[3][4] Its primary mechanism of action is not direct cytotoxicity but the initiation of a potent anti-tumor immune response by activating the body's innate immune system.[5][6] Preclinical and early clinical data indicate that this is achieved through the upregulation of interferon signaling pathways.[3][7][8]

The this compound Mechanism: Linking METTL3 Inhibition to Interferon Activation

The efficacy of this compound is intrinsically linked to its ability to induce a state that mimics a viral infection within cancer cells.

  • METTL3 Inhibition : this compound selectively inhibits the catalytic activity of METTL3.[1]

  • dsRNA Accumulation : This inhibition leads to the accumulation of endogenous double-stranded RNA (dsRNA) within cancer cells.[7][9]

  • Innate Immune Sensing : The accumulated dsRNA is recognized by innate pattern recognition sensors, such as RIG-I-like receptors (RLRs) and TLR3, which are typically activated by viral pathogens.[7]

  • Interferon Response : This sensing triggers a cell-intrinsic interferon response, leading to the transcription and secretion of Type I and Type III interferons.[7][9]

  • Immune Cascade Activation : Secreted interferons then act in an autocrine and paracrine manner, binding to their receptors on cancer and immune cells. This activates the canonical JAK-STAT signaling pathway, leading to the expression of a wide array of Interferon-Stimulated Genes (ISGs).[9][10] These genes collectively create a pro-inflammatory tumor microenvironment, enhance cancer cell antigen presentation, and promote the recruitment and activation of cytotoxic T-cells, leading to tumor cell destruction.[4][9]

STC15_Mechanism_of_Action Immune_Response Immune_Response cluster_cell cluster_cell Immune_Response->cluster_cell Induces Cancer Cell Death

Caption: this compound inhibits METTL3, leading to dsRNA accumulation and interferon (IFN) pathway activation.

Quantitative Data: Preclinical and Clinical Evidence

The validation of interferon signaling as central to this compound's efficacy is supported by robust data from both preclinical models and a Phase 1 human clinical trial (NCT05584111).

Table 1: Preclinical Efficacy of this compound
Model SystemTreatment GroupKey FindingCitation
In vitro Co-cultureCancer cells + PBMCs + this compoundStrong, dose-dependent enhancement of PBMC-mediated cancer cell killing.[7]
MC38 Colorectal Syngeneic MiceThis compound (oral)Significant inhibition of tumor growth compared to vehicle.[1][7]
A20 Lymphoma Syngeneic MiceThis compound (oral)Significant inhibition of tumor growth.[7]
MC38 & A20 Syngeneic MiceThis compound + anti-PD-1Synergistic effect; significant tumor regression and durable, long-term immunity.[1][7][11]
AML PDX Mouse ModelThis compoundOutperformed Venetoclax in median survival (68 vs 58 days).[12]
AML PDX Mouse ModelThis compound + VenetoclaxExtended median survival to 85 days vs 51.5 days for vehicle.[12]
Table 2: Phase 1 Clinical Trial (NCT05584111) Results for this compound
ParameterCohortsResultCitation
Participants & Dosing 42 patients with advanced solid tumors5 dose escalation cohorts (60mg to 200mg); daily and thrice weekly (t.i.w.) oral dosing.[5][13][14]
Safety All cohortsWell-tolerated; common adverse events were manageable (thrombocytopenia, rash, pruritus).[3][8][9]
Clinical Activity 27 evaluable patients11% Partial Response (PR) ; 63% Disease Control .[3]
60mg, 100mg, 200mg t.i.w.Sustained PRs and tumor regressions observed across multiple tumor types.[6][13]
Target Engagement All cohortsSignificant and rapid reduction in methylated polyA-RNA in blood samples.[3][8]
Pharmacodynamics Patients on extended treatmentEnrichment of gene expression pathways related to Interferon (IFN) signaling , response to virus, and dsRNA binding.[6][13][14]

Comparison with Alternative Immuno-Oncology Agents

This compound's mechanism distinguishes it from current standards of care, such as checkpoint inhibitors, positioning it as a potentially synergistic partner.

FeatureThis compound (METTL3 Inhibitor)Checkpoint Inhibitors (e.g., anti-PD-1)
Primary Target METTL3, an intracellular RNA modifying enzyme.Immune checkpoint proteins (e.g., PD-1, PD-L1, CTLA-4) on the surface of T-cells and/or tumor cells.
Core Mechanism Initiates a de novo innate immune response by inducing a cell-intrinsic, anti-viral state (Type I IFN signaling).Releases the brakes on a pre-existing but suppressed anti-tumor immune response. Blocks inhibitory signals.
Effect on TME Actively remodels a "cold" (non-inflamed) tumor microenvironment to a "hot" (pro-inflammatory) state.Primarily effective in "hot" or inflamed tumors where T-cells are already present but exhausted.
Rationale for Combination Acts orthogonally to checkpoint blockade.[4] this compound creates an inflamed TME and recruits T-cells, which can then be unleashed by checkpoint inhibitors for a more potent effect.Can be combined with agents that increase T-cell infiltration and inflammation in the TME.
Clinical Status Phase 1/2 development for solid tumors and AML.[12][15]Approved standard of care for numerous cancer types.

Experimental Protocols for Validating the Interferon Mechanism

The following methodologies are key to demonstrating the link between this compound's activity and interferon signaling.

Protocol 1: RNA Sequencing for Gene Expression Profiling
  • Objective : To identify transcriptomic changes and pathway activation following METTL3 inhibition.

  • Methodology :

    • Culture cancer cell lines (e.g., SKOV3, MC38) and treat with this compound or DMSO (vehicle control) for a specified time course (e.g., 24, 48 hours).

    • Extract total RNA from cell lysates using a suitable kit (e.g., RNeasy Kit, Qiagen).

    • Assess RNA quality and quantity (e.g., via Agilent Bioanalyzer).

    • Prepare sequencing libraries from high-quality RNA samples.

    • Perform high-throughput sequencing (e.g., Illumina NovaSeq).

    • Align reads to the reference genome and perform differential gene expression analysis.

    • Use pathway analysis tools (e.g., GSEA, IPA) to identify enrichment of specific pathways, such as "Interferon Signaling" and "Innate Immune Response".[7]

Protocol 2: dsRNA Accumulation Assay
  • Objective : To visualize and confirm the accumulation of dsRNA, the trigger for the IFN response.

  • Methodology :

    • Treat cancer cells grown on coverslips with this compound or vehicle control.

    • Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.

    • Incubate the cells with a primary antibody specific for dsRNA (e.g., J2 monoclonal antibody).

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Mount coverslips on slides with a DAPI-containing medium to stain nuclei.

    • Image using fluorescence microscopy to detect and quantify the dsRNA signal in the cytoplasm.[7]

Protocol 3: In Vivo Syngeneic Mouse Model Efficacy Study
  • Objective : To evaluate the anti-tumor efficacy of this compound in an immune-competent setting and its synergy with checkpoint inhibitors.

  • Methodology :

    • Implant murine cancer cells (e.g., MC38 colorectal) subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).

    • Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups: Vehicle, this compound (oral gavage), anti-PD-1 antibody (intraperitoneal injection), and this compound + anti-PD-1.[7]

    • Administer treatments according to the defined schedule.

    • Measure tumor volume with calipers every 2-3 days and monitor animal body weight.

    • At the end of the study, tumors and spleens can be harvested for downstream analysis (e.g., flow cytometry for immune cell infiltration, qPCR for ISG expression).

    • For survival studies, monitor mice until a pre-defined endpoint is reached.[1]

Experimental_Workflow ifn_upregulation ifn_upregulation mouse_model mouse_model ifn_upregulation->mouse_model Hypothesis for In Vivo efficacy efficacy phase1 phase1 efficacy->phase1 Justifies Clinical Study

Caption: Experimental workflow to validate this compound's interferon-mediated mechanism of action.

Conclusion

The collective preclinical and clinical evidence strongly validates the central role of interferon signaling in the efficacy of this compound. By inhibiting the METTL3 RNA methyltransferase, this compound triggers a potent, cell-intrinsic innate immune response that mimics an anti-viral state, thereby remodeling the tumor microenvironment and promoting anti-tumor immunity.[3][4][9] This novel mechanism is distinct from and complementary to existing immuno-therapies like checkpoint inhibitors, providing a strong rationale for combination strategies. The promising safety and clinical activity data from the Phase 1 trial underscore the potential of this compound as a new pillar in cancer immunotherapy.[3][13] Further clinical development will be critical to fully elucidate its therapeutic benefit across various cancer types.[6]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for STC-15

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.[4][5][6] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling STC-15 waste.[4]

This compound Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is critical to prevent hazardous reactions and ensure compliant disposal.[5] Follow these steps to safely collect and store this compound waste:

  • Designate a Specific Waste Container: Use a clearly labeled, leak-proof container compatible with chemical waste for all this compound contaminated materials.[4][5] The label should include "Hazardous Waste," "this compound," and the accumulation start date.

  • Segregate Waste Streams: Do not mix this compound waste with other types of waste, such as biological or radioactive materials, unless explicitly permitted by your EHS office.[4][5]

  • Collect All Contaminated Materials: This includes unused or expired this compound, solutions containing this compound, contaminated labware (e.g., pipette tips, vials, and flasks), and any absorbent materials used for spills.

  • Handle Empty Containers with Care: Even empty containers that held this compound should be treated as hazardous waste. The first rinse of a container that held a highly toxic chemical must be collected and disposed of as hazardous waste.[5]

  • Secure Storage: Keep the sealed this compound waste container in a designated, secure area within the laboratory, away from general work areas and incompatible chemicals.[5] Utilize secondary containment to prevent spills.[5]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified in the public domain, the following table summarizes key chemical properties that inform safe handling and disposal considerations.

PropertyValueSource
Molecular Weight415.49 g/mol [7]
Purity≥99%[7]
SolubilitySoluble in DMSO[7]
StorageStock solution can be stored at -80°C for 6 months and -20°C for 1 month.[2]

Final Disposal Procedures

The final disposal of this compound waste must be managed by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Contact EHS for Pickup: Once the waste container is full or has reached the designated accumulation time limit, contact your EHS office to schedule a pickup.[5][6]

  • Documentation: Complete all necessary waste disposal forms as required by your institution. Maintain accurate records of the waste generated and its disposal.

  • Professional Disposal: The EHS department will ensure the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.[8] Incineration is a common method for the disposal of investigational drugs.[8]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

STC15_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Consult Institutional EHS Guidelines B Wear Appropriate PPE A->B C Designate & Label Waste Container B->C D Segregate this compound Waste C->D E Collect All Contaminated Materials D->E F Securely Seal Container E->F G Store in Designated Secure Area F->G H Contact EHS for Waste Pickup G->H I Complete Disposal Documentation H->I J Professional Disposal (e.g., Incineration) I->J

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.

References

Essential Safety and Handling Guidelines for STC-15

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of STC-15, a potent, orally active small molecule inhibitor of the RNA methyltransferase METTL3. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of experimental protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a bioactive compound intended for research use. While a comprehensive toxicological profile is not yet available, its mechanism of action as a METTL3 inhibitor warrants careful handling. Based on available safety data for similar research compounds, the following PPE is mandatory when handling this compound in solid or solution form.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications
Eyes Safety Glasses or GogglesMust provide a complete seal around the eyes.
Hands Nitrile GlovesDouble-gloving is recommended. Change gloves immediately upon contamination.
Body Laboratory CoatFully buttoned.
Respiratory Fume Hood or Ventilated EnclosureFor handling the solid compound or preparing stock solutions.

Operational Plan for Handling and Storage

Preparation of Stock Solutions

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] Due to the potential for moisture absorption by DMSO to reduce solubility, it is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 415.49 g/mol ), add 240.7 µL of DMSO.

  • Solubilization: Vortex or sonicate the solution until all the solid has dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container.

Storage Conditions

Proper storage is crucial to maintain the stability and activity of this compound.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid -20°CUp to 2 years
DMSO Stock Solution -20°C or -80°CUp to 6 months[2]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through an approved institutional chemical waste management program.

Experimental Workflow and Signaling Pathway

The following diagram illustrates a typical workflow for an in vitro experiment involving this compound, from preparation to cellular treatment.

experimental_workflow Experimental Workflow for this compound In Vitro Assay cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis prep_solid This compound (Solid) prep_stock Prepare Stock Solution (e.g., 10 mM) prep_solid->prep_stock prep_dmso Anhydrous DMSO prep_dmso->prep_stock treatment_dilution Dilute Stock to Working Concentration prep_stock->treatment_dilution Use stock cell_seeding Seed Cells in Plate cell_incubation Incubate (24h) cell_seeding->cell_incubation treatment_addition Add this compound to Cells cell_incubation->treatment_addition Treat cells treatment_dilution->treatment_addition treatment_incubation Incubate (48h) treatment_addition->treatment_incubation analysis_endpoint Endpoint Assay (e.g., Viability, Gene Expression) treatment_incubation->analysis_endpoint Analyze results

Caption: A typical workflow for an in vitro experiment using this compound.

This compound functions by inhibiting the catalytic activity of METTL3, a key component of the N6-adenosine-methyltransferase complex. This leads to a reduction in N6-methyladenosine (m6A) levels on mRNA, which in turn can activate innate immune signaling pathways.

signaling_pathway Simplified this compound Signaling Pathway stc15 This compound mettl3 METTL3/METTL14 Complex stc15->mettl3 inhibits m6a m6A on mRNA mettl3->m6a catalyzes dsrna Accumulation of double-stranded RNA (dsRNA) m6a->dsrna prevents accumulation of prr Innate Pattern Recognition Receptors dsrna->prr activates ifn Interferon (IFN) Signaling prr->ifn activates immune_response Anti-tumor Immune Response ifn->immune_response leads to

Caption: Simplified signaling pathway of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.